molecular formula C28H38F3N3O6S B12371976 AF 430 amine

AF 430 amine

货号: B12371976
分子量: 601.7 g/mol
InChI 键: IRHCASXKSKJKKX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AF 430 amine is a useful research compound. Its molecular formula is C28H38F3N3O6S and its molecular weight is 601.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C28H38F3N3O6S

分子量

601.7 g/mol

IUPAC 名称

[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid

InChI

InChI=1S/C28H38F3N3O6S/c1-27(2)17-19(18-41(37,38)39)20-14-21-22(28(29,30)31)15-26(36)40-24(21)16-23(20)34(27)13-9-5-6-10-25(35)33-12-8-4-3-7-11-32/h14-17H,3-13,18,32H2,1-2H3,(H,33,35)(H,37,38,39)

InChI 键

IRHCASXKSKJKKX-UHFFFAOYSA-N

规范 SMILES

CC1(C=C(C2=C(N1CCCCCC(=O)NCCCCCCN)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C

产品来源

United States

Foundational & Exploratory

AF 430 amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of AF 430 amine, a fluorescent dye used in biological research.

Core Chemical Structure and Properties

This compound is a fluorescent dye characterized by a terminal amino group.[1] This amine group allows for its conjugation with electrophiles, such as molecules containing carboxyl groups.[1] The dye is soluble in water, DMSO, and DMF.[2][]

The IUPAC name for this compound is (9-(6-((6-ammoniohexyl)amino)-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-6-yl)methanesulfonate.[2] Its molecular formula is C28H38N3F3O6S, and it has a molecular weight of 601.68 g/mol .[2][]

Below is a table summarizing the key chemical and spectral properties of this compound.

PropertyValueReference
Molecular Formula C28H38N3F3O6S[2][]
Molecular Weight 601.68 g/mol [2][]
Appearance Yellow solid[2][]
Solubility Water, DMSO, DMF[2][]
Excitation Maximum 430 nm[2][]
Emission Maximum 542 nm[2][]
Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹[2]
Fluorescence Quantum Yield 0.23[2][]
CF260 0.06[2][]
CF280 0.06[2][]
Storage Conditions -20°C in the dark for 24 months[2][]

Applications in Bioconjugation

The primary application of this compound is in the fluorescent labeling of biomolecules. The terminal amine group can be covalently linked to molecules containing carboxyl groups through a condensation reaction.[1][4][5] This makes it a valuable tool for labeling proteins, peptides, and amine-modified oligonucleotides.[1]

An amine-reactive derivative, AF 430 NHS ester, is also available for efficient conjugation to primary and secondary amine groups.[6] This is a common method for preparing fluorescently-labeled antibody conjugates.[7]

Experimental Protocols

This protocol provides a general procedure for labeling proteins with an amine-reactive dye, such as AF 430 NHS ester. The protocol may need to be optimized for specific proteins and applications.

Materials:

  • Protein solution (2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH ~8.3)[7]

  • Amine-reactive dye (e.g., AF 430 NHS ester)

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)[8]

  • Size-exclusion chromatography column (e.g., G-25)[9]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2.5 mg/mL.[7]

  • Prepare Dye Stock Solution: Allow the vial of the amine-reactive dye to warm to room temperature. Dissolve the dye in DMSO or DMF to a concentration of 1-10 mg/mL.[8]

  • Labeling Reaction: While gently vortexing the protein solution, slowly add the dye stock solution. A molar excess of the dye to the protein is typically used.[8] Incubate the reaction for 1 hour at room temperature, protected from light.[8]

  • Purification: Separate the labeled protein from the free dye using a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute will be the fluorescently labeled protein.[7]

  • Determine Degree of Labeling (DOL): The DOL can be determined by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of the dye.[9]

Visualizations

The following diagram illustrates the general workflow for labeling a protein with an amine-reactive fluorescent dye.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution reaction Labeling Reaction prep_protein->reaction prep_dye Prepare Dye Stock Solution prep_dye->reaction purify Purify Conjugate reaction->purify analyze Analyze Degree of Labeling purify->analyze

Caption: General workflow for protein labeling.

The diagram below depicts the chemical reaction between a primary amine on a biomolecule and an NHS ester-functionalized fluorescent dye.

G cluster_reactants Reactants cluster_product Product biomolecule Biomolecule-NH2 (Primary Amine) product Biomolecule-NH-CO-AF 430 (Stable Amide Bond) biomolecule->product + dye AF 430-NHS Ester dye->product

Caption: Amine-reactive labeling reaction.

References

AF 430 Amine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of AF 430 amine, a versatile fluorescent dye. The information presented is intended to assist researchers in designing and executing experiments involving fluorescent labeling and detection.

Core Spectroscopic and Physicochemical Properties

AF 430 is a coumarin-based dye known for its bright, yellow-green fluorescence and high photostability.[1][2][] It is particularly useful for applications requiring a large Stokes shift, which minimizes spectral overlap in multicolor imaging experiments.[2] The dye is water-soluble and its fluorescence is stable over a broad pH range, from 4 to 10.[1][][4][5]

Quantitative Spectral Data

The following table summarizes the key quantitative spectral and physical properties of this compound and its derivatives.

PropertyValueReferences
Excitation Maximum (λex) 430 - 433 nm[1][2][6][7][8][9]
Emission Maximum (λem) 541 - 545 nm[1][2][4][5][6][7][8][9][10]
Molar Extinction Coefficient (ε) ~15,000 - 15,955 cm-1M-1[1][4][5][10]
Fluorescence Quantum Yield (Φ) 0.23[1][]
Molecular Weight (NHS Ester) 701.8 g/mol [4][5][10]
Recommended pH Range 4 - 10[1][][5]

Experimental Protocols: Amine-Reactive Labeling

The most common application of this compound is in the form of its N-hydroxysuccinimidyl (NHS) ester derivative for the covalent labeling of primary amines (-NH₂) on proteins, antibodies, amine-modified oligonucleotides, and other biomolecules.[4][5][10] The NHS ester reacts with non-protonated primary amines to form a stable amide bond.[11]

Protocol for Labeling IgG Antibodies with AF 430 NHS Ester

This protocol is optimized for labeling immunoglobulin G (IgG) antibodies. Modifications may be required for other proteins.

Materials:

  • AF 430 NHS Ester

  • High-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • IgG antibody solution (at least 2 mg/mL in an amine-free buffer like PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., gel filtration column)

Procedure:

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will interfere with the labeling reaction.[12] The recommended protein concentration is at least 2 mg/mL for optimal results.[4][5]

  • Prepare the Dye Stock Solution: Allow the AF 430 NHS ester vial to warm to room temperature. Dissolve the dye in a small amount of anhydrous DMF or DMSO.[4][5][13]

  • Perform the Labeling Reaction:

    • Add the reaction buffer to the antibody solution.

    • Add the dissolved AF 430 NHS ester to the antibody solution. It is recommended to test three different molar ratios of dye to protein to determine the optimal degree of labeling.[4]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[4][5][13]

  • Purify the Conjugate: Separate the labeled antibody from the unreacted free dye using a gel filtration column or dialysis.[4][12]

  • Storage: Store the labeled antibody at 2-6 °C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20 °C in single-use aliquots.[12]

Visualizing Experimental Workflows and Pathways

Covalent Labeling of Proteins with AF 430 NHS Ester

The following diagram illustrates the chemical reaction between the AF 430 NHS ester and a primary amine group on a protein, resulting in a stable amide bond.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products AF430_NHS AF 430 NHS Ester Labeled_Protein AF 430-Labeled Protein (Stable Amide Bond) AF430_NHS->Labeled_Protein + Protein_Amine Protein with Primary Amine (-NH2) Protein_Amine->Labeled_Protein Conditions pH 8.3 Room Temperature 1 Hour Conditions->Labeled_Protein NHS_Byproduct NHS Byproduct

Caption: Covalent conjugation of AF 430 NHS ester to a protein.

Typical Immunofluorescence Staining Workflow

This diagram outlines the key steps in an immunofluorescence staining experiment using an antibody conjugated to AF 430.

G Start Start: Cells/Tissue Sample Fixation 1. Fixation (e.g., Formaldehyde) Start->Fixation Permeabilization 2. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking 3. Blocking (e.g., BSA) Permeabilization->Blocking Primary_Ab 4. Primary Antibody Incubation Blocking->Primary_Ab Wash Wash Steps Primary_Ab->Wash Wash Secondary_Ab 5. AF 430-Conjugated Secondary Antibody Incubation Imaging 6. Imaging (Fluorescence Microscopy) Secondary_Ab->Imaging Wash Wash->Secondary_Ab End End: Data Analysis Imaging->End

Caption: Immunofluorescence staining workflow using an AF 430 conjugate.

References

AF 430 Amine: A Technical Guide to Quantum Yield and Brightness for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of AF 430 amine, a fluorescent dye increasingly utilized in biological imaging and analysis. A comprehensive understanding of its quantum yield and brightness is critical for optimizing experimental design and ensuring data accuracy in applications ranging from high-content screening to super-resolution microscopy. This document provides a detailed overview of these key parameters, methodologies for their determination, and practical guidance on the application of this compound in cellular imaging.

Photophysical Properties of this compound

AF 430 is a coumarin-based dye characterized by its absorption in the violet-blue region of the spectrum and a notably large Stokes shift, emitting in the green-yellow range.[1] This significant separation between excitation and emission wavelengths is highly advantageous for multicolor imaging applications, as it minimizes spectral bleed-through.[1] The amine-reactive form, this compound, allows for straightforward conjugation to biomolecules, making it a versatile tool for labeling proteins, antibodies, and other targets of interest.

The key quantitative photophysical parameters of this compound are summarized in the table below. Brightness, a critical parameter for assessing the performance of a fluorophore in practical applications, is a function of both its molar extinction coefficient and its fluorescence quantum yield.

PropertyValueReference
Excitation Maximum (λex) 430 - 433 nm[2][3][4]
Emission Maximum (λem) 540 - 542 nm[1][2][3]
Molar Extinction Coefficient (ε) 15,955 - 16,000 cm⁻¹M⁻¹[2][4][5]
Fluorescence Quantum Yield (Φ) 0.23 - 0.55[2][5][6]
Stokes Shift ~112 nm[1]

Brightness , calculated as (ε × Φ) / 1000, is a useful metric for comparing the relative signal intensity of different fluorophores. For this compound, this value ranges from approximately 3670 to 8800.

Experimental Protocols

Accurate determination of quantum yield and brightness is essential for the rigorous characterization of fluorescent probes. The following sections outline the standard methodologies for these measurements.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Principle: The quantum yield of an unknown sample (Φ_X_) is calculated relative to a standard (Φ_ST_) by measuring their respective integrated fluorescence intensities and absorbances at the same excitation wavelength.

Equation:

Φ_X_ = Φ_ST_ * (I_X_ / I_ST_) * (A_ST_ / A_X_) * (n_X_² / n_ST_²)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

Protocol:

  • Standard Selection: Choose a suitable quantum yield standard that absorbs and emits in a similar spectral region to this compound. For AF 430, a common standard is Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54).

  • Sample Preparation:

    • Prepare a series of dilutions for both the this compound sample and the quantum yield standard in an appropriate solvent (e.g., phosphate-buffered saline, PBS).

    • The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Record the absorbance at the chosen excitation wavelength (e.g., 430 nm).

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the experimental settings (e.g., slit widths, detector voltage) are kept constant for all measurements.

  • Data Analysis:

    • Correct the emission spectra for the instrument's spectral response.

    • Integrate the area under the corrected emission spectra to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope (gradient) of these plots is proportional to the quantum yield.

    • Calculate the quantum yield of the this compound sample using the equation above, substituting the gradients for the intensity/absorbance term.

Determination of Fluorophore Brightness

Brightness is a practical measure of a fluorophore's performance in a specific application and is influenced by both the intrinsic properties of the dye and the instrumentation used for detection.

Principle: Brightness is directly proportional to the product of the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ). For cellular imaging applications, the "stain index" is often used to quantify the brightness of a fluorescent probe in flow cytometry.

Protocol (Stain Index for Flow Cytometry):

  • Cell Preparation:

    • Prepare a single-cell suspension of the target cells.

    • Divide the cells into two populations: an unstained (negative) control and a stained (positive) sample.

  • Staining:

    • Label the positive sample with an antibody or other targeting molecule conjugated to this compound.

    • Incubate under optimal conditions to allow for binding.

    • Wash the cells to remove unbound conjugate.

  • Flow Cytometry Analysis:

    • Acquire data for both the stained and unstained populations on a flow cytometer.

    • Use appropriate laser lines and emission filters for AF 430 (e.g., 405 nm or 445 nm laser for excitation and a 525/50 nm bandpass filter for emission).

  • Data Analysis:

    • Calculate the mean fluorescence intensity (MFI) of the positive (MFI_pos_) and negative (MFI_neg_) populations.

    • Determine the standard deviation of the negative population (SD_neg_).

    • Calculate the Stain Index using the following formula:

    Stain Index = (MFI_pos_ - MFI_neg_) / (2 * SD_neg_)

Application in Cellular Imaging: Visualizing Cell Surface Proteins

This compound, once conjugated to a targeting moiety such as an antibody, is a powerful tool for visualizing cellular components and processes. Its high photostability makes it particularly suitable for demanding imaging techniques like confocal microscopy.[1] A common application is the labeling of cell surface proteins to study their expression, localization, and trafficking.

Experimental Workflow: Antibody Conjugation and Cell Staining

The following workflow describes the general steps for conjugating this compound to an antibody and subsequently using it to stain cell surface proteins for fluorescence microscopy.

experimental_workflow cluster_conjugation Antibody Conjugation cluster_staining Cell Staining & Imaging antibody Primary Antibody reaction Conjugation Reaction (pH 8.3-9.0) antibody->reaction af430 This compound (Succinimidyl Ester) af430->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification conjugate AF 430-Antibody Conjugate purification->conjugate cells Live or Fixed Cells conjugate->cells Apply to cells incubation Incubation with AF 430-Antibody Conjugate cells->incubation wash Wash to Remove Unbound Conjugate incubation->wash imaging Fluorescence Microscopy (Confocal or Widefield) wash->imaging

Fig. 1: Workflow for antibody conjugation and cell staining.
Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR) Trafficking

While a specific study detailing the use of this compound for EGFR trafficking was not identified, its photophysical properties make it an excellent candidate for such studies. The following diagram illustrates a simplified EGFR signaling and endocytosis pathway, a process that can be visualized by labeling either EGF or an anti-EGFR antibody with this compound.

egfr_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm egf EGF Ligand (Labeled with AF 430) egfr EGFR egf->egfr Binding egfr_dimer EGFR Dimer (Activated) egfr->egfr_dimer Dimerization & Autophosphorylation ras_raf Ras-Raf-MEK-ERK Pathway egfr_dimer->ras_raf Signal Transduction pi3k_akt PI3K-Akt Pathway egfr_dimer->pi3k_akt Signal Transduction clathrin Clathrin-Coated Pit egfr_dimer->clathrin Internalization nucleus Nucleus ras_raf->nucleus Gene Expression cell_survival Cellular Responses pi3k_akt->cell_survival Cell Survival early_endosome Early Endosome clathrin->early_endosome late_endosome Late Endosome early_endosome->late_endosome recycling_endosome Recycling Endosome early_endosome->recycling_endosome lysosome Lysosome (Degradation) late_endosome->lysosome recycling_endosome->egfr Recycling

Fig. 2: Simplified EGFR signaling and trafficking pathway.

In this experimental paradigm, the fluorescence from the AF 430 label would initially be observed at the plasma membrane. Upon EGF binding, the labeled complex would be internalized into endosomes, allowing for the real-time tracking of receptor trafficking and downstream signaling events. The high photostability of AF 430 would be crucial for time-lapse imaging of these dynamic processes.

Conclusion

This compound is a robust and versatile fluorescent probe with favorable photophysical properties for a wide range of biological research applications. Its significant Stokes shift, good quantum yield, and high photostability make it particularly well-suited for multicolor cellular imaging. By understanding and applying the standardized protocols for determining quantum yield and brightness, researchers can effectively harness the capabilities of this compound to generate high-quality, quantitative data in their studies of cellular structure, function, and signaling pathways.

References

Navigating the Solubility of AF 430 Amine in Aqueous Buffers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 amine is a fluorescent dye belonging to the coumarin (B35378) series, characterized by its yellow-green fluorescence with excitation and emission maxima at approximately 430 nm and 542 nm, respectively.[1][2] Its utility in bioconjugation, flow cytometry, and cellular imaging is well-established.[][4] A critical parameter for the successful application of this compound is its solubility and stability in aqueous buffers, which directly impacts its reactivity, conjugation efficiency, and the overall performance of labeled biomolecules. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and guidance on appropriate buffer selection for various applications.

Core Concepts: Solubility and Buffer Compatibility

The solubility of this compound is a key factor in its handling and use. Product data sheets indicate that this compound is soluble in water, as well as organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[][5] The Alexa Fluor 430 dye series, to which AF 430 is structurally related, is known for its high water solubility, a property conferred by sulfonate groups in its structure.[1][6][7] This inherent water solubility is advantageous as it can reduce the need for organic co-solvents in conjugation reactions and minimize the risk of precipitation.[1]

The fluorescence of the AF 430 dye is stable over a broad pH range, from approximately 4 to 10, making it suitable for a variety of biological applications.[][8][9] However, the reactivity of the amine group and the stability of the dye in different buffer systems require careful consideration, especially for conjugation reactions.

Data Presentation: Solubility and Buffer Recommendations

Solvent/Buffer Solubility/Compatibility Application Notes Citation
WaterSolubleRecommended for creating stock solutions.[][5]
Dimethyl Sulfoxide (DMSO)SolubleCan be used to prepare high-concentration stock solutions.[][5]
Dimethylformamide (DMF)SolubleAn alternative to DMSO for preparing stock solutions.[][5]
Phosphate-Buffered Saline (PBS)Expected to be solubleA common buffer for biological assays. Ensure the pH is within the stable range of the dye (pH 4-10).[10]
Sodium Bicarbonate Buffer (pH 8.3)CompatibleRecommended for conjugation of amine-reactive dyes (e.g., NHS esters) to proteins.[10][11]
TRIS BufferNot Recommended for Conjugation Contains primary amines that will compete with the target molecule for reaction with amine-reactive dyes.[12]
HEPES BufferCompatibleA non-amine-containing buffer suitable for various biological applications.[12]

Experimental Protocols

Protocol 1: Determination of this compound Solubility in an Aqueous Buffer

This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer using UV-Vis spectrophotometry.

Materials:

  • This compound, solid

  • Aqueous buffer of choice (e.g., PBS, HEPES)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer

  • Cuvettes

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a microcentrifuge tube. The exact amount should be more than what is expected to dissolve to ensure a saturated solution.

    • Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

    • Incubate the tube at a controlled temperature (e.g., room temperature) for a sufficient time (e.g., 24 hours) to allow the solution to reach equilibrium. Gentle agitation during incubation is recommended.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Measurement of Absorbance:

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

    • Prepare a series of dilutions of the supernatant with the same aqueous buffer.

    • Measure the absorbance of each dilution at the maximum absorbance wavelength of AF 430 (approximately 430 nm) using a spectrophotometer. The buffer alone should be used as a blank.

  • Calculation of Solubility:

    • Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of AF 430, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

    • The molar extinction coefficient for Alexa Fluor 430 is approximately 15,000 cm⁻¹M⁻¹.[8]

    • Calculate the concentration of the undiluted supernatant from the absorbance of the dilutions that fall within the linear range of the spectrophotometer. This concentration represents the solubility of this compound in the tested buffer at that temperature.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_measurement Measurement cluster_analysis Analysis start Start add_excess Add excess this compound to buffer start->add_excess vortex Vortex to mix add_excess->vortex incubate Incubate to equilibrate vortex->incubate centrifuge Centrifuge to pellet solid incubate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant prepare_dilutions Prepare dilutions collect_supernatant->prepare_dilutions measure_absorbance Measure absorbance at 430 nm prepare_dilutions->measure_absorbance calculate_concentration Calculate concentration (Solubility) measure_absorbance->calculate_concentration end_node End calculate_concentration->end_node

Caption: Experimental workflow for determining this compound solubility.

buffer_selection_logic cluster_application Intended Application app Application Goal conjugation Bioconjugation? app->conjugation amine_free_buffer Amine-Free Buffer (e.g., Bicarbonate, PBS, HEPES) conjugation->amine_free_buffer Yes amine_buffer Amine-Containing Buffer (e.g., TRIS) AVOID general_buffer General Purpose Buffer (e.g., PBS, HEPES) conjugation->general_buffer No

Caption: Logical diagram for aqueous buffer selection for this compound.

Conclusion

Understanding the solubility and buffer compatibility of this compound is paramount for its effective use in research and development. While this compound is generally water-soluble, careful selection of aqueous buffers is crucial, particularly for bioconjugation applications where the presence of primary amines in the buffer can interfere with the reaction. The provided experimental protocol offers a framework for researchers to determine the solubility of this compound in their specific buffer systems, ensuring optimal performance and reliable results in their experimental workflows.

References

AF 430 Amine pH Stability: An In-depth Technical Guide for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH stability of the fluorescent dye AF 430 amine and its application in live-cell imaging. The information is curated for researchers, scientists, and drug development professionals who utilize fluorescence microscopy to study cellular processes. This document details the dye's spectral properties, its stability in various pH environments, and provides actionable protocols for its use in labeling and imaging live cells.

Introduction to this compound

AF 430, an Alexa Fluor dye, is a green-fluorescent dye belonging to the coumarin (B35378) dye family. It is characterized by its excitation maximum at approximately 430 nm and an emission maximum in the green-yellow range, around 542 nm. A key feature of AF 430 is its large Stokes shift of about 112 nm, which is advantageous for multicolor imaging applications by reducing spectral overlap between different fluorophores. The "amine" designation typically refers to amine-reactive derivatives of the dye, such as N-hydroxysuccinimidyl (NHS) esters, which are used to covalently label proteins and other molecules with primary amines.

pH Stability of AF 430

A critical parameter for any fluorescent probe used in live-cell imaging is its stability and performance across the range of physiological pH values encountered in different cellular compartments. AF 430 has been consistently reported to exhibit stable fluorescence intensity over a broad pH range.

Multiple sources indicate that the fluorescence of Alexa Fluor 430 is insensitive to pH in the range of pH 4 to 10 [1]. This stability is a significant advantage over other fluorescent dyes, such as fluorescein, whose fluorescence diminishes in acidic environments. While AF 430 is a coumarin derivative, and some coumarins can exhibit pH-dependent fluorescence, AF 430 has been specifically engineered to maintain its bright fluorescence across a wide physiological and experimental pH range.

Table 1: pH Stability of AF 430

PropertyValueReference
pH-insensitive range4 - 10[1]

Spectral Properties of AF 430

Understanding the excitation and emission spectra of AF 430 is crucial for selecting appropriate filter sets and laser lines for fluorescence microscopy.

Table 2: Spectral Properties of AF 430

PropertyWavelength (nm)
Excitation Maximum~431
Emission Maximum~540

Experimental Protocols for Live-Cell Imaging with this compound-Reactive Dyes

The following protocols provide a general framework for labeling the surface of live cells with an amine-reactive form of AF 430, such as AF 430 NHS ester. These protocols should be optimized for specific cell types and experimental conditions.

Preparation of Reagents
  • AF 430 NHS Ester Stock Solution:

    • Allow the vial of lyophilized AF 430 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Reconstitute the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mg/mL.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Labeling Buffer:

    • Use a protein-free buffer such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) with a pH of 7.2-7.4 for the labeling reaction. Amine-containing buffers (e.g., Tris) should be avoided as they will compete with the target proteins for reaction with the NHS ester.

Live-Cell Surface Protein Labeling Protocol

This protocol is designed for labeling cell surface proteins on adherent cells in a culture dish.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and culture until they reach the desired confluency.

    • Wash the cells twice with warm (37°C) labeling buffer (e.g., PBS) to remove any residual serum proteins.

  • Labeling Reaction:

    • Dilute the AF 430 NHS ester stock solution into fresh, pre-warmed labeling buffer to the desired final concentration. A starting concentration of 1-5 µg/mL can be tested and optimized.

    • Remove the wash buffer from the cells and add the AF 430 labeling solution.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and dye concentration.

  • Washing:

    • Remove the labeling solution and wash the cells three to five times with warm labeling buffer or complete cell culture medium to remove any unreacted dye.

  • Imaging:

    • Replace the final wash solution with a pre-warmed, phenol (B47542) red-free imaging medium. Phenol red can contribute to background fluorescence.

    • Proceed with live-cell imaging on a fluorescence microscope equipped with appropriate filters for AF 430 (e.g., excitation around 430 nm and emission around 540 nm).

Visualizing Experimental Workflows with Graphviz

The following diagrams illustrate the key steps in the experimental workflows described.

Live_Cell_Labeling_Workflow cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Imaging reconstitute_dye Reconstitute AF 430 NHS Ester in DMSO add_dye Incubate Cells with AF 430 Labeling Solution reconstitute_dye->add_dye prepare_buffer Prepare Labeling Buffer (e.g., PBS) wash_cells_pre Wash Cells to Remove Serum prepare_buffer->wash_cells_pre wash_cells_pre->add_dye wash_cells_post Wash Cells to Remove Unreacted Dye add_dye->wash_cells_post add_imaging_medium Add Phenol Red-Free Imaging Medium wash_cells_post->add_imaging_medium acquire_images Live-Cell Imaging (Microscopy) add_imaging_medium->acquire_images

Caption: Workflow for labeling live cells with AF 430 NHS ester.

Data_Analysis_Workflow cluster_acquisition Image Acquisition cluster_processing Image Processing cluster_analysis Quantitative Analysis live_imaging Time-Lapse Imaging of AF 430 Labeled Cells background_subtraction Background Subtraction live_imaging->background_subtraction cell_segmentation Cell Segmentation background_subtraction->cell_segmentation intensity_measurement Measure Fluorescence Intensity (per cell or region of interest) cell_segmentation->intensity_measurement tracking Track Labeled Proteins or Cells Over Time cell_segmentation->tracking colocalization Colocalization Analysis (with other fluorescent markers) intensity_measurement->colocalization

Caption: Workflow for image analysis of AF 430 labeled cells.

Conclusion

This compound-reactive dyes are robust and versatile tools for live-cell imaging. Their key advantage lies in their stable and bright fluorescence across a broad pH range, making them suitable for a wide array of biological investigations. By following the provided protocols and understanding the dye's properties, researchers can effectively label and visualize cellular components and processes in real-time. The experimental workflows outlined provide a clear path from cell preparation to quantitative data analysis, enabling rigorous and reproducible scientific inquiry.

References

Unraveling the Luminescence of AF 430 Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the fluorescence of AF 430 amine, a versatile fluorophore employed in a multitude of life science applications. We will delve into its photophysical mechanism, spectral characteristics, and provide detailed protocols for its use in bioconjugation.

The Core Mechanism: A Tale of Twisted Intramolecular Charge Transfer

The fluorescence of AF 430, a derivative of the coumarin (B35378) family of dyes, is governed by a sophisticated photophysical process known as Twisted Intramolecular Charge Transfer (TICT). This mechanism is responsible for its characteristically large Stokes shift, the difference between the peak excitation and emission wavelengths, which is a desirable feature for minimizing self-quenching and improving signal-to-noise ratios in fluorescence imaging.

Upon absorption of a photon, the AF 430 molecule transitions from its ground electronic state (S₀) to an excited state (S₁). In this excited state, a rapid intramolecular charge transfer (ICT) occurs, where electron density shifts from an electron-donating portion of the molecule to an electron-accepting region.[1][2][3][4]

In polar solvent environments, the molecule can then undergo a conformational change, twisting along a single bond to form a stabilized, lower-energy excited state known as the TICT state.[2][5][6][7][8] It is from this relaxed TICT state that the molecule emits a photon and returns to the ground state. The energy lost during the formation of the TICT state contributes to the significant Stokes shift observed for AF 430. The polarity of the solvent can influence the formation and stability of the TICT state, thereby affecting the fluorescence quantum yield and lifetime.[2][5]

Fluorescence_Mechanism S0 Ground State (S₀) S1_FC Excited State (S₁) Franck-Condon S0->S1_FC Absorption (430 nm) S1_ICT Excited State (S₁) Intramolecular Charge Transfer S1_FC->S1_ICT Internal Conversion (femtoseconds) S1_TICT Excited State (S₁) Twisted Intramolecular Charge Transfer S1_ICT->S1_TICT Conformational Change (picoseconds) S1_TICT->S0 Fluorescence (542 nm) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Preparation Activation Activation of Protein Carboxyls Protein_Prep->Activation Dye_Prep This compound Stock Solution Conjugation Conjugation with This compound Dye_Prep->Conjugation Activation->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification Quenching->Purification DOL_Calc DOL Calculation Purification->DOL_Calc

References

A Technical Guide to AF 430 Amine: A Versatile Fluorescent Probe for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 amine is a highly versatile, water-soluble fluorescent dye belonging to the coumarin (B35378) family of fluorophores.[1][2] Characterized by its bright yellow-green fluorescence, this compound serves as a valuable tool for the fluorescent labeling of biomolecules in a wide array of research applications, including flow cytometry, cell microscopy, and fluorescence resonance energy transfer (FRET) experiments.[1][2] Its primary utility lies in its terminal amine group, which allows for covalent conjugation to various electrophilic groups on target biomolecules, enabling their detection and tracking.[1] This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound.

Physicochemical and Spectroscopic Properties

This compound exhibits robust fluorescence that is stable over a broad pH range of 4 to 10.[1] A key feature of this dye is its significant Stokes shift, the difference between the maximum excitation and emission wavelengths, which is approximately 112 nm.[2] This large separation helps to minimize spectral overlap in multicolor imaging applications. The trifluoromethyl group incorporated into its structure enhances photostability, while the sulfo group confers hydrophilicity.[2]

PropertyValueReference
Molecular Formula C₂₈H₃₈F₃N₃O₆S[3]
IUPAC Name (9-(6-((6-ammoniohexyl)amino)-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-6-yl)methanesulfonate[3]
Excitation Maximum (λex) 430 nm[1]
Emission Maximum (λem) 542 nm[1]
Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹[4]
Fluorescence Quantum Yield (Φ) 0.23[4]
Solubility Water, DMSO, DMF[3]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the scientific literature, a general synthetic strategy can be inferred from established methods for creating similar sulfonated and aminated coumarin derivatives. The synthesis would likely involve a multi-step process starting with the construction of the core coumarin ring system, followed by sulfonation, introduction of the trifluoromethyl group, and finally, the addition of the amine-containing linker.

Key synthetic reactions for analogous compounds include the Pechmann condensation for forming the coumarin ring, sulfonation using reagents like fuming sulfuric acid, and the introduction of an amine group through methods like the Buchwald-Hartwig cross-coupling or the Smiles rearrangement of a corresponding hydroxycoumarin.[5][6]

Below is a generalized workflow illustrating the probable synthetic logic for this compound.

G cluster_synthesis Generalized Synthesis of this compound Precursor_A Substituted Phenol Coumarin_Core Trifluoromethylated Coumarin Core Precursor_A->Coumarin_Core Precursor_B β-Ketoester with CF3 group Precursor_B->Coumarin_Core Sulfonation Sulfonation Coumarin_Core->Sulfonation Sulfonated_Coumarin Sulfonated Coumarin Intermediate Sulfonation->Sulfonated_Coumarin Linker_Addition Addition of Amine Linker Sulfonated_Coumarin->Linker_Addition AF430_Amine This compound Linker_Addition->AF430_Amine

A generalized synthetic pathway for this compound.

Experimental Protocols: Biomolecule Conjugation

The primary application of this compound is its covalent attachment to biomolecules. The terminal primary amine allows for reaction with various electrophilic functional groups, most commonly N-hydroxysuccinimidyl (NHS) esters and isothiocyanates, which are readily available on commercial antibodies, proteins, and amine-reactive derivatives of other molecules.

Protein Labeling with an Amine-Reactive Dye

This protocol is a general guideline for the conjugation of an amine-reactive fluorescent dye, such as an NHS ester derivative, to a protein. The molar ratio of dye to protein may need to be optimized for specific applications.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound (or its activated ester derivative)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer, pH 8.3-9.0

  • Purification column (e.g., gel filtration)

  • Quenching reagent (e.g., 1.5 M hydroxylamine (B1172632), pH 8.5, or Tris buffer)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of amine-containing substances like Tris or glycine.

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive form of the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While gently stirring, slowly add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein should be determined empirically.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching (Optional):

    • To terminate the reaction, add a quenching reagent like hydroxylamine or Tris buffer and incubate for 30-60 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

The following diagram illustrates the workflow for protein labeling and purification.

G cluster_workflow Protein Labeling Workflow Prepare_Protein Prepare Protein Solution (Amine-free buffer) Conjugation Conjugation Reaction (1 hr, RT, dark) Prepare_Protein->Conjugation Prepare_Dye Prepare Amine-Reactive Dye Solution Prepare_Dye->Conjugation Quenching Quench Reaction (Optional) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein G cluster_immunofluorescence Immunofluorescence Principle AF430_Antibody AF 430 Labeled Antibody Binding Binding AF430_Antibody->Binding Target_Antigen Target Antigen on/in Cell Target_Antigen->Binding Fluorescence_Detection Fluorescence Detection Binding->Fluorescence_Detection

References

AF 430 Amine: A Technical Guide for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 amine is a versatile fluorescent dye belonging to the coumarin (B35378) family, characterized by its yellow fluorescence. Its unique photophysical properties, including high photostability and a large Stokes shift, make it an exceptional tool for a variety of novel bioimaging techniques. This technical guide provides an in-depth overview of this compound, its properties, and detailed protocols for its application in advanced microscopy and flow cytometry, enabling researchers to effectively harness its capabilities for visualizing complex biological processes.

Core Properties of this compound

This compound possesses a set of photophysical characteristics that are highly advantageous for fluorescence-based bio-applications. It is a hydrophilic dye, ensuring good solubility in aqueous buffers commonly used in biological experiments. Its fluorescence is stable over a broad pH range of 4 to 10, making it suitable for a wide array of cellular and subcellular environments.

Quantitative Data Summary

The key quantitative photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Excitation Maximum (λex) 430 nm[1]
Emission Maximum (λem) 542 nm[1]
Molar Absorptivity (ε) 15,955 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ) 0.23
Stokes Shift 112 nm[1]
Recommended STED Depletion Laser 660 nm[1]

Experimental Protocols

The primary amine group of AF 430 allows for its covalent conjugation to various biomolecules, including antibodies and proteins, through reactions with functional groups like carboxylic acids or activated esters (e.g., NHS esters). This enables the specific labeling of cellular targets for visualization.

Antibody Conjugation with this compound (via NHS Ester Chemistry)

This protocol provides a general method for labeling antibodies with this compound using a succinimidyl ester (NHS ester) crosslinker. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.

Materials:

  • Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • NHS ester crosslinker (e.g., EDC/Sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (freshly prepared) or 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS beforehand.

  • Prepare the AF 430-NHS Ester: Immediately before use, dissolve the this compound and an equimolar amount of NHS ester crosslinker in DMSO to a final concentration of 10 mg/mL. Note: NHS esters are moisture-sensitive.

  • Conjugation Reaction: While gently stirring, slowly add a calculated amount of the AF 430-NHS ester solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 430 nm (for AF 430).

Immunofluorescence Staining for Microscopy

This protocol outlines the use of AF 430-conjugated antibodies for staining fixed cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% BSA or 10% normal serum in PBS

  • AF 430-conjugated primary or secondary antibody

  • Mounting Medium with antifade reagent

Procedure:

  • Cell Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the AF 430-conjugated primary antibody (or unlabeled primary antibody) in Blocking Buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation (if using an unlabeled primary): Dilute the AF 430-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for AF 430 (Excitation: ~430 nm, Emission: ~542 nm).

Cell Staining for Flow Cytometry

This protocol describes the staining of suspended cells with an AF 430-conjugated antibody for flow cytometric analysis.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FCS)

  • AF 430-conjugated antibody

  • Fixable viability dye (optional)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Blocking (optional): To block Fc receptors, incubate cells with an Fc blocking reagent for 10-15 minutes on ice.

  • Antibody Staining: Add the predetermined optimal concentration of the AF 430-conjugated antibody to the cell suspension.

  • Incubation: Incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Washing: Wash the cells twice by adding 2-3 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

  • Viability Staining (optional): If desired, a fixable viability dye can be used to exclude dead cells from the analysis. Follow the manufacturer's protocol for the specific viability dye.

  • Data Acquisition: Analyze the stained cells on a flow cytometer equipped with a laser and filter set suitable for AF 430 excitation and emission.

Applications in Novel Bioimaging Techniques

The unique spectral properties of this compound open up possibilities for its use in advanced imaging modalities that push the boundaries of spatial resolution and multiplexing capabilities.

Stimulated Emission Depletion (STED) Microscopy

AF 430's high photostability makes it a suitable candidate for super-resolution imaging with STED microscopy.[1] A depletion laser at around 660 nm can be used to de-excite the outer regions of the excitation focus, leading to a smaller effective fluorescence spot and thus higher resolution.[1]

Key Considerations for AF 430 in STED:

  • Fluorophore Density: Optimal labeling density is crucial for high-quality STED imaging.

  • Mounting Media: Use of specialized mounting media with a refractive index matched to the immersion oil is recommended to minimize optical aberrations.

  • Depletion Laser Power: The power of the STED laser needs to be carefully optimized to achieve the desired resolution without excessive photobleaching.

Förster Resonance Energy Transfer (FRET)

The spectral characteristics of AF 430 make it a potential donor or acceptor in FRET-based assays for studying molecular interactions.[1] Its large Stokes shift can be advantageous in minimizing direct acceptor excitation and donor emission bleed-through. When designing a FRET experiment with AF 430, a suitable partner fluorophore with significant spectral overlap between the AF 430 emission and its own excitation spectrum must be chosen.

Multicolor Imaging

The distinct excitation and emission profile of AF 430, particularly its excitation in the violet range, allows for its effective use in multicolor imaging experiments with other common fluorophores like those excited by blue, green, and red lasers, with reduced spectral crosstalk.[1]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

AF430_Conjugation_Workflow cluster_reagents Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Mix Mix & Incubate (1 hr, RT, dark) Antibody->Mix AF430 This compound AF430->Mix NHS NHS Ester Crosslinker NHS->Mix Quench Quench Reaction Mix->Quench Purify Purification (Size Exclusion) Quench->Purify Analyze Characterize (DOL) Purify->Analyze

Caption: Workflow for conjugating this compound to an antibody.

Immunofluorescence_Workflow start Cells on Coverslip fix Fixation (4% PFA) start->fix perm Permeabilization (Triton X-100) fix->perm block Blocking (BSA/Serum) perm->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab AF 430 Secondary Ab Incubation primary_ab->secondary_ab mount Mount Coverslip secondary_ab->mount image Fluorescence Microscopy mount->image

Caption: Experimental workflow for immunofluorescence staining.

STED_Microscopy_Principle cluster_beams Laser Beams cluster_sample Sample Plane Excitation Excitation (430 nm) FocalSpot Diffraction-Limited Excitation Spot Excitation->FocalSpot Excites AF 430 STED STED Donut (660 nm) STED->FocalSpot Depletes Fluorescence at Periphery EffectiveSpot Super-Resolved Fluorescence Spot FocalSpot->EffectiveSpot Resulting Signal

Caption: Principle of STED microscopy using AF 430.

References

The Technical Guide to AF 430 Amine in Cellular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AF 430 amine-reactive dyes, with a focus on Alexa Fluor™ 430 and its applications in cellular biology. It covers the dye's spectral and physicochemical properties, detailed protocols for bioconjugation and cellular imaging, and its utility in advanced biological research.

Introduction to this compound-Reactive Dyes

This compound refers to a fluorescent probe with an excitation maximum around 430 nm that has been chemically modified to contain a primary amine group. More commonly utilized in a reverse chemical relationship are the amine-reactive versions of the AF 430 fluorophore, such as Alexa Fluor™ 430 NHS Ester (succinimidyl ester). These derivatives are designed to covalently bond to primary amines on target biomolecules like proteins and amine-modified oligonucleotides.

The Alexa Fluor™ 430 dye is a coumarin-based fluorophore that fills a unique spectral gap, absorbing light in the violet-blue region (around 431-433 nm) and emitting a strong yellow-green fluorescence (around 541 nm). This large Stokes shift is particularly advantageous for multicolor imaging applications, as it minimizes spectral overlap and crosstalk between different fluorescent channels. The dye is characterized by its high photostability and its fluorescence being stable over a wide pH range (pH 4 to 10), making it a robust tool for various cellular biology applications, including immunofluorescence, flow cytometry, and neuronal tracing.[1]

Physicochemical and Fluorescence Properties

The performance of a fluorophore is defined by its photophysical properties. The key quantitative data for Alexa Fluor™ 430 are summarized below.

PropertyValueReference
Excitation Maximum (λex) 431 - 433 nm[2]
Emission Maximum (λem) 540 - 541 nm[2]
Molar Extinction Coefficient (ε) ~16,000 cm⁻¹M⁻¹Thermo Fisher Scientific
Quantum Yield (Φ) Data not consistently available; cited as having a "relatively high quantum yield".[3]
Reactive Group N-hydroxysuccinimide (NHS) Ester[1]
Reactivity Target Primary amines (R-NH₂)[1]
Solubility Water-soluble[1]
pH Sensitivity Insensitive from pH 4 to 10[1]

Core Applications in Cellular Biology

The unique spectral properties of AF 430 make it a versatile tool for several key applications in cellular and molecular biology.

Immunofluorescence (IF)

AF 430 NHS ester is widely used to label primary and secondary antibodies for immunofluorescence applications. These labeled antibodies can be used to detect and visualize the localization of specific proteins within fixed and permeabilized cells or tissue sections. The large Stokes shift is particularly useful for multiplexing experiments, where multiple targets are visualized simultaneously.

Neuronal Tract Tracing

AF 430 conjugated to molecules like Cholera Toxin Subunit B (CTB) serves as a highly effective retrograde neuroanatomical tracer.[4][5][6] When injected into a specific brain region, the CTB-AF 430 conjugate is taken up by axon terminals and transported back to the neuronal cell body. This allows for the precise mapping of neural circuits and connections within the central nervous system. The high brightness and photostability of the Alexa Fluor™ conjugate ensure robust and long-lasting labeling.[4][5][6]

Flow Cytometry

Conjugates of AF 430 can be used in flow cytometry for the identification and quantification of cell populations. For example, an antibody labeled with AF 430 can be used to label a specific cell surface marker, allowing for the analysis of that cell population within a heterogeneous sample.

Experimental Protocols

Protocol for Antibody Labeling with AF 430 NHS Ester

This protocol describes the covalent conjugation of Alexa Fluor™ 430 NHS ester to an IgG antibody.

Materials:

  • IgG Antibody (in amine-free buffer like PBS)

  • Alexa Fluor™ 430 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification/Desalting Column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS).

    • If the buffer contains primary amines (like Tris or glycine), the antibody must be dialyzed against PBS.

  • Reactive Dye Preparation:

    • Immediately before use, dissolve the Alexa Fluor™ 430 NHS Ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3 by adding the 0.1 M sodium bicarbonate buffer (a general rule is to add 1/10th of the protein solution volume).

    • Slowly add the dissolved reactive dye to the antibody solution while gently stirring. A typical starting molar ratio of dye to antibody is 10:1, but this should be optimized.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare a desalting column according to the manufacturer's instructions, equilibrating with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The labeled antibody will elute first as a colored band, separating from the smaller, unreacted dye molecules.

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and ~433 nm (for AF 430).

    • Calculate the protein concentration and the Degree of Labeling (DOL) using the molar extinction coefficients of the antibody and the dye.

Protocol for Retrograde Neuronal Tracing with AF 430-CTB

This protocol is a summary for using AF 430-conjugated Cholera Toxin Subunit B (CTB) for in vivo neuronal tracing in a rat model.[4][5][6]

Materials:

  • AF 430-conjugated CTB (0.25% solution)

  • Stereotaxic apparatus

  • Glass micropipette (10-20 µm tip diameter)

  • Iontophoresis system

  • Anesthesia and surgical tools

Procedure:

  • Animal Preparation & Surgery:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Perform a craniotomy to expose the brain region of interest.

  • Tracer Injection:

    • Fill a glass micropipette with the AF 430-CTB solution.

    • Lower the micropipette to the target coordinates in the brain.

    • Inject the tracer using iontophoresis (e.g., 5 µA positive current, 7 seconds on/off intervals for 10-15 minutes). This minimizes tissue damage compared to pressure injection.

    • Leave the pipette in place for 10 minutes post-injection to prevent backflow.

  • Survival and Transport:

    • Suture the incision and allow the animal to recover.

    • A survival period of 3 to 7 days is typically required for the tracer to be transported retrogradely to the cell bodies.

  • Tissue Processing and Imaging:

    • Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Extract the brain and postfix it.

    • Section the brain using a vibratome or cryostat.

    • Mount the sections on slides and coverslip with an appropriate mounting medium.

    • Image the sections using a fluorescence microscope with filters appropriate for AF 430 (Excitation: ~430 nm, Emission: ~540 nm).

Visualizations: Workflows and Pathways

Workflow for Antibody Labeling with AF 430 NHS Ester

Antibody_Labeling_Workflow Prep_Ab Prep_Ab Adjust_pH Adjust_pH Prep_Ab->Adjust_pH Mix Mix Adjust_pH->Mix Prep_Dye Prep_Dye Prep_Dye->Mix Incubate Incubate Mix->Incubate Purify Purify Incubate->Purify Collect Collect Purify->Collect Store Store Collect->Store

Generalized Workflow for Immunofluorescence Staining

Immunofluorescence_Workflow Culture Culture Fix Fix Culture->Fix Perm Perm Fix->Perm Block Block Perm->Block Primary_Ab Primary_Ab Block->Primary_Ab Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Mount Mount Secondary_Ab->Mount Image Image Mount->Image

Logical Diagram for Retrograde Neuronal Tracing

Retrograde_Tracing_Logic Injection Injection Uptake Uptake Injection->Uptake Transport Transport Uptake->Transport Axon Accumulation Accumulation Transport->Accumulation Visualization Visualization Accumulation->Visualization

References

An In-Depth Technical Guide to the Photophysical Characteristics of AF 430 Amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core photophysical characteristics of AF 430 amine, a fluorescent dye used in various biological research applications. Tailored for researchers, scientists, and drug development professionals, this document details the spectral properties, quantum yield, and other key parameters of this compound. It also includes detailed experimental protocols for the characterization of this fluorophore and its application in common laboratory techniques.

Core Photophysical Properties

AF 430 is a coumarin-based dye known for its large Stokes shift and high photostability.[1] The amine-reactive derivative, this compound, allows for its conjugation to various biomolecules for fluorescent labeling.[2]

Quantitative Data Summary

The key photophysical characteristics of this compound are summarized in the tables below.

Parameter Value Reference
Molecular Formula C₂₈H₃₈N₃F₃O₆S[3]
IUPAC Name (9-(6-((6-ammoniohexyl)amino)-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-6-yl)methanesulfonate[3]
Property Value Reference
Excitation Maximum (λ_abs_) 430 nm[1][3]
Emission Maximum (λ_em_) 542 nm[1][3]
Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹[3]
Fluorescence Quantum Yield (Φ_F_) 0.23[3]
Stokes Shift 112 nm[1]
pH Stability Range 4 - 10[2]

Experimental Protocols

Accurate characterization of fluorophores is essential for their effective use. The following are detailed methodologies for key experiments related to the photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of this compound to determine its maximum absorption wavelength (λ_abs_) and molar extinction coefficient (ε).

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., DMSO, DMF, or water)[3]

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM.

    • From the stock solution, prepare a series of dilutions with absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Place the cuvette in the reference beam path of the spectrophotometer.

    • Fill a second cuvette with the same pure solvent and place it in the sample beam path.

    • Run a baseline correction over the desired wavelength range (e.g., 300-600 nm).

  • Sample Measurement:

    • Replace the solvent in the sample cuvette with the most dilute this compound solution.

    • Record the absorption spectrum.

    • Repeat the measurement for all prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_abs_).

    • According to the Beer-Lambert law (A = εcl), plot absorbance at λ_abs_ versus concentration.

    • The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum and the relative quantum yield of this compound.

Materials:

  • This compound solution (prepared as in the UV-Vis protocol)

  • A stable, well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., Coumarin 153 in ethanol).

  • Spectrofluorometer with a calibrated detector

  • Quartz fluorescence cuvettes (1 cm path length)

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength of the spectrofluorometer to the λ_abs_ of this compound (430 nm).

    • Set the emission and excitation slit widths to achieve a good signal-to-noise ratio while avoiding detector saturation.

  • Emission Spectrum Measurement:

    • Record the fluorescence emission spectrum of the this compound solution, scanning a wavelength range that covers the expected emission (e.g., 450-700 nm).

    • Record the emission spectrum of the pure solvent to subtract any background fluorescence.

  • Quantum Yield Measurement (Relative Method):

    • Prepare a series of dilutions of both the this compound and the reference standard with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

    • Measure the integrated fluorescence intensity (area under the emission curve) for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_F,sample_) can be calculated using the following equation: Φ_F,sample_ = Φ_F,ref_ × (m_sample_ / m_ref_) × (n_sample_² / n_ref_²) where m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Mandatory Visualizations

Experimental and Application Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the use of this compound.

Photophysical_Characterization_Workflow cluster_absorption UV-Vis Absorption Spectroscopy cluster_emission Fluorescence Spectroscopy cluster_lifetime Time-Resolved Fluorescence (General) A1 Prepare this compound Dilutions A2 Measure Absorbance Spectra A1->A2 A3 Determine λ_abs_ and ε A2->A3 E1 Prepare Sample and Standard Dilutions A3->E1 Use λ_abs_ for Excitation E2 Measure Emission Spectra E1->E2 E3 Calculate Relative Quantum Yield E2->E3 L1 Pulsed Light Excitation L2 Time-Correlated Single Photon Counting (TCSPC) L1->L2 L3 Determine Fluorescence Lifetime (τ) L2->L3 Antibody_Conjugation_and_Flow_Cytometry cluster_conjugation Antibody Conjugation cluster_flow Flow Cytometry C1 Prepare Antibody in Bicarbonate Buffer (pH 8.3) C3 React Antibody with this compound C1->C3 C2 Dissolve this compound in DMSO C2->C3 C4 Purify Conjugate (e.g., Dialysis) C3->C4 F2 Incubate Cells with Labeled Antibody C4->F2 Use Labeled Antibody F1 Prepare Single-Cell Suspension F1->F2 F3 Wash and Resuspend Cells F2->F3 F4 Acquire Data on Flow Cytometer F3->F4 F5 Analyze Fluorescent Populations F4->F5 Fluorescence_Microscopy_Workflow M1 Seed and Culture Cells on Coverslips M2 Fix and Permeabilize Cells (Optional) M1->M2 M3 Incubate with this compound Labeled Antibody M2->M3 M4 Wash to Remove Unbound Antibody M3->M4 M5 Mount Coverslip on Microscope Slide M4->M5 M6 Image with Fluorescence Microscope (430 nm Excitation) M5->M6 FRET_Principle cluster_no_fret No FRET (Distance > 10 nm) cluster_fret FRET (Distance < 10 nm) Donor (AF 430) Donor (AF 430) Donor Emission (542 nm) Donor Emission (542 nm) Donor (AF 430)->Donor Emission (542 nm) Fluorescence Acceptor Acceptor Excitation (430 nm) Excitation (430 nm) Excitation (430 nm)->Donor (AF 430) D Donor (AF 430) A Acceptor D->A Energy Transfer Em_A Acceptor Emission A->Em_A Fluorescence Ex Excitation (430 nm) Ex->D

References

Methodological & Application

Application Notes and Protocols for AF 430 Amine Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of AF 430, a yellow fluorescent dye, to antibodies via primary amine labeling. The efficiency of antibody conjugation is a critical factor in the development of fluorescently labeled antibodies for various applications, including immunoassays, flow cytometry, and fluorescence microscopy. The degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single antibody, is a key metric for assessing conjugation efficiency. An optimal DOL ensures a strong fluorescent signal without compromising the antibody's antigen-binding affinity and specificity.[1][2] This document outlines the principles of amine-reactive chemistry, provides a detailed experimental protocol, and presents expected quantitative outcomes for the conjugation of AF 430 NHS ester to immunoglobulin G (IgG) antibodies.

Principle of Conjugation

The conjugation of AF 430 to antibodies is typically achieved using an N-hydroxysuccinimide (NHS) ester derivative of the dye.[3][][5] The NHS ester reacts with primary amine groups (-NH₂) present on the antibody, primarily on the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chains, to form a stable amide bond.[3] This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0), which deprotonate the primary amines, making them more nucleophilic.[][7]

It is crucial to use antibodies that are free from amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin, gelatin, or sodium azide), as these will compete with the antibody for reaction with the dye, thereby reducing conjugation efficiency.[1]

Factors Influencing Conjugation Efficiency

Several factors can impact the efficiency of the antibody conjugation reaction and the final DOL. Careful control of these parameters is essential for achieving reproducible and optimal results.

FactorDescriptionRecommendations
Dye-to-Antibody Molar Ratio The molar excess of the AF 430 NHS ester relative to the antibody directly influences the DOL.[1][3]A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended for initial optimization.[3] This ratio may need to be adjusted to achieve the desired DOL.
Antibody Concentration Higher antibody concentrations generally lead to more efficient conjugation.A minimum antibody concentration of 2 mg/mL is recommended for optimal results.
Reaction pH The reaction between the NHS ester and primary amines is pH-dependent. The optimal pH range is typically 8.0-9.0.[][7]Use a sodium bicarbonate or borate (B1201080) buffer at pH 8.3-8.5 for the conjugation reaction.
Reaction Time and Temperature The conjugation reaction is typically carried out at room temperature for 1-2 hours.Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.[7] Longer incubation times do not necessarily increase the DOL significantly and may lead to antibody degradation.
Purity of Antibody and Reagents The presence of primary amine-containing contaminants will reduce conjugation efficiency. The AF 430 NHS ester is sensitive to moisture and should be handled accordingly.Use purified antibodies in an amine-free buffer. Dissolve the AF 430 NHS ester in anhydrous DMSO or DMF immediately before use.

Expected Conjugation Efficiency for AF 430 and IgG

The efficiency of conjugation is quantified by the Degree of Labeling (DOL). For most applications involving IgG antibodies, an optimal DOL is crucial for balancing fluorescence intensity and antibody function.

Antibody TypeFluorophoreRecommended Molar Ratio (Dye:Antibody)Expected Degree of Labeling (DOL)
IgGAF 430 / Alexa Fluor 43010:1 - 20:15 - 9

Note: The optimal DOL can vary depending on the specific antibody and its application. It is recommended to perform initial experiments to determine the optimal dye-to-antibody ratio for your specific antibody.

Experimental Protocols

Materials
  • Purified IgG antibody (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

  • AF 430 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Purification resin (e.g., size-exclusion chromatography column)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Spectrophotometer

Protocol for AF 430-Antibody Conjugation
  • Prepare the Antibody Solution:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the sodium bicarbonate buffer before proceeding.

  • Prepare the AF 430 NHS Ester Stock Solution:

    • Allow the vial of AF 430 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the AF 430 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the appropriate volume of the AF 430 NHS ester stock solution to the antibody solution to achieve the desired dye-to-antibody molar ratio (e.g., a 10-fold molar excess).

    • Gently mix the solution immediately.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle stirring.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.2.

    • Collect the fractions containing the labeled antibody. The labeled antibody will elute first, followed by the smaller, unreacted dye molecules.

Determination of Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of AF 430 (~430 nm).

  • Measure Absorbance:

    • Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and ~430 nm (Aₘₐₓ).

  • Calculate the Concentration of the Antibody:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • Aₘₐₓ: Absorbance of the conjugate at the maximum absorption wavelength of the dye (~430 nm).

      • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer). For Alexa Fluor 430, this is 0.28.[8]

      • ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

  • Calculate the Concentration of the Dye:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Aₘₐₓ: Absorbance of the conjugate at the maximum absorption wavelength of the dye (~430 nm).

      • ε_dye: Molar extinction coefficient of the dye at its absorbance maximum (for Alexa Fluor 430, ~16,000 M⁻¹cm⁻¹).[8]

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visual Representations

Antibody_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Ab Purified Antibody (in amine-free buffer) Mix Mix Antibody and Dye (pH 8.3, Room Temp, 1 hr) Ab->Mix Dye AF 430 NHS Ester (dissolved in DMSO) Dye->Mix SEC Size-Exclusion Chromatography Mix->SEC Spectro Spectrophotometry (A280 & A430) SEC->Spectro DOL_Calc DOL Calculation Spectro->DOL_Calc Final_Product AF 430-Antibody Conjugate DOL_Calc->Final_Product

Caption: Workflow for AF 430 Amine Antibody Conjugation.

Amine_Reactive_Chemistry cluster_reactants Reactants cluster_product Product Antibody Antibody-NH2 (Primary Amine) Conjugate Antibody-NH-CO-AF 430 (Stable Amide Bond) Antibody->Conjugate + Dye AF 430-NHS Ester Dye->Conjugate NHS_byproduct NHS (Byproduct)

Caption: Amine-Reactive Conjugation Chemistry.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL Presence of amine-containing contaminants in the antibody solution.Dialyze the antibody against an amine-free buffer (e.g., PBS) before conjugation.
Inactive AF 430 NHS ester due to hydrolysis.Use a fresh vial of AF 430 NHS ester and dissolve it in anhydrous DMSO immediately before use.
Low antibody concentration.Concentrate the antibody to at least 2 mg/mL.
Suboptimal reaction pH.Ensure the pH of the reaction buffer is between 8.0 and 9.0.
High DOL (Potential for Antibody Aggregation/Loss of Activity) Excessive dye-to-antibody molar ratio.Reduce the molar ratio of AF 430 NHS ester to antibody in the next conjugation reaction.
Precipitation of Labeled Antibody Over-labeling leading to increased hydrophobicity.Reduce the dye-to-antibody molar ratio. Perform the conjugation at 4°C.
Instability of the antibody under the reaction conditions.Optimize the buffer composition and pH for your specific antibody.

References

Application Notes and Protocols for AF 430 Amine in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 is a coumarin-based dye with an excitation maximum at 430 nm and an emission maximum in the yellow-green region of the spectrum at 542 nm.[5] It is excitable by the violet laser (405 nm) and exhibits a large Stokes shift of 112 nm, which is advantageous for multicolor applications by reducing spectral overlap.[5] The dye is stable over a broad pH range (4-10) and its covalent binding to intracellular proteins allows for the fixation and permeabilization of cells post-staining without significant loss of the fluorescence signal.[][6]

Application 1: Cell Viability Assessment

The core principle behind using AF 430 amine for viability staining lies in the differential permeability of live and dead cell membranes. In viable cells with intact membranes, the dye can only react with amines on the cell surface, resulting in dim fluorescence.[1] Conversely, in dead cells with compromised membranes, the dye enters the cytoplasm and binds to the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[1] This clear distinction allows for the effective exclusion of dead cells from analysis.

Experimental Protocol: Cell Viability Staining

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. The concentration of the stock solution should be optimized based on the specific cell type and experimental conditions, but a starting concentration of 1 mM is often a good starting point.

  • Cell Suspension: Prepare a single-cell suspension at a concentration of 1 x 10^6 to 10 x 10^6 cells/mL in a protein-free buffer, such as PBS. It is crucial to avoid proteins in the staining buffer as they will react with the amine-reactive dye.

2. Staining Procedure:

  • Wash cells twice with protein-free PBS to remove any residual protein.

  • Resuspend the cell pellet in protein-free PBS at the desired concentration.

  • Add the appropriate volume of this compound stock solution to the cell suspension. The optimal concentration should be determined through titration, but a final concentration in the range of 0.5-2.0 µM is a common starting point.

  • Vortex the cell suspension gently and immediately after adding the dye.

  • Incubate for 20-30 minutes at room temperature, protected from light.

  • Wash the cells twice with a buffer containing protein (e.g., PBS with 2% FBS or FACS buffer) to quench any unreacted dye and remove it from the solution.

  • The cells are now ready for subsequent antibody staining, fixation, and permeabilization as required by the experimental design.

Data Presentation: Titration of this compound for Viability

To determine the optimal concentration of this compound, a titration experiment should be performed. This involves staining a mixed population of live and dead cells with a range of dye concentrations. The optimal concentration is the one that provides the best separation between the live and dead populations, often quantified by the Stain Index.

Stain Index (SI) = (MFI of Dead Cells - MFI of Live Cells) / (2 x Standard Deviation of MFI of Live Cells)

This compound Concentration (µM)MFI (Live Cells)MFI (Dead Cells)Stain Index (SI)
0.115015,00074.25
0.520080,000199.5
1.0 250 150,000 299.5
2.0400160,000199.5
5.0800170,000105.75

This table presents hypothetical data for illustrative purposes.

Data Analysis and Gating Strategy
  • Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the cell population of interest to exclude debris and aggregates.

  • This compound Histogram: Create a histogram of the this compound fluorescence. Two distinct populations should be visible: a dim population representing live cells and a bright population representing dead cells.

  • Gating on Live Cells: Set a gate around the dim (this compound-negative/low) population to include only viable cells in subsequent analyses.

Application 2: Cell Proliferation Tracking by Dye Dilution

This compound can be used to track cell proliferation based on the principle of dye dilution. The dye covalently labels intracellular proteins.[7] When a cell divides, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity.[7][8] By analyzing the fluorescence intensity of the cell population over time, distinct peaks representing successive generations can be identified.

Experimental Protocol: Cell Proliferation Assay

1. Cell Staining:

  • Prepare a single-cell suspension at a concentration of 1 x 10^6 to 20 x 10^6 cells/mL in pre-warmed (37°C) protein-free PBS.

  • Add this compound to the cell suspension. A higher initial concentration (e.g., 1-10 µM) is typically used for proliferation assays to ensure the signal can be detected over multiple generations. Titration is recommended to find the optimal concentration that provides bright initial staining without causing cytotoxicity.

  • Incubate for 10-20 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 4-5 volumes of cold complete culture medium containing at least 10% serum. Incubate on ice for 5 minutes.

  • Wash the cells three times with complete culture medium to remove any unbound dye.

2. Cell Culture and Analysis:

  • Resuspend the labeled cells in fresh, pre-warmed culture medium and plate them under the desired experimental conditions (e.g., with or without a stimulus).

  • Culture the cells for the desired period.

  • At each time point, harvest the cells and analyze them by flow cytometry.

Data Presentation: Cell Proliferation Analysis

The data from a proliferation experiment can be presented in a histogram showing the distribution of fluorescence intensity. Each peak represents a generation of cell division.

Generation% of Population (Day 3)% of Population (Day 5)
0 (Undivided)60%15%
130%35%
28%30%
32%15%
40%5%

This table presents hypothetical data for illustrative purposes.

Data Analysis and Gating Strategy
  • Gate on Live Cells: Use a viability dye (other than this compound if it was used for proliferation) to exclude dead cells from the analysis.

  • This compound Histogram: Create a histogram of the this compound fluorescence for the live cell population.

  • Identify Generations: The undivided population will have the highest fluorescence intensity. Each subsequent peak with approximately half the fluorescence intensity represents a successive generation of cell division.

  • Quantify Proliferation: Use the flow cytometry software's proliferation analysis tools to calculate the percentage of cells in each generation, the division index, and the proliferation index.

Application 3: Multiplexing with this compound in Multicolor Flow Cytometry

The spectral properties of this compound make it suitable for inclusion in multicolor flow cytometry panels.[][5] When designing a panel, it is crucial to consider the excitation and emission spectra of all fluorochromes to minimize spectral overlap and the need for extensive compensation.

Example Multicolor Panel for Immunophenotyping

This example panel is designed for a flow cytometer with violet (405 nm), blue (488 nm), and red (633 nm) lasers.

MarkerFluorochromeLaserPurpose
ViabilityThis compound Violet (405 nm)Exclude dead cells
CD3FITCBlue (488 nm)T-cell marker
CD4PEBlue (488 nm)Helper T-cell marker
CD8PerCP-Cy5.5Blue (488 nm)Cytotoxic T-cell marker
CD19APCRed (633 nm)B-cell marker
CD56PE-Cy7Blue (488 nm)NK-cell marker

Considerations for Panel Design:

  • Brightness: Assign brighter fluorochromes (e.g., PE) to markers on rare populations or with low expression levels.

  • Spectral Overlap: this compound has a large Stokes shift, which helps to minimize its emission overlap into detectors for other violet-excited dyes like Pacific Blue™. However, compensation controls are still essential.

  • Controls: Always include single-stained controls for each fluorochrome to set up the compensation matrix accurately. Fluorescence Minus One (FMO) controls are also crucial for setting accurate gates for positive populations.

Signaling Pathway and Experimental Workflow Diagrams

Cell Death Signaling Pathway

CellDeathSignaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Death-Inducing Signaling Complex Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases\n(Caspase-3, -6, -7) Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9->Executioner Caspases\n(Caspase-3, -6, -7) Apoptosis Apoptosis Executioner Caspases\n(Caspase-3, -6, -7)->Apoptosis

Caption: Overview of the extrinsic and intrinsic pathways of apoptosis.

Cell Proliferation Signaling Pathway

CellProliferationSignaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cyclins & CDKs Cyclins & CDKs Transcription Factors->Cyclins & CDKs Cell Cycle Progression Cell Cycle Progression Cyclins & CDKs->Cell Cycle Progression Proliferation Proliferation Cell Cycle Progression->Proliferation

Caption: A simplified representation of a common cell proliferation signaling pathway.

Experimental Workflow for Viability Staining

ViabilityWorkflow Prepare Single-Cell\nSuspension Prepare Single-Cell Suspension Wash with\nProtein-Free Buffer Wash with Protein-Free Buffer Prepare Single-Cell\nSuspension->Wash with\nProtein-Free Buffer Stain with\nthis compound Stain with This compound Wash with\nProtein-Free Buffer->Stain with\nthis compound Wash with\nProtein-Containing Buffer Wash with Protein-Containing Buffer Stain with\nthis compound->Wash with\nProtein-Containing Buffer Antibody Staining\n(Optional) Antibody Staining (Optional) Wash with\nProtein-Containing Buffer->Antibody Staining\n(Optional) Fix & Permeabilize\n(Optional) Fix & Permeabilize (Optional) Antibody Staining\n(Optional)->Fix & Permeabilize\n(Optional) Acquire on\nFlow Cytometer Acquire on Flow Cytometer Fix & Permeabilize\n(Optional)->Acquire on\nFlow Cytometer

Caption: Step-by-step workflow for cell viability staining with this compound.

Logical Relationship for Gating Strategy

GatingStrategy All Events All Events Singlets Singlets All Events->Singlets Doublet Discrimination Cells (FSC vs SSC) Cells (FSC vs SSC) Singlets->Cells (FSC vs SSC) Debris Exclusion Live Cells\n(this compound Low) Live Cells (this compound Low) Cells (FSC vs SSC)->Live Cells\n(this compound Low) Viability Gating Population of Interest\n(e.g., CD3+) Population of Interest (e.g., CD3+) Live Cells\n(this compound Low)->Population of Interest\n(e.g., CD3+)

Caption: A hierarchical gating strategy for analyzing viable cells.

References

AF 430 Amine: Application Notes and Protocols for Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of AF 430 amine and its derivatives in immunofluorescence staining. AF 430 is a yellow-green fluorescent dye known for its high photostability and broad pH stability, making it a versatile tool for cellular imaging and flow cytometry.

Introduction to AF 430 Fluorophore

AF 430 is a coumarin-based dye that offers a unique spectral profile, with an excitation maximum in the violet range and an emission maximum in the yellow-green region of the spectrum.[1] This large Stokes shift of approximately 112 nm is advantageous for multicolor imaging applications, as it helps to reduce spectral crosstalk between different fluorophores.[1] The dye's fluorescence is stable over a wide pH range (pH 4-10), which is beneficial for staining protocols that may involve buffers with varying pH.[2][][4][5] Furthermore, its high photostability makes it well-suited for demanding imaging techniques such as confocal microscopy.[1][2][]

For immunofluorescence applications, AF 430 is typically used in an amine-reactive form, such as an N-hydroxysuccinimidyl (NHS) ester. This form readily reacts with primary amines on proteins, such as antibodies, to form stable covalent bonds. This document will focus on the use of AF 430 NHS ester for antibody conjugation and subsequent immunofluorescence staining.

Quantitative Data

The following table summarizes the key spectral and physical properties of the AF 430 fluorophore.

PropertyValueReference
Excitation Maximum430 nm[2]
Emission Maximum542 nm[2]
Molar Extinction Coefficient (ε)15,955 L⋅mol⁻¹⋅cm⁻¹[2]
Fluorescence Quantum Yield0.23[2]
Stokes Shift112 nm[1]
Optimal pH Range4 - 10[2][][4][5]

Experimental Protocols

Protocol 1: Conjugation of AF 430 NHS Ester to Antibodies

This protocol describes the conjugation of an amine-reactive AF 430 dye to a primary or secondary antibody. The most common amine-reactive form is the N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • Purified antibody (at least 2 mg/mL for optimal results)[6]

  • AF 430 NHS Ester (Succinimidyl Ester)

  • Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., gel filtration column)

  • Storage Buffer: Phosphate-buffered saline (PBS) with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide)

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody against PBS to remove any amine-containing buffers (like Tris) or stabilizers that could interfere with the conjugation reaction.

    • Adjust the antibody concentration to at least 2 mg/mL in the reaction buffer.

  • AF 430 NHS Ester Preparation:

    • Dissolve the AF 430 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution.

  • Conjugation Reaction:

    • It is recommended to test three different molar ratios of dye to protein to determine the optimal degree of labeling.[6] A common starting point for IgG antibodies is a 10:1 molar ratio of dye to antibody.

    • Slowly add the calculated amount of the AF 430 NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Purification of the Conjugate:

    • Remove unconjugated dye by passing the reaction mixture through a gel filtration column equilibrated with your desired storage buffer.

    • Collect the fractions containing the labeled antibody. The labeled antibody will be in the first colored fractions to elute.

  • Storage:

    • Store the purified AF 430-conjugated antibody at 4°C, protected from light. For long-term storage, it can be stored at -20°C.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_final Final Product Antibody_in_PBS Purified Antibody in PBS Reaction_Mixture Incubate 1 hr at Room Temp Antibody_in_PBS->Reaction_Mixture Add to Reaction Buffer AF430_NHS AF 430 NHS Ester in DMSO/DMF AF430_NHS->Reaction_Mixture Add to Antibody Gel_Filtration Gel Filtration Column Reaction_Mixture->Gel_Filtration Purify Labeled_Antibody AF 430-Conjugated Antibody Gel_Filtration->Labeled_Antibody Collect Labeled Fraction

Antibody Conjugation Workflow
Protocol 2: Immunofluorescence Staining of Cells

This protocol provides a general procedure for immunofluorescently staining fixed and permeabilized cells using an AF 430-conjugated antibody.

Materials:

  • Cells grown on coverslips or in a multi-well plate

  • Phosphate-buffered saline (PBS)

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • AF 430-conjugated primary or secondary antibody

  • Nuclear counterstain (e.g., DAPI) (optional)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Rinse the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[7]

    • Rinse the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If your target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Rinse the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.

  • Primary/Secondary Antibody Incubation:

    • Direct Immunofluorescence: If using a directly conjugated primary antibody, dilute the AF 430-conjugated primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Indirect Immunofluorescence: If using an unconjugated primary antibody, incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Then, wash the cells three times with PBS for 5 minutes each. Following the washes, incubate with the AF 430-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • From this step onwards, all steps should be performed in the dark to prevent photobleaching of the fluorophore.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove any unbound antibody.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

    • Rinse the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.

  • Imaging:

    • Image the stained cells using a fluorescence microscope equipped with appropriate filters for the AF 430 fluorophore (Excitation: ~430 nm, Emission: ~542 nm).

Immunofluorescence_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_final Final Steps Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking Antibody_Incubation Antibody Incubation (AF 430 Conjugate) Blocking->Antibody_Incubation Washing Washing Antibody_Incubation->Washing Counterstaining Counterstaining (Optional, e.g., DAPI) Washing->Counterstaining Mounting Mounting (Antifade Medium) Counterstaining->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Immunofluorescence Staining Workflow

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak signal Inefficient antibody conjugationOptimize the dye-to-protein ratio during conjugation.
Low antibody concentrationIncrease the concentration of the primary or secondary antibody.
Incompatible fixation/permeabilizationTest different fixation (e.g., methanol) or permeabilization methods.
High background Insufficient blockingIncrease the blocking time or try a different blocking agent.
Antibody concentration too highTitrate the antibody to determine the optimal concentration.
Inadequate washingIncrease the number and duration of wash steps.
Photobleaching Excessive exposure to excitation lightMinimize light exposure and use an antifade mounting medium.

References

AF 430 Amine for Multi-Color Imaging Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of AF 430 amine, a versatile fluorophore, in multi-color imaging experiments. AF 430 is a yellow fluorescent dye that offers significant advantages for complex imaging studies due to its unique spectral properties, high photostability, and large Stokes shift.

Properties of this compound

AF 430 is a coumarin-based dye that is particularly useful for multi-color imaging applications. Its key features include a large Stokes shift, which minimizes spectral overlap with other fluorophores, and high photostability, which allows for prolonged imaging and advanced techniques like STED microscopy. The amine-reactive form of AF 430 allows for its conjugation to various biomolecules, such as antibodies, for targeted labeling.

Spectral and Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below.

PropertyValueReference
Excitation Maximum (λex)430 nm
Emission Maximum (λem)542 nm
Stokes Shift112 nm
Molar Extinction Coefficient (ε)15,955 L⋅mol⁻¹⋅cm⁻¹
Fluorescence Quantum Yield (Φ)0.23
pH StabilityStable over a broad pH range (4-10)

Experimental Protocols

Antibody Conjugation with this compound

This protocol outlines the steps for conjugating this compound to an IgG antibody. The primary amine group on the dye reacts with activated carboxyl groups on the antibody, or more commonly, the amine on the antibody (e.g., lysine (B10760008) residues) reacts with an NHS-ester derivative of the dye. For this protocol, we will assume the use of an amine-reactive succinimidyl ester (SE) of AF 430.

Materials:

  • Purified IgG antibody (1-2 mg/mL in PBS, free of amine-containing buffers like Tris)

  • AF 430-SE dye

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Prepare Antibody Solution:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-2 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the antibody for reaction with the dye.

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the AF 430-SE dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the reactive dye solution to the antibody solution while gently stirring. A typical starting point for the dye-to-antibody molar ratio is 10:1. However, the optimal ratio should be determined empirically for each antibody, with a range of 5:1 to 20:1 often being suitable.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored band to elute from the column is the conjugated antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 430 nm (for AF 430).

    • Calculate the protein concentration using the following formula:

      • Protein Concentration (M) = [A₂₈₀ - (A₄₃₀ × CF)] / ε_protein

      • Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.11 for similar dyes).

    • Calculate the DOL using the formula:

      • DOL = A₄₃₀ / (ε_dye × Protein Concentration (M))

  • Storage:

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.

Workflow for Antibody Conjugation:

AntibodyConjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Purified Antibody in PBS Buffer_Exchange Buffer Exchange to Bicarbonate Buffer (pH 8.3) Antibody->Buffer_Exchange Mix Mix Antibody and Dye Solution Buffer_Exchange->Mix AF430_SE AF 430-SE Dye Dissolve_Dye Dissolve Dye in DMSO AF430_SE->Dissolve_Dye DMSO Anhydrous DMSO DMSO->Dissolve_Dye Dissolve_Dye->Mix Incubate Incubate (1 hr, RT, dark) Mix->Incubate Purify Gel Filtration Chromatography Incubate->Purify Analyze Measure Absorbance (A280, A430) Purify->Analyze Calculate_DOL Calculate DOL Analyze->Calculate_DOL Store Store Conjugate (4°C, dark) Calculate_DOL->Store

Caption: Workflow for conjugating AF 430-SE to an antibody.

Multi-Color Immunofluorescence Protocol

This protocol provides a general guideline for a three-color immunofluorescence experiment using an AF 430-conjugated secondary antibody in combination with DAPI for nuclear staining and an Alexa Fluor 647-conjugated secondary antibody for a third target.

Materials:

  • Fixed and permeabilized cells on coverslips

  • Primary antibodies from two different species (e.g., mouse and rabbit)

  • AF 430-conjugated goat anti-mouse secondary antibody

  • Alexa Fluor 647-conjugated goat anti-rabbit secondary antibody

  • DAPI solution

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (PBS with 0.1% Tween-20)

  • Mounting medium

Protocol:

  • Blocking:

    • Incubate the coverslips with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the coverslips with a cocktail of the two primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • **W

Application Notes and Protocols: Covalent Conjugation of AF 430 Amine to Carboxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 is a bright, green-fluorescent dye valuable for generating stable signals in imaging and flow cytometry.[1] This coumarin-based dye possesses an excitation maximum at 430 nm and an emission maximum in the green-yellow range at 542 nm.[2] Notably, its fluorescence is pH-insensitive over a wide range (pH 4 to 10).[1][2] AF 430 amine is a derivative of this dye that can be covalently linked to molecules containing carboxyl groups through a condensation reaction.[3] This process enables the specific labeling of biomolecules for various research and diagnostic applications.

This document provides detailed protocols for the covalent bond formation between this compound and carboxyl groups, primarily utilizing carbodiimide (B86325) chemistry.

Principle of Conjugation: Carbodiimide-Mediated Amide Bond Formation

The most common and effective method for conjugating an amine-containing molecule like AF 430 to a carboxyl group is through the use of a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[4][5] Carbodiimides are considered "zero-length" crosslinkers because no part of the crosslinker molecule is incorporated into the final bond.[4]

The reaction proceeds in two main steps:

  • Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[4][5]

  • Amine Reaction: This intermediate readily reacts with a primary amine, such as the one on this compound, to form a stable amide bond, releasing an EDC by-product as a soluble urea (B33335) derivative.[4]

To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[4][6] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions and efficiently reacts with primary amines at physiological pH.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for AF 430 dye and the conjugation process.

Table 1: Photophysical Properties of AF 430

PropertyValueReference
Maximum Excitation Wavelength (λex)430 nm[2]
Maximum Emission Wavelength (λem)542 nm[2]
Molar Extinction Coefficient (ε)15,955 L⋅mol⁻¹⋅cm⁻¹[7]
Fluorescence Quantum Yield (Φ)0.23[7]
Stokes Shift112 nm[2]

Table 2: Recommended Reaction Conditions for EDC/NHS-Mediated Conjugation

ParameterRecommended Range/ValueNotesReference
Activation Step
pH4.5 - 6.0MES buffer is commonly used.[4][6]
Temperature4 - 25 °CLower temperatures can help stabilize the active intermediate.[8]
Duration15 - 30 minutes[8][9]
Coupling Step
pH7.2 - 8.5PBS or borate (B1201080) buffer can be used.[6][10]
TemperatureRoom Temperature or 4°C[6]
Duration2 - 4 hours or overnight[6]
Molar Ratio
Dye:Protein10:1 to 20:1This should be optimized for each specific protein.[10]
EDC:Carboxyl Groups10-fold molar excessOptimization is often required.
NHS/Sulfo-NHS:Carboxyl Groups2- to 5-fold molar excessOptimization is often required.

Experimental Protocols

Protocol 1: Two-Step EDC/Sulfo-NHS Coupling of this compound to a Protein

This two-step method is preferred for proteins that contain both amine and carboxyl groups to minimize self-polymerization.[6]

Materials:

  • Protein containing carboxyl groups (e.g., antibody, enzyme)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1.5 M Hydroxylamine, pH 8.5[11]

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

Step 1: Activation of Carboxyl Groups on the Protein

  • Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

  • Prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[6]

  • Add a 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the protein solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Coupling of this compound

  • Remove excess EDC and by-products by passing the activated protein solution through a desalting column equilibrated with Coupling Buffer.

  • Immediately add a 10- to 20-fold molar excess of this compound (dissolved in a small amount of DMSO or DMF and then diluted in Coupling Buffer) to the activated protein solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the AF 430-protein conjugate by passing the solution through a desalting column or via dialysis to remove unreacted dye and other small molecules.

Step 4: Characterization

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 430 nm (for AF 430).

  • The DOL can be calculated using the following formula: DOL = (A₄₃₀ × ε_protein) / [(A₂₈₀ - (A₄₃₀ × CF₂₈₀)) × ε_dye] Where:

    • A₄₃₀ is the absorbance at 430 nm.

    • A₂₈₀ is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of AF 430 at 430 nm (15,955 L⋅mol⁻¹⋅cm⁻¹).[7]

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.06 for AF 430).[7]

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification protein Protein with Carboxyl Groups activated_protein Activated Protein (NHS Ester) protein->activated_protein 15-30 min, RT edc_nhs EDC + Sulfo-NHS in Activation Buffer edc_nhs->activated_protein conjugate AF 430-Protein Conjugate activated_protein->conjugate 2-4h RT or O/N 4°C af430 This compound in Coupling Buffer af430->conjugate quenching Quenching (Tris or Hydroxylamine) conjugate->quenching desalting Desalting Column quenching->desalting purified_conjugate Purified Conjugate desalting->purified_conjugate

Caption: Workflow for the two-step conjugation of this compound to a protein.

reaction_mechanism cluster_0 Activation of Carboxyl Group cluster_1 Amine Coupling Carboxyl R-COOH Intermediate O-Acylisourea Intermediate (unstable) Carboxyl->Intermediate + EDC EDC EDC->Intermediate NHSEster NHS Ester (more stable) Intermediate->NHSEster + Urea Urea by-product Intermediate->Urea NHS Sulfo-NHS NHS->NHSEster Amide R-CO-NH-AF430 (Stable Amide Bond) NHSEster->Amide Amine AF430-NH₂ Amine->Amide + ReleasedNHS Released Sulfo-NHS ReleasedNHS->Amide

Caption: Chemical reaction pathway for EDC/NHS-mediated amide bond formation.

References

AF 430 Amine: Application Notes and Protocols for Fixed and Living Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of AF 430 amine, a versatile fluorescent dye, in both fixed and living cell imaging applications. AF 430 is a yellow-green fluorescent dye known for its high photostability and stable fluorescence over a broad pH range, making it a reliable tool for various cellular imaging techniques.[][2]

Introduction to this compound

AF 430 is a coumarin-based dye with a primary amine group, allowing for its conjugation to various molecules.[3][4] It is particularly useful as a cell-impermeant stain that can differentiate between live and dead cells in a population. In cells with compromised membranes (dead cells), the dye enters the cytoplasm and covalently binds to intracellular proteins, resulting in bright fluorescence. Live cells, with intact membranes, exclude the dye and thus exhibit minimal fluorescence.[5][6][7] This property makes this compound an excellent tool for assessing cell viability, especially in fixed samples. The dye's high photostability also makes it suitable for demanding applications such as confocal microscopy.[][2][3]

Data Presentation: Properties of this compound

The key spectral and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Excitation Maximum (λex) 430 nm[3]
Emission Maximum (λem) 542 nm[][2][3]
Stokes Shift 112 nm[3]
Fluorescence Quantum Yield (Φ) 0.23
Molecular Weight ~400 g/mol (varies by salt form)
Solubility Water, DMSO, DMF[]
pH Stability Stable over pH 4-10[][2]

Experimental Protocols

Here we provide detailed protocols for using this compound in fixed and living cell imaging experiments.

Fixed Cell Imaging: Viability Staining

This protocol is designed to identify and exclude dead cells from analysis in a fixed cell population, which is crucial for accurate immunofluorescence and other staining assays.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional, for intracellular staining)

  • Blocking buffer (e.g., 1% BSA in PBS) (For immunofluorescence)

  • Staining buffer (e.g., PBS with 1% BSA)

  • Cells of interest cultured on coverslips or in suspension

  • Fluorescence microscope

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1 mg/mL. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • For adherent cells, grow them on sterile coverslips to the desired confluency.

    • For suspension cells, harvest the cells by centrifugation.

  • Staining:

    • Wash the cells once with PBS.

    • Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 1-5 µg/mL. The optimal concentration may need to be determined empirically for different cell types.

    • Resuspend the cells (suspension) or cover the cells (adherent) with the this compound working solution.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • (Optional) Permeabilization and Immunofluorescence:

    • If performing intracellular staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

    • Proceed with standard immunofluorescence protocols, including blocking and incubation with primary and secondary antibodies.

  • Imaging:

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for AF 430 (Excitation: ~430 nm, Emission: ~540 nm). Dead cells will exhibit bright yellow-green fluorescence, while live cells will show minimal fluorescence.

Live Cell Imaging: Cell Surface Labeling

This protocol describes the labeling of cell surface proteins on living cells. As this compound is generally cell-impermeant, it will primarily label proteins on the outer leaflet of the plasma membrane.

Materials:

  • This compound, N-hydroxysuccinimidyl (NHS) ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live cell imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS, or phenol (B47542) red-free medium)

  • Cells of interest cultured in imaging-grade dishes or plates

  • Fluorescence microscope with a live-cell imaging chamber

Protocol:

  • Prepare AF 430 NHS Ester Stock Solution: Dissolve the AF 430 NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL. Prepare this solution fresh before use.

  • Cell Preparation: Culture cells to a suitable density in an imaging-compatible vessel.

  • Labeling:

    • Wash the cells twice with pre-warmed, protein-free PBS (pH 7.4). It is important to use a buffer without free amines (like Tris) as they will compete for reaction with the NHS ester.

    • Prepare a working solution of AF 430 NHS ester in protein-free PBS at a final concentration of 5-20 µg/mL. The optimal concentration should be determined experimentally.

    • Incubate the cells with the labeling solution for 15-30 minutes at 37°C.

  • Washing:

    • Remove the labeling solution and wash the cells three to five times with complete cell culture medium to quench any unreacted dye.

    • Replace with fresh, pre-warmed live cell imaging buffer.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2).

    • Use appropriate filter sets for AF 430 to visualize the labeled cell surface proteins.

Live Cell Imaging: Intracellular Labeling via Membrane Permeabilization

To label intracellular targets in living cells with the cell-impermeant this compound, a transient permeabilization of the cell membrane is required. This protocol is an adaptation of methods using streptolysin O (SLO) to create temporary pores in the plasma membrane.[8][9]

Materials:

  • This compound conjugated to a molecule of interest (e.g., an antibody or a specific ligand)

  • Streptolysin O (SLO)

  • Live cell imaging buffer

  • Complete cell culture medium

  • Cells of interest cultured in imaging-grade dishes

  • Fluorescence microscope with a live-cell imaging chamber

Protocol:

  • Cell Preparation: Culture cells to the desired confluency in an imaging dish.

  • Permeabilization and Labeling:

    • Wash the cells with pre-warmed live cell imaging buffer.

    • Prepare a solution containing the this compound conjugate and a pre-determined optimal concentration of SLO in the imaging buffer.

    • Incubate the cells with this solution for 5-15 minutes at 37°C. The exact time and SLO concentration need to be optimized to ensure transient permeabilization without causing significant cell death.

  • Cell Recovery and Washing:

    • Remove the permeabilization/labeling solution.

    • Wash the cells gently three times with complete cell culture medium to allow the pores to reseal and to remove excess dye.

    • Incubate the cells in fresh complete medium for at least 30 minutes to 1 hour to ensure full recovery.

  • Imaging:

    • Replace the medium with fresh live cell imaging buffer.

    • Image the cells using a fluorescence microscope with a live-cell imaging chamber and appropriate filter sets for AF 430.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Fixed_Cell_Viability_Staining cluster_prep Cell Preparation cluster_stain Staining cluster_fix Fixation & Further Processing cluster_image Imaging start Start with Cultured Cells wash1 Wash with PBS start->wash1 stain Incubate with This compound wash1->stain wash2 Wash with PBS stain->wash2 fix Fix with Paraformaldehyde wash2->fix wash3 Wash with PBS fix->wash3 immuno Optional: Immunofluorescence wash3->immuno image Fluorescence Microscopy immuno->image

Caption: Workflow for fixed cell viability staining with this compound.

Live_Cell_Surface_Labeling cluster_prep Cell Preparation cluster_label Labeling cluster_wash Washing & Recovery cluster_image Imaging start Start with Live Cultured Cells wash1 Wash with Protein-free PBS start->wash1 labeling Incubate with AF 430 NHS Ester wash1->labeling wash2 Wash with Complete Medium labeling->wash2 replace_buffer Replace with Imaging Buffer wash2->replace_buffer live_image Live Cell Fluorescence Microscopy replace_buffer->live_image Live_Cell_Intracellular_Labeling cluster_prep Cell Preparation cluster_permeabilize Permeabilization & Labeling cluster_recover Recovery & Washing cluster_image Imaging start Start with Live Cultured Cells wash1 Wash with Imaging Buffer start->wash1 permeabilize Incubate with SLO & AF 430 Conjugate wash1->permeabilize wash2 Wash with Complete Medium permeabilize->wash2 recover Incubate for Cell Recovery wash2->recover replace_buffer Replace with Imaging Buffer recover->replace_buffer live_image Live Cell Fluorescence Microscopy replace_buffer->live_image

References

Application Notes and Protocols for AF 430 Amine Labeling of Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent labeling of oligonucleotides with fluorescent dyes is a fundamental technique in molecular biology, enabling a wide array of applications from genetic analysis to cellular imaging. AF 430, a hydrophilic coumarin (B35378) dye, offers a unique spectral profile with an excitation maximum in the violet-blue region and emission in the green-yellow range.[1] Its high photostability and fluorescence quantum yield in aqueous solutions make it an excellent candidate for labeling biomolecules.[1] This document provides detailed application notes and protocols for the efficient labeling of amine-modified oligonucleotides using AF 430 NHS ester, its subsequent purification, quality control, and application in Fluorescence in situ Hybridization (FISH).

The labeling reaction is based on the robust and specific formation of a stable amide bond between the N-hydroxysuccinimide (NHS) ester of AF 430 and a primary aliphatic amine group incorporated into the oligonucleotide.[2]

AF 430 Dye Specifications

AF 430 is a coumarin-based dye with properties that make it well-suited for various fluorescence-based assays.[1] Its key characteristics are summarized in the table below.

PropertyValueReference
Dye Class Coumarin[1]
Excitation Maximum (λex) 430 nm[1]
Emission Maximum (λem) 542 nm[1]
Stokes Shift 112 nm[1]
Molar Extinction Coefficient (ε) ~15,000 - 16,000 cm⁻¹M⁻¹[2][3]
Reactive Form N-hydroxysuccinimide (NHS) Ester[1]
Reactivity Primary amines[2]
Solubility Water-soluble[4]
pH Sensitivity Fluorescence is stable between pH 4 and 10[1][4]

Experimental Protocols

Labeling of Amine-Modified Oligonucleotides with AF 430 NHS Ester

This protocol describes the covalent attachment of AF 430 NHS ester to an oligonucleotide containing a primary amine modification (e.g., at the 5' or 3' terminus).

Materials:

  • Amine-modified oligonucleotide

  • AF 430 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Vortexer and Centrifuge

Protocol:

  • Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • Prepare AF 430 NHS Ester Stock Solution: Immediately before use, dissolve the AF 430 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the AF 430 NHS ester stock solution. The molar ratio of dye to oligonucleotide can be varied to optimize the labeling efficiency. A common starting point is a 10- to 20-fold molar excess of the dye.

    • Vortex the reaction mixture gently.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Termination (Optional): The reaction can be stopped by adding hydroxylamine (B1172632) to a final concentration of 1.5 M.

Expected Labeling Efficiency:

The efficiency of the labeling reaction can be influenced by factors such as the dye-to-oligonucleotide ratio, reaction time, and temperature. The following table provides representative data on how the dye-to-oligo ratio can affect the labeling efficiency.

Dye:Oligo Molar RatioReaction Time (hours)Temperature (°C)Expected Labeling Efficiency (%)
5:122560-75
10:122575-90
20:1225>90
10:1425>95

Note: This data is representative and actual results may vary depending on the specific oligonucleotide sequence and reaction conditions.

G Workflow for Labeling Amine-Modified Oligonucleotides with AF 430 NHS Ester cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control prep_oligo Dissolve Amine-Oligo in Bicarbonate Buffer (pH 8.5) mix Mix Oligo and Dye Solutions prep_oligo->mix prep_dye Dissolve AF 430 NHS Ester in Anhydrous DMSO prep_dye->mix incubate Incubate at Room Temperature (2-4 hours, protected from light) mix->incubate purify Purify Labeled Oligonucleotide (e.g., Desalting, Ethanol (B145695) Precipitation, HPLC) incubate->purify qc Characterize Labeled Oligonucleotide (UV-Vis, Mass Spec, Gel Electrophoresis) purify->qc

AF 430 Oligonucleotide Labeling Workflow
Purification of AF 430-Labeled Oligonucleotides

Purification is a critical step to remove unreacted dye and other small molecules from the labeled oligonucleotide.

a) Desalting Column Chromatography:

This method is suitable for removing unconjugated dye and salts.

  • Equilibrate a desalting column (e.g., Sephadex G-25) with nuclease-free water.

  • Load the reaction mixture onto the column.

  • Elute the labeled oligonucleotide with nuclease-free water. The labeled oligonucleotide will elute in the void volume.

b) Ethanol Precipitation:

This method is effective for concentrating the labeled oligonucleotide and removing some of the unreacted label.

  • To the reaction mixture, add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2).

  • Add 3 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with cold 70% ethanol.

  • Centrifuge again and decant the supernatant.

  • Air-dry the pellet briefly and resuspend in a suitable buffer (e.g., nuclease-free water or TE buffer).

c) High-Performance Liquid Chromatography (HPLC):

For the highest purity, reversed-phase HPLC is recommended.

Quality Control of Labeled Oligonucleotides

a) UV-Vis Spectroscopy:

Determine the concentration of the oligonucleotide and the degree of labeling.

  • Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A260) and 430 nm (A430).

  • Calculate Oligonucleotide Concentration:

    • Correct the A260 reading for the contribution of the AF 430 dye: Corrected A260 = A260_observed - (A430_observed * CF260) (where CF260 for AF 430 is approximately 0.28)

    • Calculate the oligonucleotide concentration using its molar extinction coefficient (ε_oligo): Oligo Concentration (M) = Corrected A260 / ε_oligo

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A430_observed / ε_dye (where ε_dye for AF 430 is ~15,000-16,000 M⁻¹cm⁻¹)

  • Calculate Degree of Labeling (DOL):

    • DOL = Dye Concentration / Oligo Concentration

b) Mass Spectrometry:

Confirm the covalent attachment of the AF 430 dye by determining the molecular weight of the labeled oligonucleotide. The expected mass will be the mass of the oligonucleotide plus the mass of the AF 430 moiety.

c) Gel Electrophoresis:

The labeled oligonucleotide will exhibit a shift in mobility on a polyacrylamide gel compared to the unlabeled oligonucleotide. The fluorescent band can be visualized using a gel imager with the appropriate excitation and emission filters.

Application Example: Fluorescence in situ Hybridization (FISH)

AF 430-labeled oligonucleotides are excellent probes for FISH experiments to detect specific DNA or RNA sequences within cells.

Protocol:

  • Sample Preparation: Prepare and fix cells or tissue sections on microscope slides.

  • Permeabilization: Treat the samples with a permeabilization buffer (e.g., Triton X-100 in PBS) to allow probe entry.

  • Hybridization:

    • Prepare a hybridization buffer containing the AF 430-labeled oligonucleotide probe.

    • Denature the probe and the target DNA/RNA by heating.

    • Apply the hybridization solution to the sample and incubate overnight at a specific temperature to allow the probe to anneal to its target sequence.

  • Washing: Wash the slides to remove unbound probe.

  • Counterstaining: Stain the cell nuclei with a counterstain such as DAPI.

  • Imaging: Mount the slides and visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for AF 430 and the counterstain.

G Workflow for Fluorescence in situ Hybridization (FISH) cluster_sample_prep Sample Preparation cluster_hybridization Hybridization cluster_post_hyb Post-Hybridization cluster_imaging Imaging fix_cells Fix Cells/Tissues on Slide permeabilize Permeabilize Cells fix_cells->permeabilize prep_probe Prepare Hybridization Mix with AF 430-labeled Probe permeabilize->prep_probe denature Denature Probe and Target DNA/RNA prep_probe->denature hybridize Incubate Overnight for Hybridization denature->hybridize wash Wash to Remove Unbound Probe hybridize->wash counterstain Counterstain Nuclei (e.g., DAPI) wash->counterstain image Visualize with Fluorescence Microscope counterstain->image

Fluorescence in situ Hybridization (FISH) Workflow

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Hydrolysis of NHS esterUse anhydrous DMSO and prepare the dye solution immediately before use.
Suboptimal pHEnsure the reaction buffer is at pH 8.3-8.5.
Presence of primary amines in the buffer (e.g., Tris)Use a non-amine-containing buffer like sodium bicarbonate or phosphate (B84403) buffer.
Multiple Products on Gel Multiple amine modifications on the oligonucleotideIf single labeling is desired, use an oligonucleotide with a single amine modification.
Degradation of oligonucleotide or dyeHandle reagents and oligonucleotides with care, protecting the dye from light.
Difficulty in Purification Inefficient removal of free dyeOptimize the purification method. For desalting columns, ensure proper packing and elution. For ethanol precipitation, ensure complete precipitation. Consider using HPLC for higher purity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AF 430 Amine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during AF 430 amine conjugation experiments. It is designed for researchers, scientists, and drug development professionals to help optimize their conjugation reactions for consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating AF 430 NHS ester to primary amines?

A1: The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is between 7.5 and 8.5.[1] The reaction efficiency is pH-dependent; succinimidyl esters react efficiently at this slightly basic pH range because the aliphatic amine groups are largely non-protonated and therefore more nucleophilic.[2][3] It is crucial to maintain this pH range to ensure efficient conjugation. For instance, using a buffer like 0.1 M sodium bicarbonate at pH 8.3 is recommended.[4]

Q2: What are common sources of failure in AF 430 conjugation reactions?

A2: Common causes for low or no conjugation yield include:

  • Incorrect pH: The reaction buffer's pH is critical. A pH below 7.0 leads to poor amine reactivity.[2]

  • Interfering Buffer Components: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester, thereby quenching the reaction.[2][5][6] It is recommended to remove these components through dialysis or buffer exchange.[5][7]

  • Hydrolysis of the NHS Ester: AF 430 NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.[8][9][10] This hydrolysis is more rapid at higher pH values.[2] Always use anhydrous solvents like DMSO or DMF to reconstitute the dye and avoid moisture contamination.[7][8]

  • Low Protein Concentration: For optimal labeling, the protein concentration should be at least 2 mg/mL.[1][11] Lower concentrations can lead to reduced labeling efficiency.[1]

  • Impure Protein Samples: The presence of other proteins like BSA or gelatin can interfere with the labeling of the target protein.[7] It's recommended to use proteins with a purity of >95%.[5][6]

Q3: How do I determine the optimal dye-to-protein molar ratio?

A3: The optimal dye-to-protein ratio, also known as the Degree of Labeling (DOL), varies depending on the protein and the specific application. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[6][12] For IgG antibodies, a final DOL of 5-9 moles of AF 430 dye per mole of antibody is often optimal.[1] It is advisable to perform a titration experiment with different molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the best ratio for your specific protein.[12]

Q4: What is "over-labeling" and what are its consequences?

A4: Over-labeling occurs when too many dye molecules are attached to a protein. This can lead to several issues, including:

  • Protein Aggregation: Excessive dye conjugation can alter the protein's surface properties, leading to aggregation.[1][13]

  • Reduced Biological Activity: The dye molecules can interfere with the protein's active sites or binding domains, reducing its functionality.[1]

  • Fluorescence Quenching: High densities of fluorophores can lead to self-quenching, which paradoxically decreases the overall fluorescence of the conjugate.[1]

If you suspect over-labeling, you can reduce the dye-to-protein ratio in subsequent experiments or decrease the reaction time.[1]

Q5: How should I store AF 430 NHS ester and the final conjugate?

A5: AF 430 NHS ester should be stored at ≤–20°C, desiccated, and protected from light.[8] Once reconstituted in an anhydrous solvent like DMSO, it should be used immediately, as it is susceptible to hydrolysis.[8] The final protein conjugate should be stored at 4°C, protected from light, and is typically stable for several months. For long-term storage, it is recommended to add a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL if the conjugate concentration is less than 1 mg/mL), aliquot the conjugate, and freeze at ≤–20°C. Avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Fluorescence Signal Low Conjugation Yield: The labeling reaction was inefficient.- Verify pH: Ensure the reaction buffer is between pH 7.5 and 8.5.[1] - Check for Interfering Substances: Remove any amine-containing buffers (e.g., Tris, glycine) via dialysis or buffer exchange.[5][6][7] - Confirm Reagent Activity: The AF 430 NHS ester may have hydrolyzed. Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution and use it immediately.[8][9] - Increase Dye-to-Protein Ratio: Try a higher molar excess of the dye.[1][12]
Inefficient Removal of Free Dye: Unconjugated dye can interfere with signal detection.- Purification: Use size exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration to effectively remove unbound dye.[1][7][14]
Protein Aggregation/Precipitation Over-labeling: Too many hydrophobic dye molecules are attached to the protein.- Optimize Dye-to-Protein Ratio: Reduce the molar ratio of dye to protein in the reaction.[1] - Modify Reaction Conditions: Shorten the incubation time.[1]
Inappropriate Buffer Conditions: The buffer composition may not be suitable for the protein.- Buffer Screening: Test different buffer conditions, such as varying ionic strength.[13] - Add Excipients: Include stabilizing agents like arginine or polysorbate in the reaction mixture.[13]
Reduced Biological Activity of the Conjugate Modification of Critical Residues: The dye has attached to amino acids essential for the protein's function.- Reduce Degree of Labeling: Lower the dye-to-protein ratio to decrease the probability of modifying critical sites.[1] - Site-Specific Conjugation: If possible, consider alternative conjugation chemistries that target specific sites away from the active region.
High Background Staining Presence of Free Dye: Unconjugated dye is still present in the final product.- Improve Purification: Repeat the purification step or use a more stringent method like HPLC to ensure complete removal of free dye.[15]
Non-specific Binding of the Conjugate: The labeled protein is binding to unintended targets.- Blocking: Use appropriate blocking agents (e.g., BSA) in your assay. - Centrifugation: Centrifuge the conjugate solution before use to remove any aggregates that may have formed during storage.[1]

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for this compound Conjugation

ParameterRecommended ValueNotes
Reaction pH 7.5 - 8.5[1][2]Critical for efficient reaction with primary amines.
Protein Concentration ≥ 2 mg/mL[1][11]Lower concentrations can reduce labeling efficiency.
Starting Dye:Protein Molar Ratio 10:1 to 20:1[6][12]This should be optimized for each specific protein.
Optimal DOL for IgG Antibodies 5 - 9[1]A higher DOL can lead to over-labeling issues.
Reaction Temperature Room Temperature[3][6][11]Can be performed at 4°C for overnight incubations.[1]
Reaction Time 1 hour[3][6][11]Can be extended, but monitor for over-labeling.

Experimental Protocols

Protocol: Amine Conjugation of AF 430 NHS Ester to an IgG Antibody

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials:

  • IgG antibody solution (at least 2 mg/mL)

  • AF 430 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in a buffer free of primary amines (e.g., PBS). If necessary, perform a buffer exchange.[7]

    • Adjust the antibody concentration to 2 mg/mL in PBS.

    • For 0.5 mL of the 2 mg/mL antibody solution, add 50 µL of 1 M sodium bicarbonate to raise the pH to ~8.3.[1]

  • Prepare the Dye Stock Solution:

    • Allow the vial of AF 430 NHS ester to warm to room temperature before opening to prevent moisture condensation.[6][10]

    • Add an appropriate amount of anhydrous DMSO to the vial to create a 10 mM stock solution. Vortex briefly to fully dissolve the dye.[4]

  • Perform the Conjugation Reaction:

    • While gently stirring, add the calculated amount of the 10 mM dye stock solution to the antibody solution to achieve the desired molar ratio (e.g., 10:1).[7]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3][6][11]

  • Purify the Conjugate:

    • Prepare a size exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS.[7]

    • Load the reaction mixture onto the column.

    • Elute the conjugate with PBS. The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules.

    • Collect the colored fractions corresponding to the labeled protein.

  • Determine the Degree of Labeling (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of AF 430 (~430 nm).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients for the protein and the dye, correcting for the dye's absorbance at 280 nm.[1][3]

Visualizations

AF430_Conjugation_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Purification Purification Protein_Prep Prepare Protein (Buffer Exchange, pH Adjustment) Mix Mix Protein and Dye (Stirring) Protein_Prep->Mix Dye_Prep Prepare AF 430 Stock (Anhydrous DMSO) Dye_Prep->Mix Incubate Incubate (1 hr, RT, Dark) Mix->Incubate Purify Purify Conjugate (Size Exclusion Chromatography) Incubate->Purify Characterize Characterize (DOL Calculation) Purify->Characterize Troubleshooting_Tree Start Low Conjugation Efficiency? Check_pH Is pH 7.5-8.5? Start->Check_pH Check_pH->Start No, Adjust pH Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Check_Buffer->Start No, Buffer Exchange Check_Dye Fresh Dye Stock? Check_Buffer->Check_Dye Yes Check_Dye->Start No, Use Fresh Dye Check_Protein Protein Conc. >2mg/mL? Check_Dye->Check_Protein Yes Check_Protein->Start No, Concentrate Protein Optimize_Ratio Optimize Dye:Protein Ratio Check_Protein->Optimize_Ratio Yes Success Successful Conjugation Optimize_Ratio->Success

References

Reducing background fluorescence with AF 430 amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 430 amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues during your experiments, with a focus on reducing background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

AF 430 is a fluorescent dye with an excitation maximum at approximately 433 nm and an emission maximum at around 541 nm.[1][2] It is characterized by a large Stokes shift, which is the difference between the excitation and emission wavelengths. This dye is stable over a broad pH range (pH 4-10) and is known for its high photostability.[1][3]

Spectral Properties of AF 430

PropertyWavelength (nm)
Excitation Maximum~433
Emission Maximum~541

Q2: What are the primary causes of high background fluorescence when using this compound conjugates?

High background fluorescence can originate from several sources:

  • Non-specific binding: The AF 430-conjugated antibody or molecule may bind to unintended targets in your sample.

  • Excessive dye/antibody concentration: Using too much of the fluorescent conjugate can lead to increased non-specific binding and background.[4][5]

  • Insufficient blocking: Failure to adequately block non-specific binding sites in the sample can result in high background.[5]

  • Inadequate washing: Unbound fluorescent conjugates may not be completely washed away, contributing to background signal.[4]

  • Autofluorescence: The biological sample itself may possess endogenous molecules that fluoresce at similar wavelengths to AF 430.[6][7]

  • Fixation-induced fluorescence: Some fixatives, like glutaraldehyde, can induce autofluorescence.[6]

Q3: How can I be sure that the background I'm seeing is not from the AF 430 dye itself?

To determine the source of background, it is crucial to include proper controls in your experiment. A key control is a sample that has not been incubated with the primary antibody but has been treated with the AF 430-conjugated secondary antibody.[5] If you observe fluorescence in this control, it suggests that the secondary antibody is binding non-specifically. Additionally, examining an unstained sample under the microscope will reveal the level of endogenous autofluorescence.[6][7]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can obscure your specific signal. The following troubleshooting guide will help you diagnose and resolve this issue.

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed check_controls Review Controls: - No Primary Antibody Control - Unstained Sample Control start->check_controls autofluorescence High background in unstained sample? check_controls->autofluorescence secondary_nonspecific High background in 'no primary' control? autofluorescence->secondary_nonspecific No autofluorescence_yes Address Autofluorescence autofluorescence->autofluorescence_yes Yes optimize_protocol Optimize Staining Protocol secondary_nonspecific->optimize_protocol No secondary_yes Troubleshoot Secondary Antibody secondary_nonspecific->secondary_yes Yes solution_protocol Solutions: - Titrate primary and secondary antibodies - Optimize incubation times and temperatures - Ensure adequate washing optimize_protocol->solution_protocol solution_autofluorescence Solutions: - Use autofluorescence quenching reagents - Change fixative (avoid glutaraldehyde) - Use spectral unmixing if available autofluorescence_yes->solution_autofluorescence solution_secondary Solutions: - Decrease secondary antibody concentration - Increase blocking time/change blocking agent - Increase wash steps/duration secondary_yes->solution_secondary

Caption: Troubleshooting workflow for high background fluorescence.

Optimizing Antibody Concentrations

Using the optimal antibody concentration is critical for maximizing the signal-to-noise ratio. It is highly recommended to perform a titration for each new antibody-dye conjugate.

Concentration of Secondary AntibodySignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
0.1 µg/mL200504.0
1 µg/mL150010015.0
5 µg/mL25005005.0
10 µg/mL280012002.3

This table provides illustrative data. Optimal concentrations must be determined experimentally.

Issue 2: Weak or No Signal

If you are experiencing a weak or absent signal, consider the following potential causes and solutions.

Troubleshooting Workflow for Weak/No Signal

weak_signal_troubleshooting start Weak or No Signal check_microscope Check Microscope Settings: - Correct filter set for AF 430? - Exposure time and gain appropriate? start->check_microscope microscope_issue Incorrect settings? check_microscope->microscope_issue check_reagents Verify Reagent Viability: - Antibody stored correctly? - AF 430 conjugate protected from light? reagent_issue Reagent degradation? check_reagents->reagent_issue check_protocol Review Experimental Protocol: - Primary and secondary antibody compatibility? - Permeabilization sufficient for intracellular targets? protocol_issue Protocol error? check_protocol->protocol_issue microscope_issue->check_reagents No solution_microscope Action: - Use filter set for ~430nm excitation and ~540nm emission - Increase exposure time/gain microscope_issue->solution_microscope Yes reagent_issue->check_protocol No solution_reagents Action: - Use fresh antibody/conjugate aliquots - Ensure proper storage conditions reagent_issue->solution_reagents Yes solution_protocol Action: - Ensure secondary antibody recognizes primary antibody species - Optimize permeabilization step (e.g., with Triton X-100) - Increase antibody concentrations protocol_issue->solution_protocol Yes experimental_workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Analysis cell_culture 1. Culture Cells on Coverslips fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. AF 430 Secondary Antibody Incubation primary_ab->secondary_ab mounting 7. Mounting secondary_ab->mounting imaging 8. Fluorescence Microscopy mounting->imaging

References

AF 430 Amine Photobleaching: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of AF 430 amine in fluorescence microscopy experiments.

Troubleshooting Guide

Rapid signal loss or dimming of this compound fluorescence during imaging can be a significant experimental challenge. This guide provides a systematic approach to identifying and resolving common causes of photobleaching.

Problem: Rapid decrease in fluorescence intensity during image acquisition.

Potential Cause Suggested Solution
Excessive Excitation Light Intensity Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density (ND) filters to incrementally decrease excitation light.[1][2]
Prolonged Exposure Time Minimize the duration of exposure to the excitation light. Use the shortest possible exposure time that yields a clear image. For time-lapse imaging, increase the interval between acquisitions.[1][2]
Suboptimal Imaging Medium For live-cell imaging, ensure the medium is fresh and does not contain components that could contribute to photobleaching. Consider using a low-autofluorescence imaging medium.
Absence or Ineffectiveness of Antifade Reagent For fixed samples, use a high-quality antifade mounting medium. Ensure the chosen antifade is compatible with AF 430 (a coumarin-based dye).[2][3][4]
Incorrect Filter Sets Use filter sets that are specifically designed for the excitation and emission spectra of AF 430 (Excitation max: ~430 nm, Emission max: ~542 nm) to minimize bleed-through and unnecessary sample illumination.

Problem: High background noise obscuring the fluorescent signal.

Potential Cause Suggested Solution
Autofluorescence Use appropriate background correction methods in your imaging software. If possible, acquire a background image from an unstained area of your sample and subtract it from your experimental images.
Non-specific Staining Optimize your staining protocol to reduce background binding of the this compound conjugate. This may include adjusting antibody concentrations, incubation times, and washing steps.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur with this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[2] While this compound is part of the Alexa Fluor family, known for its superior photostability compared to conventional dyes like fluorescein, it is not entirely immune to photobleaching.[4][5][6] The process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically damage the dye molecule.

Q2: How can I quantitatively assess the photostability of my this compound conjugate?

A2: To quantify photostability, you can perform a photobleaching assay. This involves continuously illuminating a specific region of your sample and measuring the decay of fluorescence intensity over time. The "half-life" of the fluorophore, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value, can then be calculated. This data can be compared between different experimental conditions or fluorophores.

Q3: What are antifade reagents and which ones are recommended for this compound?

A3: Antifade reagents are chemical compounds included in mounting media to protect fluorophores from photobleaching, primarily by scavenging reactive oxygen species.[7] Since AF 430 is a coumarin-based dye, antifade reagents effective for this class of dyes are recommended. Commercially available antifade mounting media such as VectaShield and ProLong Gold have been shown to be effective for a wide range of fluorophores, including coumarins.[3][4] Common active ingredients in antifade reagents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[7]

Q4: Can I prepare my own antifade mounting medium?

A4: Yes, it is possible to prepare your own antifade mounting medium. A common recipe involves dissolving an antifade agent like p-phenylenediamine (PPD) in a glycerol-based buffer. However, it is crucial to handle these chemicals with care as some can be hazardous. The pH of the mounting medium should also be optimized, as the fluorescence of many dyes is pH-sensitive.

Q5: Are there any imaging techniques that can minimize photobleaching?

A5: Yes, certain imaging techniques can help reduce photobleaching. Confocal microscopy, by nature of its point-scanning illumination, can sometimes reduce overall sample exposure compared to widefield epifluorescence. Additionally, techniques like spinning disk confocal microscopy can be gentler on samples. For live-cell imaging, minimizing the total number of images acquired and the duration of the experiment is crucial.

Data Summary

The following table summarizes the quantitative data on the photostability of coumarin, the dye class to which AF 430 belongs, in the presence and absence of an antifade reagent.

Table 1: Photostability of Coumarin Dye

Mounting Medium Fluorophore Half-life (seconds)
90% Glycerol in PBS (pH 8.5)Coumarin25
VectashieldCoumarin106
Data adapted from K. Vermeulen et al., Journal of Histochemistry & Cytochemistry, 1997.[3]

Experimental Protocols

Protocol 1: General Workflow for Minimizing Photobleaching in Fixed Cell Imaging

This protocol outlines the key steps to minimize photobleaching when imaging fixed cells stained with this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Image Analysis stain Stain with this compound conjugate wash Wash to remove unbound dye stain->wash mount Mount with Antifade Reagent wash->mount focus Focus on a region of interest using low light mount->focus settings Optimize imaging settings (low intensity, short exposure) focus->settings acquire Acquire image settings->acquire background Background correction acquire->background quantify Quantify fluorescence intensity background->quantify

Caption: General workflow for fixed cell imaging with this compound.

Protocol 2: Photobleaching Assay to Quantify Fluorophore Stability

This protocol provides a method to quantitatively assess the photostability of this compound.

PhotobleachingAssay cluster_setup Microscope Setup cluster_acquisition Data Acquisition cluster_data_analysis Data Analysis sample Prepare sample on slide roi Select a region of interest (ROI) sample->roi params Set constant imaging parameters roi->params initial Acquire initial image (t=0) params->initial bleach Continuously illuminate ROI initial->bleach timelapse Acquire images at regular intervals bleach->timelapse measure Measure mean fluorescence intensity of ROI in each image timelapse->measure plot Plot intensity vs. time measure->plot halflife Calculate fluorescence half-life plot->halflife

Caption: Workflow for a quantitative photobleaching assay.

Signaling Pathways and Logical Relationships

The process of photobleaching involves a series of photochemical reactions. The following diagram illustrates the key steps leading to the degradation of a fluorophore.

PhotobleachingPathway F_ground Fluorophore (Ground State) F_excited Fluorophore (Excited Singlet State) F_ground->F_excited Absorption Bleached_F Bleached Fluorophore (Non-fluorescent) F_excited->F_ground Emission F_triplet Fluorophore (Triplet State) F_excited->F_triplet Intersystem Crossing Fluorescence Fluorescence F_excited->Fluorescence ROS Reactive Oxygen Species (ROS) F_triplet->ROS Energy Transfer Oxygen Molecular Oxygen ROS->F_ground Reaction Excitation Excitation Light

Caption: Simplified diagram of the photobleaching process.

References

Troubleshooting low signal intensity with AF 430 amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 430 amine. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to low signal intensity during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and provide detailed troubleshooting guides for issues encountered when using this compound for fluorescent labeling.

Q1: I am observing a significantly lower fluorescence signal than expected, or no signal at all. What are the potential causes?

A weak or absent signal can stem from several factors throughout the experimental workflow, from initial labeling to final imaging. Here’s a breakdown of common causes and how to address them:

  • Suboptimal Labeling Efficiency: The conjugation of this compound to your target molecule may be inefficient.

  • Fluorescence Quenching: The fluorescence of the dye may be quenched by its environment or by other molecules.

  • Incorrect Instrumentation/Imaging Settings: The settings on your fluorescence microscope or plate reader may not be optimized for AF 430.

  • Photobleaching: The fluorophore may be irreversibly damaged by exposure to excitation light.[1]

  • Degraded or Improperly Stored Dye: The this compound may have lost its reactivity due to improper storage.

Below is a detailed troubleshooting workflow to help you identify and resolve the issue.

Troubleshooting Workflow for Low Signal Intensity

This workflow will guide you through a systematic process to pinpoint the source of the low signal.

TroubleshootingWorkflow cluster_labeling Labeling Issues cluster_purification Purification Issues cluster_storage Storage & Stability Issues cluster_imaging Imaging & Detection Issues start Start: Low/No AF 430 Signal check_labeling Step 1: Verify Labeling Efficiency start->check_labeling labeling_ph Incorrect pH of Labeling Buffer? check_labeling->labeling_ph labeling_buffer Buffer Contains Primary Amines (e.g., Tris)? check_labeling->labeling_buffer labeling_ratio Suboptimal Dye:Protein Ratio? check_labeling->labeling_ratio labeling_hydrolysis Hydrolysis of Reactive Dye? check_labeling->labeling_hydrolysis check_purification Step 2: Assess Purification purification_method Inefficient Removal of Unconjugated Dye? check_purification->purification_method check_storage Step 3: Evaluate Conjugate & Dye Storage storage_dye Improper this compound Storage? check_storage->storage_dye storage_conjugate Incorrect Labeled Conjugate Storage? check_storage->storage_conjugate check_imaging Step 4: Optimize Imaging Parameters imaging_filters Incorrect Excitation/Emission Filters? check_imaging->imaging_filters imaging_exposure Exposure Time Too Short? check_imaging->imaging_exposure imaging_photobleaching Photobleaching Occurring? check_imaging->imaging_photobleaching imaging_quenching Fluorescence Quenching? check_imaging->imaging_quenching solution Outcome: Signal Intensity Improved labeling_ph->check_purification If labeling is suspect labeling_buffer->check_purification If labeling is suspect labeling_ratio->check_purification If labeling is suspect labeling_hydrolysis->check_purification If labeling is suspect purification_method->check_storage If purification is adequate storage_dye->check_imaging If storage conditions are correct storage_conjugate->check_imaging If storage conditions are correct imaging_filters->solution After optimization imaging_exposure->solution After optimization imaging_photobleaching->solution After optimization imaging_quenching->solution After optimization

Caption: A step-by-step workflow to diagnose the cause of low fluorescence signal with AF 430.

Q2: How can I optimize my labeling reaction for better efficiency?

Optimizing the labeling reaction is critical for achieving a strong signal. Here are key parameters to consider:

  • pH of the Reaction Buffer: Amine-reactive dyes like AF 430 NHS ester react with non-protonated primary amines. The reaction is strongly pH-dependent. For labeling proteins, a pH of 8.3-9.0 is often optimal. However, for molecules that are sensitive to higher pH, such as some antibodies (e.g., IgM), a lower pH of 7.2-7.5 may be necessary, though this can reduce labeling efficiency and increase hydrolysis.[2][3]

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the dye, significantly reducing labeling efficiency.[2][4][5] Phosphate-buffered saline (PBS) or borate (B1201080) buffers are good alternatives.[4][5]

  • Dye-to-Protein Molar Ratio: The optimal ratio of dye to your target molecule can vary. It's recommended to perform a titration with different molar ratios to find the one that provides the best signal without causing issues like protein aggregation or fluorescence quenching.[4][6]

  • Reagent Preparation and Storage: Amine-reactive dyes are sensitive to moisture.[5] Always use high-quality, anhydrous DMSO to prepare the stock solution and use it immediately. Store the solid this compound at -20°C, protected from light.[7][8]

Amine Labeling Reaction Pathway

The diagram below illustrates the chemical reaction between an amine-reactive AF 430 NHS ester and a primary amine on a target molecule.

AmineLabeling cluster_reactants Reactants cluster_products Products AF430_NHS AF 430-NHS Ester Conjugate AF 430-Conjugate (Stable Amide Bond) AF430_NHS->Conjugate pH 7.2-9.0 Target_Amine Target Molecule-NH2 (e.g., Protein) Target_Amine->Conjugate NHS_byproduct NHS (byproduct)

Caption: Chemical reaction for labeling a primary amine with an AF 430 NHS ester.

Q3: My signal is bright initially but fades quickly during imaging. What's happening?

This is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] While Alexa Fluor dyes are known for their superior photostability compared to many other dyes, they are not immune to this effect.[9][10][11]

Solutions to Minimize Photobleaching:

  • Use an Antifade Mounting Medium: For fixed-cell imaging, always use a commercially available antifade mounting medium.

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that still provides a detectable signal.

  • Minimize Exposure Time: Keep the exposure time for image acquisition as short as possible.[1]

  • Image Quickly: Capture your images promptly after exposing the sample to the excitation light.

  • Use Appropriate Filters: Ensure your filter sets are optimized for AF 430 to maximize signal collection and minimize the required excitation light.

Q4: Could my experimental conditions be causing fluorescence quenching?

Fluorescence quenching occurs when the fluorescence emission of a fluorophore is decreased due to interactions with other molecules.[12]

Common Causes and Solutions:

  • High Degree of Labeling (DOL): Over-labeling a protein can lead to self-quenching, where adjacent dye molecules on the same protein interact and reduce each other's fluorescence. To address this, perform a titration of the dye-to-protein ratio to find the optimal DOL.[13]

  • Buffer Components: Certain components in your buffer, such as heavy metal ions or halides, can act as quenchers.[1] If you suspect this, try using a different buffer system.

  • Proximity to Other Fluorophores (FRET): If you are using multiple fluorophores in your experiment, Förster Resonance Energy Transfer (FRET) can occur if the emission spectrum of AF 430 overlaps with the absorption spectrum of another nearby dye, leading to a decrease in the AF 430 signal.[14]

Data and Protocols

Spectral Properties of AF 430

The table below summarizes the key spectral properties of AF 430. Use this information to configure your imaging instruments correctly.

PropertyValueReference
Excitation Maximum (Abs) ~433 nm[9]
Emission Maximum (Em) ~541 nm[9]
Molar Extinction Coefficient (ε) ~16,000 cm⁻¹M⁻¹[4][6]
Recommended Excitation Source 405 nm violet laser[15]
Stokes Shift ~108 nm[15]
Experimental Protocol: Protein Labeling with AF 430 NHS Ester

This protocol provides a general procedure for labeling proteins with AF 430 NHS ester. It is recommended to optimize the dye-to-protein ratio for your specific protein.

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer)

  • AF 430 NHS Ester

  • High-quality, anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-9.0

  • Purification column (e.g., gel filtration)

  • Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5[4]

Procedure:

  • Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of at least 2 mg/mL.[6] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer.[2]

  • Prepare the AF 430 Stock Solution: Immediately before use, dissolve the AF 430 NHS ester in DMSO to a concentration of ~10 mg/mL.[2]

  • Labeling Reaction: a. While vortexing, slowly add the calculated amount of AF 430 stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye can be used.[5] b. Incubate the reaction for 1 hour at room temperature, protected from light.[2] Longer incubation times (e.g., overnight at 4°C) can also be used.[9]

  • Stop the Reaction (Optional): The reaction can be stopped by adding a quenching solution like hydroxylamine.[4]

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.[2][3]

  • Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~433 nm).

  • Storage: Store the labeled conjugate at 2-6°C, protected from light. For long-term storage, consider adding 50% glycerol (B35011) and storing at -20°C in single-use aliquots.[2]

References

AF 430 amine stability in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of AF 430 amine, a fluorescent dye with a terminal amino group, commonly used for labeling biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in the dark.[1][] Following these conditions, the product is stable for up to 24 months after receipt.[1][]

Q2: How should I handle the shipping and short-term storage of this compound?

This compound can be transported at room temperature for up to three weeks without significant degradation.[1][] For short-term storage in the lab, it is recommended to keep it protected from light.

Q3: In which solvents is this compound soluble?

This compound is soluble in water, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide).[1][]

Q4: What is the pH stability range for this compound?

AF 430 is a stable dye over a broad pH range, from 4 to 10.[1][3] Its fluorescence is largely independent of pH within this range.[4]

Q5: How photostable is this compound?

AF 430 is known for its high photostability, making it suitable for applications that involve intense light exposure, such as cell microscopy.[1][4] However, it is still advisable to avoid prolonged and unnecessary exposure to light to maximize its shelf life.[1][]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no fluorescence signal after labeling Degradation of the dye due to improper storage.Verify that the dye has been stored at -20°C and protected from light. If not, consider using a fresh vial of the dye.
Inefficient labeling reaction.Ensure the pH of the reaction buffer is within the optimal range for amine-reactive chemistry (typically pH 7-9). Confirm the purity and concentration of the molecule to be labeled.
Photobleaching during imaging.Reduce the excitation light intensity and/or the exposure time. Use an anti-fade mounting medium if applicable.
Inconsistent fluorescence intensity between experiments Inconsistent dye concentration.Prepare fresh stock solutions of the dye for each experiment or ensure proper storage of the stock solution (aliquoted, at -20°C, and protected from light).
Pipetting errors.Calibrate your pipettes regularly and use proper pipetting techniques.
Variations in buffer pH.Prepare fresh buffers and verify the pH before each experiment.
Precipitation of the dye in aqueous buffer Exceeding the solubility limit.While soluble in water, high concentrations may lead to precipitation. Ensure you are working within the recommended concentration range. If precipitation occurs, try vortexing or gentle warming. For higher concentrations, consider using DMSO or DMF to prepare a concentrated stock solution that is then diluted into the aqueous buffer.

Stability Data Summary

Parameter Condition Stability/Recommendation Reference
Long-Term Storage Temperature -20°CStable for 24 months[1][]
Short-Term Transportation Room TemperatureStable for up to 3 weeks[1][]
Light Exposure GeneralAvoid prolonged exposure to light[1][]
pH Range 4 to 10Stable[1][3][4]
Solubility Water, DMSO, DMFSoluble[1][]

Experimental Protocols

Protocol for Assessing this compound Stability in a New Buffer

This protocol outlines a method to evaluate the stability of this compound in a specific experimental buffer.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in high-purity DMSO to a final concentration of 10 mM.
  • Aliquot the stock solution into small, single-use volumes in amber microtubes.
  • Store the aliquots at -20°C.

2. Preparation of Test Samples:

  • Dilute the this compound stock solution into the experimental buffer to a final concentration of 10 µM.
  • Prepare a control sample by diluting the stock solution in a known stable buffer (e.g., PBS pH 7.4).
  • Prepare multiple identical samples for time-point analysis.

3. Incubation under Different Conditions:

  • Temperature: Incubate sets of samples at different temperatures (e.g., 4°C, room temperature, 37°C).
  • Light Exposure: Protect one set of samples from light while exposing another set to ambient lab light.

4. Data Collection:

  • At various time points (e.g., 0h, 2h, 6h, 24h, 48h), take an aliquot from each condition.
  • Measure the absorbance spectrum (around 430 nm) and the fluorescence emission spectrum (excitation at 430 nm, emission peak around 542 nm) using a spectrophotometer and a fluorometer, respectively.

5. Data Analysis:

  • Compare the absorbance and fluorescence intensity of the test samples to the control sample and the zero time point.
  • A significant decrease in absorbance or fluorescence intensity indicates degradation of the dye under those specific conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_data Data Collection & Analysis cluster_result Result prep_stock Prepare 10 mM AF 430 Amine Stock in DMSO prep_samples Dilute Stock to 10 µM in Test & Control Buffers prep_stock->prep_samples temp Temperature Conditions (4°C, RT, 37°C) prep_samples->temp light Light Conditions (Dark vs. Light) prep_samples->light measure Measure Absorbance & Fluorescence at Time Points temp->measure light->measure analyze Compare Spectra to Control and Time Zero measure->analyze result Assess Dye Stability analyze->result

Caption: Workflow for assessing this compound stability.

troubleshooting_flow cluster_checks Troubleshooting Steps cluster_solutions Solutions start Low/No Fluorescence Signal check_storage Was the dye stored at -20°C & in the dark? start->check_storage check_labeling Is the labeling reaction protocol optimized? check_storage->check_labeling Yes solution_storage Use a fresh vial of dye. check_storage->solution_storage No check_imaging Are imaging conditions causing photobleaching? check_labeling->check_imaging Yes solution_labeling Optimize pH and reactant concentrations. check_labeling->solution_labeling No solution_imaging Reduce excitation intensity/ time; use anti-fade. check_imaging->solution_imaging Yes

Caption: Troubleshooting logic for low fluorescence signals.

References

Technical Support Center: AF 430 Amine Signal-to-Noise Ratio Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in experiments utilizing AF 430 amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

This compound is a fluorescent dye belonging to the coumarin (B35378) class. It is characterized by its excitation maximum at approximately 430 nm and an emission maximum in the yellow-green region of the spectrum at around 542 nm.[1][2] A key feature of AF 430 is its large Stokes shift (the difference between the excitation and emission wavelengths), which is beneficial for reducing spectral crosstalk in multicolor imaging experiments.[1] Its fluorescence is stable over a broad pH range, from 4 to 10.[1]

Q2: What are the primary causes of a low signal-to-noise ratio in my experiments with this compound?

A low signal-to-noise ratio can stem from two main issues: a weak specific signal or high background fluorescence.

  • Weak Signal: This can be due to insufficient labeling of the target molecule, low expression levels of the target, or photobleaching (fading) of the fluorescent dye.

  • High Background: This can be caused by non-specific binding of the fluorescently labeled probe, autofluorescence from the cells or sample matrix, or the use of inappropriate imaging buffers and media.[3]

Q3: How can I increase the specific signal from my this compound-labeled molecules?

To enhance the specific signal, consider the following:

  • Optimize the Dye-to-Protein Ratio: The number of dye molecules conjugated to your protein of interest (the dye-to-protein ratio or degree of labeling) is critical. Over-labeling can lead to fluorescence quenching, where the dye molecules interact and reduce the overall fluorescent output.[4] Conversely, under-labeling will result in a weak signal. It is recommended to perform a titration to find the optimal ratio for your specific protein and application.[4][5]

  • Ensure Target Abundance: Confirm that the target protein is expressed at sufficient levels in your sample. If the target is known to have low expression, you may need to use signal amplification techniques.

  • Minimize Photobleaching: AF 430 is known for its high photostability.[1] However, all fluorophores will eventually photobleach. To minimize this, reduce the exposure time and excitation light intensity to the minimum required for a clear image. Using an anti-fade mounting medium can also help preserve the fluorescent signal.

Q4: What are effective strategies for reducing background fluorescence?

Reducing background is crucial for improving the signal-to-noise ratio. Here are some effective strategies:

  • Use an Appropriate Blocking Buffer: Blocking non-specific binding sites on your sample is essential. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and specialized commercial blocking buffers. The optimal blocking agent and concentration can be target and sample-dependent, so empirical testing is recommended.[6][7]

  • Include Thorough Wash Steps: After incubation with the fluorescently labeled probe, ensure you perform several thorough washes to remove any unbound molecules.

  • Check for Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to high background. It is important to include an unstained control sample to assess the level of autofluorescence.

  • Use Phenol (B47542) Red-Free Medium: For live-cell imaging, it is advisable to use a phenol red-free imaging medium, as phenol red can contribute to background fluorescence.

Troubleshooting Guides

Issue 1: Weak or No Signal
Possible Cause Recommended Solution
Inefficient Conjugation Verify the conjugation protocol. Ensure the buffer pH is optimal for the amine-reactive chemistry (typically pH 8.3-8.5).[8] Confirm the freshness and concentration of your this compound. Determine the degree of labeling to ensure successful conjugation.[5]
Low Target Abundance Confirm the expression of your target protein. If necessary, use a positive control. Consider using a signal amplification method if the target expression is inherently low.
Photobleaching Reduce excitation light intensity and exposure time. Use an anti-fade mounting medium for fixed samples.
Incorrect Filter Sets Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of AF 430 (Excitation ~430 nm, Emission ~542 nm).
Issue 2: High Background
Possible Cause Recommended Solution
Non-Specific Binding Optimize the blocking step by testing different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers) and concentrations. Increase the duration and number of wash steps after incubation with the labeled probe.[2]
High Dye-to-Protein Ratio An excessively high degree of labeling can sometimes lead to non-specific binding. Optimize the dye-to-protein ratio in your conjugation reaction.[4]
Autofluorescence Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a different imaging channel or a commercial autofluorescence quenching agent.
Contaminated Buffers or Reagents Use fresh, high-quality buffers and reagents. Filter solutions if necessary to remove any particulate matter that could cause background.

Quantitative Data Summary

The following tables provide illustrative data on how different experimental parameters can influence the signal-to-noise ratio. The values presented are for demonstrative purposes and may vary depending on the specific experimental setup.

Table 1: Effect of Blocking Buffer on Signal-to-Noise Ratio

Blocking AgentSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (Signal/Background)
No Blocking150010001.5
1% BSA in PBS14504003.6
5% Non-Fat Dry Milk in TBS-T13002505.2
Commercial Blocking Buffer14002007.0

Table 2: Impact of Dye-to-Protein Molar Ratio on Fluorescence Signal

Dye:Protein Molar RatioRelative Fluorescence Intensity (%)Comments
2:160Sub-optimal labeling, weak signal.
5:1100Optimal labeling, bright signal.
10:185Onset of quenching, reduced signal.[4]
15:165Significant quenching, loss of signal.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for conjugating this compound to a protein, such as an antibody. Optimization may be required for your specific protein.

  • Prepare the Protein: Dissolve the protein to be labeled in a suitable amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3, at a concentration of 2-10 mg/mL.

  • Prepare the Dye: Immediately before use, dissolve the this compound in high-quality, anhydrous dimethylsulfoxide (DMSO) to create a stock solution of 10 mg/mL.

  • Conjugation Reaction: While gently stirring the protein solution, add a calculated amount of the this compound stock solution to achieve the desired dye-to-protein molar ratio. A common starting point is a 10-fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

Protocol 2: Staining Cell Surface Proteins on Live Cells

This protocol outlines a general procedure for staining cell surface proteins on live cells with an AF 430-labeled antibody.

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate.

  • Blocking: Gently wash the cells with a cold, amine-free buffer (e.g., PBS with 1% BSA). Incubate the cells with the blocking buffer for 30 minutes at 4°C to block non-specific binding sites.

  • Primary Antibody Incubation: Dilute the AF 430-labeled primary antibody to the optimal concentration in cold blocking buffer. Remove the blocking buffer from the cells and add the diluted antibody solution. Incubate for 1 hour at 4°C, protected from light.

  • Washing: Remove the antibody solution and wash the cells three to five times with cold blocking buffer to remove unbound antibodies.

  • Imaging: Replace the final wash buffer with a phenol red-free imaging medium. Image the cells immediately using a fluorescence microscope with the appropriate filter set for AF 430.

Visualizations

Experimental Workflow for Cell Surface Protein Labeling

G A Prepare Live Cells B Block Non-Specific Binding (e.g., 1% BSA in PBS) A->B C Incubate with AF 430-labeled Antibody B->C D Wash to Remove Unbound Antibody C->D E Image with Fluorescence Microscope D->E

Caption: Workflow for labeling and imaging cell surface proteins.

Troubleshooting Logic for Low Signal-to-Noise Ratio

G Start Low Signal-to-Noise Ratio WeakSignal Is the signal weak? Start->WeakSignal HighBackground Is the background high? Start->HighBackground WeakSignal->HighBackground No CheckConjugation Verify Conjugation & Degree of Labeling WeakSignal->CheckConjugation Yes OptimizeBlocking Optimize Blocking Buffer HighBackground->OptimizeBlocking Yes CheckTarget Confirm Target Expression CheckConjugation->CheckTarget OptimizeImaging Reduce Photobleaching (Lower exposure/intensity) CheckTarget->OptimizeImaging IncreaseWashes Increase Wash Steps OptimizeBlocking->IncreaseWashes CheckAutofluorescence Check Unstained Control IncreaseWashes->CheckAutofluorescence

Caption: A logical guide to troubleshooting low signal-to-noise.

Signaling Pathway: EGFR Endocytosis

This diagram illustrates a simplified view of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for cell surface labeling studies.

G EGF EGF (Ligand) EGFR EGFR (Receptor) (Cell Surface) EGF->EGFR Binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., Ras-MAPK) Dimerization->Signaling Endocytosis Clathrin-Mediated Endocytosis Dimerization->Endocytosis Endosome Early Endosome Endocytosis->Endosome Recycling Recycling to Cell Surface Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Recycling->EGFR

Caption: Simplified EGFR signaling and endocytosis pathway.

References

AF 430 Amine in Multiplexing Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AF 430 amine in multiplexing assays. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

This compound is a fluorescent dye with an excitation maximum at approximately 430 nm and an emission maximum in the yellow-green region at around 542 nm.[1][2] It is known for its high photostability and its fluorescence is stable over a broad pH range (pH 4-10).[1] A significant feature of AF 430 is its large Stokes shift of 112 nm, which is advantageous for reducing crosstalk in multicolor imaging applications.[1]

Q2: Which laser is optimal for exciting this compound?

AF 430 is efficiently excited by the 405 nm violet laser, which is a common laser line on many flow cytometers and fluorescence microscopes.[1]

Q3: What are the main applications of this compound in research?

Due to its spectral characteristics, this compound is well-suited for a variety of applications, including:

  • Multicolor flow cytometry: It can be used as one of the fluorophores in a panel for immunophenotyping and other cell-based assays.[1][2]

  • Fluorescence microscopy: Its high photostability makes it a reliable choice for wide-field and confocal microscopy.[1]

  • STED microscopy: Its photostability also makes it suitable for super-resolution imaging techniques like STED microscopy.[1]

  • FRET experiments: Its specific spectral properties make it a useful tool in Förster Resonance Energy Transfer (FRET) studies.[1]

Q4: How does the amine group on AF 430 facilitate labeling?

The terminal amino group on this compound allows for its covalent conjugation to molecules containing electrophiles, such as carboxyl groups, through a condensation reaction.[3] This makes it a versatile reagent for labeling biomolecules like proteins, peptides, and amine-modified oligonucleotides.

Troubleshooting Guide

Issue 1: Weak or No AF 430 Signal

Q: I am observing a weak or no signal from my this compound conjugate. What are the possible causes and solutions?

A: Several factors can contribute to a weak or absent signal. Here's a systematic approach to troubleshooting this issue:

  • Antibody/Protein Concentration: The concentration of the labeled antibody or protein may be too low. It is recommended to perform a titration to determine the optimal concentration. For primary antibodies, a starting concentration of 1 µg/mL is often used for initial testing.[4]

  • Target Expression: Confirm that the target protein is expressed in your specific cell type or tissue. You can verify this through literature searches or by using a positive control cell line or tissue.[4]

  • Antibody Validation: Ensure that the primary antibody you are using is validated for your specific application (e.g., flow cytometry, immunofluorescence).[4]

  • Photobleaching: Although AF 430 is relatively photostable, excessive exposure to the excitation light source can lead to photobleaching. Minimize light exposure and use an anti-fade mounting medium for microscopy.

  • Incorrect Filter Sets: Verify that you are using the appropriate optical filters for AF 430. The emission filter should be centered around its 542 nm emission peak.

Issue 2: High Background or Non-Specific Staining

Q: My experiment with this compound shows high background fluorescence. How can I reduce it?

A: High background can obscure your specific signal. Consider the following troubleshooting steps:

  • Antibody Concentration: An excessively high concentration of the labeled antibody is a common cause of high background. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.[4]

  • Blocking: Inadequate blocking can lead to non-specific antibody binding. Use an appropriate blocking buffer, such as normal serum from the same species as the secondary antibody, to block non-specific sites.

  • Washing Steps: Insufficient washing can leave unbound antibodies, contributing to background noise. Increase the number and duration of wash steps.

  • Autofluorescence: Some cells and tissues exhibit natural autofluorescence, which is often more pronounced in the blue and green channels.[4] To assess this, include an unstained control sample in your experiment. If autofluorescence is high, you may need to use a brighter fluorophore for your target of interest or employ spectral unmixing techniques if your instrument supports it.

Issue 3: Spectral Overlap and Bleed-through

Q: I am using this compound in a multiplex panel and suspect spectral overlap from other fluorophores. How can I address this?

A: Spectral overlap, or bleed-through, occurs when the emission of one fluorophore is detected in the channel of another.[2] This is a critical consideration in multiplex assays.

  • Understanding Spectral Overlap: The broad emission spectrum of a fluorophore can extend into the detection range of another, leading to false-positive signals.[2] For instance, the emission of AF 430 at 542 nm might be detected in the filter set intended for a fluorophore like FITC (emission max ~519 nm) or PE (emission max ~575 nm).

  • Compensation: Compensation is a mathematical correction used in flow cytometry to subtract the spectral spillover from one channel into another.[5][6] To perform compensation, you must run single-color controls for each fluorophore in your panel. This allows the software to calculate the amount of spillover and apply the correction.

  • Fluorophore Selection: Careful panel design is crucial to minimize spectral overlap. When possible, choose fluorophores with well-separated emission spectra. The large Stokes shift of AF 430 is beneficial in this regard, as it separates the emission from the excitation wavelength, which can help reduce crosstalk.[1]

  • Filter Selection: Using narrow bandpass filters can help to minimize the detection of light from spectrally adjacent fluorophores. For AF 430, a bandpass filter centered around 540-550 nm would be appropriate.

Data Presentation

Table 1: Spectral Properties of this compound and Common Fluorophores in Multiplex Assays

FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Common Laser Line (nm)
This compound ~430 ~542 ~112 405
FITC~495~519~24488
PE (Phycoerythrin)~496, 565~575~12 (from 565nm)488, 561
PerCP~482~678~196488
Brilliant Violet 421™~405~421~16405
Alexa Fluor™ 488~495~519~24488

Data compiled from various sources.

Table 2: Potential Spectral Overlap Scenarios with this compound

Primary FluorophorePotential Overlap into Channel of:Reason for OverlapMitigation Strategy
This compound FITC / Alexa Fluor™ 488The emission tail of AF 430 may extend into the green channel.Use a narrow bandpass filter for the green channel; perform compensation.
FITC / Alexa Fluor™ 488This compound The emission tail of green fluorophores can extend into the yellow-green channel.Use a narrow bandpass filter for the AF 430 channel; perform compensation.
PEThis compound The emission of PE is broad and can have significant spillover into the AF 430 channel.Careful panel design, use of tandem dyes to shift PE emission, and robust compensation are critical.

Experimental Protocols

Key Experiment: Multiplex Immunofluorescence Staining

This protocol provides a general framework for performing multiplex immunofluorescence staining using this compound in combination with other fluorophores.

1. Cell/Tissue Preparation:

  • Prepare cells or tissue sections according to standard laboratory protocols for immunofluorescence. This may include fixation, permeabilization, and antigen retrieval steps.

2. Blocking:

  • Incubate the samples in a blocking buffer (e.g., PBS with 5% normal serum from the species of the secondary antibodies and 0.3% Triton X-100) for at least 1 hour at room temperature to minimize non-specific antibody binding.

3. Primary Antibody Incubation:

  • Dilute the primary antibodies (unconjugated) in antibody dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100) to their predetermined optimal concentrations.
  • Incubate the samples with the primary antibody cocktail overnight at 4°C in a humidified chamber.

4. Washing:

  • Wash the samples three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each to remove unbound primary antibodies.

5. Secondary Antibody Incubation:

  • Dilute the fluorophore-conjugated secondary antibodies, including the one conjugated to this compound, in antibody dilution buffer. Ensure each secondary antibody recognizes the species of its corresponding primary antibody.
  • Incubate the samples with the secondary antibody cocktail for 1-2 hours at room temperature, protected from light.

6. Washing:

  • Wash the samples three times with PBST for 5 minutes each, protected from light.

7. Counterstaining (Optional):

  • If desired, incubate the samples with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

8. Mounting and Imaging:

  • Mount the samples with an anti-fade mounting medium.
  • Image the samples using a fluorescence microscope or confocal microscope equipped with the appropriate lasers and filter sets for each fluorophore in the panel.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Analysis prep Cell/Tissue Preparation (Fixation, Permeabilization) blocking Blocking (1 hr, RT) prep->blocking primary_ab Primary Antibody Incubation (Overnight, 4°C) blocking->primary_ab wash1 Wash (3x PBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (AF 430 + others) (1-2 hr, RT, protected from light) wash1->secondary_ab wash2 Wash (3x PBST) secondary_ab->wash2 counterstain Counterstain (Optional) (e.g., DAPI) wash2->counterstain mount Mounting (Anti-fade medium) counterstain->mount image Imaging (Microscopy/Flow Cytometry) mount->image

Caption: Multiplex immunofluorescence staining workflow.

spectral_overlap cluster_spectra Spectral Emission cluster_solution Solution AF430 AF 430 Emission Detector_A AF 430 Channel AF430->Detector_A Primary Signal Detector_B FITC Channel AF430->Detector_B Spectral Bleed-through FITC FITC Emission FITC->Detector_A Spectral Bleed-through FITC->Detector_B Primary Signal Compensation Compensation

Caption: Concept of spectral overlap and compensation.

References

Technical Support Center: Troubleshooting Non-Specific Binding of AF 430 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating non-specific binding of AF 430 amine conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound conjugates?

A1: Non-specific binding refers to the attachment of this compound-conjugated molecules (e.g., antibodies, proteins) to unintended targets or surfaces within a sample, rather than to the specific molecule of interest. This can lead to high background fluorescence, obscuring the true signal and making data interpretation difficult. This phenomenon is often driven by hydrophobic interactions, ionic interactions, and binding to Fc receptors on cells.

Q2: What are the common causes of high background fluorescence with AF 430 conjugates?

A2: High background fluorescence is a primary indicator of non-specific binding. Common causes include:

  • Inadequate Blocking: Failure to sufficiently block non-specific binding sites on the sample (cells or tissue).

  • Excessive Conjugate Concentration: Using a higher concentration of the AF 430 conjugate than necessary for specific binding.

  • Suboptimal Degree of Labeling (DOL): An excessively high number of AF 430 molecules per protein can increase hydrophobicity and non-specific interactions.[1]

  • Presence of Dead Cells: Dead cells have compromised membranes and can non-specifically bind fluorescently labeled antibodies.[2][3]

  • Hydrophobic Interactions: The inherent properties of the AF 430 dye or the conjugated protein can lead to non-specific adhesion to surfaces.

  • Insufficient Washing: Inadequate washing steps fail to remove unbound or weakly bound conjugate.

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for background signal.[4]

Q3: What are the key spectral properties of Alexa Fluor 430?

A3: Understanding the spectral properties of Alexa Fluor 430 is crucial for designing experiments and troubleshooting.

PropertyValue
Excitation Maximum (Ex) ~431-434 nm
Emission Maximum (Em) ~539-541 nm
Molar Extinction Coefficient ~16,000 cm⁻¹M⁻¹
Recommended Laser Line 405 nm (Violet)
Emission Color Green/Yellow

Data sourced from multiple references.[5][6][7]

Q4: What is the recommended Degree of Labeling (DOL) for AF 430 conjugates?

A4: The optimal DOL, or the molar ratio of dye to protein, is critical for balancing signal intensity and minimizing non-specific binding. For IgG antibodies, an optimal DOL is typically between 5 and 9 moles of Alexa Fluor 430 dye per mole of antibody.[1] Over-labeling can lead to aggregation and increased non-specific binding.[1]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving issues related to non-specific binding of this compound conjugates.

Problem: High Background Fluorescence

High background fluorescence can obscure specific signals and lead to inaccurate results. Follow these steps to troubleshoot this common issue.

Troubleshooting Workflow:

high_background_workflow start High Background Observed check_controls 1. Review Controls (Secondary only, unstained sample) start->check_controls optimize_concentration 2. Optimize Conjugate Concentration check_controls->optimize_concentration Controls indicate non-specific binding improve_blocking 3. Enhance Blocking Step optimize_concentration->improve_blocking optimize_washing 4. Optimize Washing Protocol improve_blocking->optimize_washing check_dol 5. Verify Degree of Labeling (DOL) optimize_washing->check_dol viability_stain 6. Use a Viability Stain check_dol->viability_stain resolution Problem Resolved viability_stain->resolution

Caption: A stepwise workflow for troubleshooting high background fluorescence.

Detailed Troubleshooting Steps:

StepActionRationale
1. Review Controls - Secondary-only control: Incubate your sample with only the AF 430-conjugated secondary antibody. - Unstained control: Image a sample that has not been treated with any fluorescent reagents.A signal in the secondary-only control indicates non-specific binding of the secondary antibody. Fluorescence in the unstained control points to autofluorescence of the sample.[4]
2. Optimize Conjugate Concentration Perform a titration experiment to determine the lowest concentration of the AF 430 conjugate that provides a good signal-to-noise ratio.High antibody concentrations can lead to increased non-specific binding.[3]
3. Enhance Blocking Step - Increase the blocking incubation time (e.g., 1-2 hours at room temperature). - Try different blocking agents (e.g., 5-10% normal serum from the secondary antibody host species, 1-5% BSA). - For problematic backgrounds, consider commercially available specialized blocking buffers.Inadequate blocking leaves sites on the sample available for non-specific antibody attachment.
4. Optimize Washing Protocol - Increase the number and duration of wash steps after antibody incubations. - Include a mild detergent (e.g., 0.05% Tween 20) in the wash buffer.Thorough washing is essential to remove unbound and weakly bound antibodies.
5. Verify Degree of Labeling (DOL) If you have conjugated the AF 430 dye yourself, ensure the DOL is within the recommended range (typically 5-9 for IgG antibodies).[1]Over-labeling can increase the hydrophobicity of the conjugate, leading to higher non-specific binding.[1]
6. Use a Viability Stain If working with cell suspensions, include a viability dye in your staining protocol to exclude dead cells from the analysis.Dead cells have permeable membranes and are prone to non-specific antibody uptake.[2][3]
Problem: Non-Specific Staining of Cellular Structures

Sometimes, specific cellular compartments or structures may exhibit unintended staining.

Troubleshooting Workflow:

Caption: A workflow for addressing non-specific staining of cellular structures.

Detailed Troubleshooting Steps:

StepActionRationale
1. Verify Primary Antibody Specificity Run a Western blot or use a knockout/knockdown cell line to confirm that your primary antibody is specific to the target protein.The non-specific staining might be due to the primary antibody binding to off-target proteins.
2. Modify Blocking Buffer If using serum, ensure it is from the same species as the secondary antibody. If using BSA, ensure it is of high purity (e.g., "IgG-free").Components in the blocking buffer can sometimes cross-react with the antibodies or the sample.
3. Adjust Permeabilization If staining intracellular targets, optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100, saponin).Over-permeabilization can damage cellular structures and expose non-specific binding sites.
4. Pre-adsorb Secondary Antibody Use a secondary antibody that has been cross-adsorbed against the species of your sample to minimize cross-reactivity.This is particularly important when working with tissues that may contain endogenous immunoglobulins.

Experimental Protocols

General Protocol for Immunofluorescence Staining with AF 430 Conjugates

This protocol provides a general workflow for immunofluorescence staining. Optimization of incubation times, concentrations, and buffer compositions may be required for specific applications.

Experimental Workflow:

immunofluorescence_protocol start Start: Cell/Tissue Preparation fixation 1. Fixation (e.g., 4% PFA) start->fixation permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100 in PBS) fixation->permeabilization blocking 3. Blocking (e.g., 5% Normal Goat Serum in PBS) permeabilization->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab wash1 5. Wash (3x with PBS) primary_ab->wash1 secondary_ab 6. AF 430 Conjugate Incubation wash1->secondary_ab wash2 7. Wash (3x with PBS) secondary_ab->wash2 counterstain 8. Counterstain (Optional, e.g., DAPI) wash2->counterstain mount 9. Mount and Image counterstain->mount end End mount->end

Caption: A general workflow for an immunofluorescence staining experiment.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS)

  • Primary Antibody

  • AF 430-conjugated Secondary Antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell/Tissue Preparation: Prepare your cells or tissue sections on slides or coverslips.

  • Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde for 15 minutes at room temperature).

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If your target is intracellular, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding sites by incubating the samples in blocking buffer for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration and incubate with the samples (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Washing: Wash the samples three times with Wash Buffer for 5 minutes each.

  • AF 430 Conjugate Incubation: Dilute the AF 430-conjugated secondary antibody in blocking buffer and incubate with the samples, protected from light (e.g., 1 hour at room temperature).

  • Washing: Wash the samples three times with Wash Buffer for 5 minutes each, protected from light.

  • Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI.

  • Final Washes: Wash the samples two more times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope with the appropriate filter sets for AF 430 (Excitation: ~430 nm, Emission: ~540 nm).

Protocol for this compound Conjugation to an Antibody (Succinimidyl Ester Chemistry)

This protocol is a general guideline for labeling an antibody with an AF 430 succinimidyl ester.

Conjugation Reaction Pathway:

conjugation_pathway antibody Antibody-NH₂ (Primary Amine) reaction Reaction (pH 8.3-9.0) antibody->reaction af430 AF 430-NHS Ester af430->reaction conjugate AF 430-Antibody Conjugate (Stable Amide Bond) reaction->conjugate nhs N-hydroxysuccinimide (Byproduct) reaction->nhs

Caption: The chemical reaction pathway for conjugating an AF 430 NHS ester to a primary amine on an antibody.

Materials:

  • Antibody (in an amine-free buffer like PBS)

  • AF 430 Succinimidyl Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.3-9.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Antibody: Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).

  • Prepare the Dye Solution: Immediately before use, dissolve the AF 430 succinimidyl ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Adjust Reaction pH: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.3-9.0.

  • Perform the Conjugation: Slowly add the calculated amount of the AF 430 stock solution to the antibody solution while gently stirring. The molar ratio of dye to antibody will need to be optimized, but a starting point is a 10- to 20-fold molar excess of the dye.

  • Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for protein) and ~431 nm (for AF 430) to calculate the DOL.

By following these guidelines and systematically troubleshooting, researchers can minimize non-specific binding of this compound conjugates and achieve high-quality, reproducible results in their fluorescence-based assays.

References

AF 430 amine aggregation and precipitation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing aggregation and precipitation issues with AF 430 amine and its reactive derivatives (e.g., NHS ester).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

AF 430 is a bright, green-fluorescent dye that is water-soluble and stable over a broad pH range (pH 4-10).[1][2] Its amine form, or more commonly its N-hydroxysuccinimidyl (NHS) ester derivative, is used to covalently label proteins, amine-modified oligonucleotides, and other molecules containing primary amines.[2] This labeling allows for fluorescent detection in various applications, including flow cytometry, immunofluorescence microscopy, and other immunoassays.[2][3][4]

Q2: What are the primary causes of AF 430 conjugate aggregation and precipitation?

Aggregation and precipitation of AF 430-labeled molecules are often due to one or more of the following factors:

  • Over-labeling: Attaching too many dye molecules to a single protein can alter its physicochemical properties, leading to aggregation.[5][6] This is a common cause of precipitation.[7]

  • Presence of primary amines in buffers: Buffers such as Tris or glycine (B1666218) contain primary amines that compete with the target molecule for reaction with the AF 430 NHS ester, reducing labeling efficiency.[8]

  • Suboptimal protein concentration: Labeling is most efficient at protein concentrations of 2 mg/mL or higher.[2][6] Dilute protein solutions can lead to inefficient labeling.

  • Incorrect pH of reaction buffer: The reaction of NHS esters with primary amines is most efficient at a slightly basic pH (typically 8.3-8.5).[2][9] Deviations from the optimal pH can reduce labeling efficiency and potentially contribute to protein instability.

  • Hydrolysis of the reactive dye: The NHS ester of AF 430 is sensitive to moisture and can hydrolyze, rendering it non-reactive.[10] This is often due to the use of non-anhydrous solvents like DMSO or DMF for dye reconstitution.[10]

  • Improper storage: Labeled conjugates should be stored correctly (typically at 4°C for short-term and -20°C for long-term storage, protected from light) to prevent degradation and aggregation.[6]

Q3: How can I remove aggregates from my labeled protein solution?

It is a good practice to centrifuge your conjugate solution in a microcentrifuge before use.[6] The supernatant, which contains the soluble, non-aggregated conjugate, should be used for your experiment.[6][11] For purification of the conjugate and removal of unconjugated dye after the labeling reaction, size exclusion chromatography (e.g., using Bio-Rad BioGel P-30) or extensive dialysis can be effective.[6][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Fluorescent Signal
  • Possible Cause: Inefficient labeling reaction.

    • Solution:

      • Ensure your protein buffer is free of primary amines like Tris or glycine. If necessary, dialyze your protein into an amine-free buffer such as PBS or 0.1 M sodium bicarbonate.[8]

      • Verify that the protein concentration is at least 2 mg/mL for optimal labeling.[2]

      • Check the pH of your reaction buffer. For most proteins, a pH of 8.3-8.5 is ideal for efficient conjugation.[2][9]

      • Use fresh, high-quality anhydrous DMSO or DMF to reconstitute the AF 430 NHS ester immediately before use to prevent hydrolysis.[10]

  • Possible Cause: Over-labeling leading to fluorescence quenching.

    • Solution: Reduce the molar ratio of dye to protein in your next labeling reaction. You can also decrease the reaction time.[6] An optimal degree of labeling for IgG antibodies is typically 5-9 moles of AF 430 dye per mole of antibody.[6]

  • Possible Cause: Photobleaching.

    • Solution: Protect your labeled samples from light during incubation and storage.[6]

Issue 2: Precipitation of Labeled Protein (During or After Labeling)
  • Possible Cause: Over-labeling of the protein.

    • Solution: Decrease the molar ratio of AF 430 NHS ester to your protein. Over-modification can alter the protein's surface properties, leading to aggregation.[5][6][7]

  • Possible Cause: The protein itself is prone to aggregation at the concentration or pH used for labeling.

    • Solution:

      • Before labeling, assess the stability of your protein under the planned reaction conditions (concentration, buffer, pH).

      • If the protein is not soluble at the high concentrations required for labeling, consider alternative strategies, such as labeling at a lower concentration and then re-purifying to remove excess dye.[12]

  • Possible Cause: Incorrect storage of the conjugate.

    • Solution: Store the purified conjugate at 4°C for short-term use. For long-term storage, divide the solution into aliquots and freeze at -20°C. Adding a cryoprotectant like glycerol (B35011) may be beneficial. Avoid repeated freeze-thaw cycles.[6] Always centrifuge the vial before use to pellet any aggregates that may have formed during storage.[6][11]

Data Presentation

The following tables summarize key quantitative parameters for successful AF 430 labeling.

Table 1: Recommended Reaction Conditions for AF 430 NHS Ester Labeling

ParameterRecommended ValueNotes
Protein Concentration ≥ 2 mg/mLLower concentrations can lead to inefficient labeling.[2][6]
Reaction Buffer 0.1 - 0.2 M Sodium Bicarbonate or Sodium BorateShould be free of primary amines (e.g., Tris, glycine).[2][8]
Reaction pH 8.3 - 8.5Optimal for the reaction of NHS esters with primary amines on most proteins.[2][9]
Dye Solvent Anhydrous DMSO or DMFUse high-quality, dry solvent to prevent hydrolysis of the NHS ester.[2][10]
Incubation Time 1 hour at room temperatureCan be extended to overnight at 4°C for some proteins.[2][6]

Table 2: AF 430 Dye Properties

PropertyValueReference
Excitation Maximum (Ex) ~430 nm[2]
Emission Maximum (Em) ~545 nm[2]
Molar Extinction Coefficient ~16,000 cm⁻¹M⁻¹ at 434 nm[6]
Molecular Weight ~701.8 g/mol [2]
Optimal pH Range 4 - 10[1][2]

Experimental Protocols & Workflows

General Protein Labeling Workflow

The following diagram illustrates a typical workflow for labeling a protein with AF 430 NHS ester.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage ProteinPrep Prepare Protein (≥ 2 mg/mL in amine-free buffer) Mix Mix Protein and Dye (Adjust pH to 8.3-8.5) ProteinPrep->Mix DyePrep Reconstitute AF 430 NHS Ester (in anhydrous DMSO/DMF) DyePrep->Mix Incubate Incubate (1 hr at RT or overnight at 4°C) Mix->Incubate Purify Purify Conjugate (Size Exclusion Chromatography or Dialysis) Incubate->Purify Characterize Characterize Conjugate (Determine Degree of Labeling) Purify->Characterize Store Store Conjugate (4°C short-term, -20°C long-term) Characterize->Store

Caption: Workflow for protein conjugation with AF 430 NHS ester.

Troubleshooting Logic for Aggregation Issues

This diagram outlines a logical approach to troubleshooting aggregation problems.

AggregationTroubleshooting Start Aggregation/Precipitation Observed CheckDOL Check Degree of Labeling (DOL) Start->CheckDOL HighDOL DOL is too high CheckDOL->HighDOL Yes CheckProtein Assess Protein Stability CheckDOL->CheckProtein No ReduceRatio Reduce Dye:Protein Ratio HighDOL->ReduceRatio Centrifuge Centrifuge before use ReduceRatio->Centrifuge ProteinUnstable Protein is unstable at labeling conditions CheckProtein->ProteinUnstable Yes CheckStorage Review Storage Conditions CheckProtein->CheckStorage No OptimizeConditions Optimize Buffer/pH/Concentration ProteinUnstable->OptimizeConditions OptimizeConditions->Centrifuge ImproperStorage Improper Storage CheckStorage->ImproperStorage Yes CheckStorage->Centrifuge No CorrectStorage Store at 4°C or -20°C with cryoprotectant ImproperStorage->CorrectStorage CorrectStorage->Centrifuge

Caption: Troubleshooting flowchart for AF 430 conjugate aggregation.

Experimental Workflow: Flow Cytometry Staining

A common application for AF 430-labeled antibodies is flow cytometry. The following diagram shows a typical workflow for direct staining of cell surface markers.

FlowCytometryWorkflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_wash_acquire Wash & Acquire PrepareCells Prepare Single-Cell Suspension Block Block Fc Receptors (Optional) PrepareCells->Block AddAntibody Add AF 430-Conjugated Antibody Block->AddAntibody Incubate Incubate (e.g., 30 min on ice, protected from light) AddAntibody->Incubate Wash Wash Cells to Remove Unbound Antibody Incubate->Wash Resuspend Resuspend in Staining Buffer Wash->Resuspend Acquire Acquire on Flow Cytometer Resuspend->Acquire

Caption: Workflow for direct flow cytometry staining.

References

Effect of buffer composition on AF 430 amine fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 430 amine-reactive dye. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to buffer composition and its effect on this compound fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is AF 430 and how does it label molecules?

A1: AF 430 is a fluorescent dye belonging to the coumarin (B35378) family. It absorbs light at approximately 430 nm and emits fluorescence at around 542 nm.[1][2][3][4][5] The amine-reactive form of AF 430 is typically supplied as an N-hydroxysuccinimide (NHS) ester. This form allows for the covalent labeling of primary amine groups (-NH2), such as those found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, forming a stable amide bond.[3][4][6][7][8][9][10][11][12][13]

Q2: How does the pH of the buffer affect the AF 430 labeling reaction?

A2: The pH of the reaction buffer is a critical factor for successful labeling. For the NHS ester to efficiently react with a primary amine, the amine group must be in a deprotonated state. This is typically achieved in a slightly basic buffer, with an optimal pH range of 8.3-8.5.[7][9][14][15] At acidic pH, the amine groups are protonated (-NH3+) and will not react with the NHS ester. Conversely, at a very high pH, the NHS ester itself can be rapidly hydrolyzed, which reduces the efficiency of the labeling reaction.[7][13]

Q3: Is the fluorescence of AF 430 dye itself sensitive to pH?

A3: AF 430 is known to be a stable dye with fluorescence that is largely independent of pH over a broad range, typically from pH 4 to 10.[1][16][][18] This means that once your molecule is successfully labeled, changes in the pH of your experimental buffer within this range should not significantly impact the fluorescence intensity of the dye itself.

Q4: Which buffers are recommended for labeling with AF 430 NHS ester?

A4: The most commonly recommended buffers for labeling with NHS esters are those that are free of primary amines and can maintain a stable pH in the optimal range of 8.3-8.5. Suitable options include:

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5[6][7][9]

  • 0.1 M Phosphate (B84403) Buffer, pH 8.3-8.5[7][14]

  • Phosphate-Buffered Saline (PBS) can be used, but the reaction will be slower due to the lower pH (around 7.4).[6][8]

Q5: Are there any buffer components I should avoid?

A5: Yes. It is crucial to avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the AF 430 NHS ester, leading to low labeling efficiency.[7][15][19] Buffers to avoid include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Ammonium salts

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no fluorescence signal after labeling Inefficient Labeling Reaction: The pH of your labeling buffer may be too low, preventing the deprotonation of primary amines on your target molecule.Verify that the pH of your labeling buffer is within the optimal range of 8.3-8.5.[7][9][14][15]
Competing Amines in Buffer: Your buffer may contain primary amines (e.g., Tris, glycine) that are reacting with the AF 430 NHS ester.Use a recommended amine-free buffer such as sodium bicarbonate or phosphate buffer.[7][15][19]
Hydrolyzed Dye: The AF 430 NHS ester may have been hydrolyzed by moisture or high pH before it could react with your target.Prepare the dye solution immediately before use. Ensure that any organic solvent used (like DMSO or DMF) is anhydrous.[7][9][14]
Weak fluorescence signal despite successful labeling Fluorescence Quenching: The local environment of the dye on the labeled molecule could be causing quenching. Certain amino acids, such as Tryptophan, Tyrosine, Histidine, and Methionine, have been shown to quench the fluorescence of some dyes.[20][21]This is an inherent property of the labeled molecule. If quenching is significant, consider using a different labeling strategy or a dye with a longer linker arm.
Over-labeling: A high degree of labeling can lead to self-quenching, where adjacent dye molecules interact and reduce each other's fluorescence.[15]Optimize the dye-to-protein molar ratio in your labeling reaction. Perform a titration to find the optimal ratio that provides a bright signal without significant quenching. A common starting point is a 10- to 20-fold molar excess of the dye.[15]
Inconsistent fluorescence between experiments Variability in Buffer Preparation: Small variations in the pH of the labeling buffer between experiments can lead to differences in labeling efficiency.Prepare a large batch of your labeling buffer and carefully check the pH before each use.
Inaccurate Protein Concentration: An incorrect estimation of your protein concentration will lead to a suboptimal dye-to-protein ratio.Accurately determine the concentration of your protein before starting the labeling reaction.

Experimental Protocols

Protocol 1: Standard Protein Labeling with AF 430 NHS Ester

This protocol is a general guideline for labeling proteins with AF 430 NHS ester. The optimal conditions may need to be determined empirically for your specific protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS)

  • AF 430 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare the Protein Solution:

    • Dissolve your protein in the Labeling Buffer at a concentration of 1-10 mg/mL. If your protein is in a different buffer, exchange it into the Labeling Buffer.

  • Prepare the Dye Stock Solution:

    • Allow the vial of AF 430 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[7][14]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A 10-20 fold molar excess is a good starting point.[15]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Measuring the Effect of Buffer pH on AF 430 Fluorescence

This protocol describes how to assess the pH stability of your AF 430-labeled protein's fluorescence.

Materials:

  • Purified AF 430-labeled protein

  • A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare Samples:

    • Dilute your AF 430-labeled protein to the same final concentration in each of the different pH buffers.

  • Measure Fluorescence:

    • Set the excitation wavelength of the fluorometer to ~430 nm and the emission wavelength to ~542 nm.

    • Measure the fluorescence intensity of each sample.

  • Analyze Data:

    • Plot the fluorescence intensity as a function of buffer pH. For AF 430, you should observe relatively stable fluorescence across the pH 4-10 range.[1][16][]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein in Labeling Buffer (pH 8.3) reaction Mix Protein and Dye Incubate for 1 hour prep_protein->reaction prep_dye Prepare AF 430 NHS Ester Stock Solution prep_dye->reaction purify Purify Conjugate via Size-Exclusion Chromatography reaction->purify analyze Characterize Labeled Protein purify->analyze

Caption: Workflow for labeling a protein with AF 430 NHS ester.

signaling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products protein Protein with Primary Amine (-NH2) conjugate AF 430-Labeled Protein protein->conjugate dye AF 430 NHS Ester dye->conjugate byproduct NHS Byproduct dye->byproduct buffer Amine-Free Buffer pH 8.3 - 8.5 buffer->conjugate

Caption: Chemical relationship in this compound labeling.

References

Validation & Comparative

A Comparative Guide to the Photostability of AF 430 Amine and Alexa Fluor 488

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorophore is a critical decision that directly influences experimental outcomes. Photostability, the ability of a dye to resist degradation upon exposure to light, is a key performance indicator that dictates the duration and quality of imaging experiments. This guide provides a detailed comparison of two popular fluorescent dyes, AF 430 amine and Alexa Fluor 488, with a focus on their photostability and overall performance characteristics.

Quantitative Comparison of Fluorophore Properties

The following table summarizes the key photophysical properties of this compound and Alexa Fluor 488, offering a direct comparison of their performance metrics.

PropertyThis compoundAlexa Fluor 488
Quantum Yield (Φ) 0.230.92[1][2][3][4][5]
Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹71,000 cm⁻¹M⁻¹[2]
Excitation Maximum (λex) 430 nm[6][7]495 nm
Emission Maximum (λem) 542 nm[6][7]519 nm
Photostability HighVery High[8]

Key Observations:

  • Brightness: Alexa Fluor 488 exhibits a significantly higher quantum yield and molar extinction coefficient, making it an exceptionally bright fluorophore. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.

Experimental Protocol: Assessing Fluorophore Photostability

To empirically determine and compare the photostability of this compound and Alexa Fluor 488 in a specific experimental context, the following protocol for measuring the photobleaching rate can be employed.

Objective: To quantify and compare the rate of fluorescence decay of this compound and Alexa Fluor 488 under controlled and continuous illumination.

Materials:

  • This compound and Alexa Fluor 488, conjugated to the biomolecule of interest (e.g., an antibody or protein).

  • Microscope slides and coverslips.

  • Mounting medium (a non-hardening medium is recommended for live-cell imaging, while a hardening medium with or without an anti-fade reagent can be used for fixed samples).

  • A fluorescence microscope equipped with:

    • A stable, high-intensity light source (e.g., a laser or an arc lamp).

    • Appropriate filter sets for each fluorophore.

    • A sensitive camera (e.g., CCD or sCMOS).

    • Time-lapse imaging software.

Procedure:

  • Sample Preparation: Prepare microscope slides with the fluorescently labeled samples. Ensure a consistent concentration and mounting environment for both dyes to allow for a fair comparison.

  • Image Acquisition Setup:

    • Place the slide on the microscope stage and bring the sample into focus.

    • Select the appropriate filter set for the fluorophore being imaged.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid photobleaching. Use the same illumination intensity for both dyes.

    • Set the camera exposure time and gain to optimal levels.

  • Time-Lapse Imaging:

    • Begin a time-lapse acquisition, continuously illuminating the sample.

    • Capture images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe a significant decrease in fluorescence intensity.

  • Data Analysis:

    • Select a region of interest (ROI) within the imaged area for each time point.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time zero).

    • Plot the normalized fluorescence intensity against time to generate a photobleaching curve.

    • The photobleaching half-life (t₁/₂) can be determined as the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for comparing the photostability of the two fluorophores.

G cluster_prep Sample Preparation cluster_imaging Microscopy and Imaging cluster_analysis Data Analysis prep1 Prepare Slides with This compound prep2 Prepare Slides with Alexa Fluor 488 setup Set Consistent Imaging Parameters (Light Intensity, Exposure) prep1->setup prep2->setup timelapse1 Time-Lapse Imaging (this compound) setup->timelapse1 timelapse2 Time-Lapse Imaging (Alexa Fluor 488) setup->timelapse2 measure Measure Fluorescence Intensity over Time timelapse1->measure timelapse2->measure normalize Normalize Intensity and Plot Decay measure->normalize compare Compare Photobleaching Half-Lives (t½) normalize->compare

Experimental workflow for comparing fluorophore photostability.

Conclusion

Both this compound and Alexa Fluor 488 are high-performance fluorescent dyes with excellent photostability suitable for demanding imaging applications. For experiments where brightness is the primary concern, Alexa Fluor 488 is the superior choice due to its significantly higher quantum yield and molar extinction coefficient. While both dyes are photostable, Alexa Fluor 488 is generally recognized as having one of the highest photostability profiles among commercially available fluorophores. The choice between the two will ultimately depend on the specific requirements of the experiment, including the available excitation sources and the need for multiplexing with other fluorophores. For definitive selection based on photostability in a particular application, direct experimental comparison using a standardized protocol is recommended.

References

A Head-to-Head Comparison of AF 430 Amine and FITC for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of fluorescent dyes for flow cytometry, the choice between classic and modern fluorophores can be critical. This guide provides an objective comparison of the traditional workhorse, Fluorescein Isothiocyanate (FITC), and a lesser-known but promising alternative, AF 430 amine. This comparison is based on their spectral properties, performance characteristics, and practical application in flow cytometry, supported by experimental protocols.

Executive Summary

FITC has been a cornerstone of flow cytometry for decades due to its familiarity and broad availability. However, its performance is hampered by significant pH sensitivity, a high rate of photobleaching, and a broad emission spectrum that can lead to spillover and compensation challenges in multicolor experiments.

This compound emerges as a robust alternative, offering exceptional photostability and consistent fluorescence across a wide pH range. Its large Stokes shift also minimizes spectral overlap, simplifying multicolor panel design and data analysis. While FITC is generally perceived as a brighter dye based on its quantum yield, the practical brightness and signal-to-noise ratio in a cellular context can be influenced by factors like photostability and background fluorescence.

This guide will delve into the quantitative data and experimental workflows to provide a clear understanding of the strengths and weaknesses of each dye, enabling more informed decisions for your flow cytometry experiments.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorophore is often dictated by its fundamental photophysical properties. The following tables summarize the key quantitative data for this compound and FITC.

Spectral Properties This compound FITC (Fluorescein Isothiocyanate)
Excitation Maximum (nm) 430~495[1]
Emission Maximum (nm) 542[2]~519-525[1]
Stokes Shift (nm) 112~24-30
Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) 15,955[2]~73,000 - 75,000[3]
Fluorescence Quantum Yield (Φ) 0.23[2]~0.5 - 0.92[3]
Recommended Laser Line Violet (405 nm)Blue (488 nm)[4]
Performance in Flow Cytometry This compound FITC (Fluorescein Isothiocyanate)
Photostability High[5]Prone to photobleaching[1][6]
pH Sensitivity Stable over a broad pH range (4-10)[2][5]Fluorescence is pH-sensitive; decreases in acidic environments[7]
Brightness Considered a dim dye[8]Generally considered bright, but susceptible to quenching[6]
Spillover/Compensation Large Stokes shift reduces spectral overlapBroad emission can cause spillover into PE and other channels, requiring compensation[3]
Fixation/Permeabilization Compatibility Compatible[9]Compatible, but fluorescence can be affected by some reagents and protocols

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results in flow cytometry. Below are representative protocols for cell staining with this compound and FITC.

Protocol 1: General Staining of Suspension Cells with Amine-Reactive Dyes (e.g., this compound)

This protocol outlines the steps for labeling cells with an amine-reactive dye for viability or proliferation tracking.

Materials:

  • Cells in suspension

  • Phosphate-Buffered Saline (PBS), protein-free

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or 5% FBS)

  • 7-AAD or Propidium Iodide (optional, for viability confirmation)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Harvest cells and wash them once with protein-free PBS to remove any amine-containing proteins from the culture medium.

  • Cell Count and Resuspension: Count the cells and resuspend the cell pellet in protein-free PBS at a concentration of 1 x 10⁶ cells/mL.

  • Dye Preparation: Prepare a working solution of this compound in protein-free PBS. The optimal concentration should be determined by titration, but a starting concentration of 1 µM is often used.

  • Staining: Add the this compound working solution to the cell suspension and mix gently.

  • Incubation: Incubate the cells for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with an excess volume of Flow Cytometry Staining Buffer to remove any unbound dye. Centrifuge at 300-400 x g for 5 minutes for each wash.

  • Resuspension: Resuspend the stained cells in an appropriate volume of Flow Cytometry Staining Buffer.

  • Analysis: Analyze the cells on a flow cytometer equipped with a violet laser (405 nm excitation) and appropriate emission filters for AF 430 (e.g., 550/30 BP).

Protocol 2: Direct Immunofluorescence Staining with a FITC-Conjugated Antibody

This protocol describes the direct staining of cell surface markers using a FITC-conjugated primary antibody.

Materials:

  • Cells in suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or 5% FBS)

  • FITC-conjugated primary antibody

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Harvest and wash cells with Flow Cytometry Staining Buffer.

  • Cell Count and Aliquoting: Count the cells and aliquot approximately 0.5-1 x 10⁶ cells into each flow cytometry tube.

  • Antibody Staining: Add the predetermined optimal amount of FITC-conjugated primary antibody to the cell suspension.

  • Incubation: Incubate the cells for 20-30 minutes at 2-8°C in the dark.

  • Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes for each wash.

  • Resuspension: Resuspend the cell pellet in 0.5 mL of Flow Cytometry Staining Buffer.

  • Analysis: Analyze the cells on a flow cytometer equipped with a blue laser (488 nm excitation) and a standard FITC filter (e.g., 530/30 BP).

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key steps in cell staining for flow cytometry.

Staining_Workflow General Workflow for Cell Staining in Flow Cytometry cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Start with Cell Suspension wash1 Wash with PBS start->wash1 count Count Cells wash1->count aliquot Aliquot Cells count->aliquot add_dye Add Fluorescent Dye/Antibody aliquot->add_dye incubate Incubate add_dye->incubate wash2 Wash to Remove Unbound Dye incubate->wash2 resuspend Resuspend in Staining Buffer wash2->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

Caption: A generalized workflow for staining cells for flow cytometry analysis.

Compensation_Concept Concept of Spectral Overlap and Compensation cluster_fluorophores Fluorophores cluster_detectors Detectors FITC FITC Emission FITC_Detector FITC Detector (e.g., 530/30 BP) FITC->FITC_Detector Primary Signal PE_Detector PE Detector (e.g., 575/26 BP) FITC->PE_Detector Spillover PE PE Emission PE->PE_Detector Primary Signal Compensation Compensation Calculation PE_Detector->Compensation Corrects for Spillover

Caption: Illustrates FITC's spectral spillover into the PE detector, necessitating compensation.

Conclusion and Recommendations

The choice between this compound and FITC for flow cytometry depends heavily on the specific experimental requirements.

FITC remains a viable option for simple, single-color experiments where cost and familiarity are primary considerations. However, researchers must be mindful of its limitations, particularly its pH sensitivity and propensity for photobleaching, which can affect data quality and reproducibility. For multicolor experiments, the broad emission of FITC necessitates careful panel design and compensation to manage spectral overlap.

This compound presents a compelling alternative, especially for complex, multicolor flow cytometry and for experiments requiring high photostability and consistent performance across varying pH conditions. Its large Stokes shift is a significant advantage in minimizing spectral overlap and simplifying compensation. While its quantum yield is lower than that of FITC, its superior stability can result in a more reliable and reproducible signal, particularly in experiments involving fixation, permeabilization, or long acquisition times.

For researchers and drug development professionals seeking robust and reproducible data, particularly in the context of complex, multi-parameter analysis, this compound offers significant advantages over the traditional FITC. While initial optimization may be required, the investment in a more stable and spectrally unique fluorophore can lead to higher quality and more reliable flow cytometry data.

References

A Comparative Analysis of Quantum Yield: AF 430 Amine versus Other Coumarin Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision that directly impacts experimental outcomes. Among the myriad of available fluorochromes, coumarin (B35378) dyes are a prominent class known for their utility in various applications, from biological imaging to laser technologies.[] This guide provides an objective comparison of the fluorescence quantum yield of AF 430 amine with other notable coumarin dyes, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate dye for your research needs.

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of a fluorophore in converting absorbed light into emitted light. A higher quantum yield signifies a brighter dye, a crucial attribute for sensitive detection and robust imaging applications. AF 430, a coumarin dye, is recognized for its photostability and hydrophilic nature.[2] Its fluorescence is notably stable over a broad pH range (pH 4 to 10).[2]

Quantitative Comparison of Quantum Yields

The following table summarizes the quantum yield and spectral properties of this compound alongside a selection of other commercially available coumarin dyes. It is important to note that quantum yields can be influenced by the solvent environment; therefore, the solvent used for each measurement is specified where available.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent
This compound 430[2]542[2]0.23Water
Coumarin 13734500.73[3]Ethanol
Coumarin 64585030.78Ethanol
Coumarin 74004950.82Methanol
Coumarin 304085050.63Acetonitrile
Coumarin 1023904700.764[4][5]Ethanol
Coumarin 1203554350.56Ethanol
Coumarin 1513854900.53Ethanol
Coumarin 1534235300.544[5]Ethanol
Coumarin 3144364850.68Ethanol
Coumarin 3434454900.63Ethanol[6]

Experimental Protocol: Relative Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence properties of the sample of interest to a well-characterized standard with a known quantum yield.[4][7]

Principle

The quantum yield of an unknown sample (Φ_X) is calculated relative to a standard (Φ_ST) by comparing their integrated fluorescence intensities and absorbances at the same excitation wavelength. The following equation is used:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the unknown sample and the standard, respectively.

Step-by-Step Methodology
  • Standard Selection: Choose a suitable fluorescence standard with a well-documented quantum yield. The standard's absorption and emission spectra should ideally overlap with those of the sample to minimize instrumental errors. Common standards for blue-emitting dyes like many coumarins include Quinine Sulfate (Φ = 0.54 in 0.1 M H₂SO₄) and for dyes emitting at longer wavelengths, Coumarin 102 (Φ = 0.764 in ethanol) or Coumarin 153 (Φ = 0.544 in ethanol) can be used.[4][5]

  • Solution Preparation: Prepare a series of dilute solutions for both the standard and the test sample in the same spectroscopic grade solvent. It is crucial to work with optically dilute solutions, where the absorbance at the excitation wavelength is kept below 0.1 to avoid inner filter effects.[7]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. Ensure that the measurements are within the linear range of the instrument.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a spectrofluorometer. The excitation wavelength must be identical to the one used for the absorbance measurements. The emission spectra should be corrected for the wavelength-dependent response of the detection system.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.

    • Determine the slope (gradient) of the resulting linear plots for both the sample (Grad_X) and the standard (Grad_ST).

  • Calculation: Use the equation mentioned in the "Principle" section to calculate the quantum yield of the unknown sample.

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the key steps involved in the comparative method for determining fluorescence quantum yield.

G Comparative Method for Quantum Yield Measurement cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation A Select Standard & Sample B Prepare Dilute Solutions (Abs < 0.1) A->B C Measure Absorbance (UV-Vis) B->C D Measure Fluorescence (Spectrofluorometer) C->D Same λex E Integrate Emission Spectra D->E F Plot Intensity vs. Absorbance E->F G Calculate Gradients (Grad_X, Grad_ST) F->G H Calculate Quantum Yield (Φ_X) G->H

References

AF 430 Amine: A Comparative Guide for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe is paramount for achieving high-quality imaging data. This guide provides a comprehensive comparison of AF 430 amine's performance in various microscopy systems, offering insights into its capabilities and how it stacks up against other commonly used fluorophores.

This compound is a fluorescent dye that belongs to the coumarin (B35378) family. It is characterized by its excitation in the violet-blue region of the spectrum and a large Stokes shift, emitting in the green-yellow range.[1] This attribute makes it a potentially valuable tool for multicolor imaging applications by reducing spectral crosstalk.[1] This guide delves into the quantitative performance of this compound and provides detailed experimental protocols for its application in widefield, confocal, and super-resolution microscopy.

Performance Comparison of this compound and Alternatives

To facilitate an objective assessment, the following tables summarize the key spectral and photophysical properties of this compound in comparison to two widely used green-emitting fluorophores: Fluorescein isothiocyanate (FITC) and Alexa Fluor 488.

PropertyThis compoundFITC (Fluorescein)Alexa Fluor 488
Excitation Max (nm) 430 - 433[2][3]~494495[3]
Emission Max (nm) 541 - 542[2][3]~518519[3]
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **15,955 - 16,000[2][3]~75,00071,000[3]
Quantum Yield (Φ) 0.23[2]~0.920.92[4]
Brightness (Ext. Coeff. x QY / 1000) 3.67 - 3.68~69.065.32
Photostability High[1][2]Low[5]High[3]
pH Sensitivity Stable over a broad pH range (4-10)[1][2]Fluorescence is pH-dependentFluorescence is pH-insensitive (4-10)[3]

Note: Brightness is a relative measure calculated from the molar extinction coefficient and quantum yield. Higher values indicate a brighter fluorophore. While this compound exhibits high photostability, its intrinsic brightness is lower than that of FITC and Alexa Fluor 488.

Performance in Different Microscopy Systems

Widefield and Confocal Microscopy

Due to its large Stokes shift, this compound can be beneficial in multicolor widefield and confocal microscopy experiments by minimizing bleed-through from other fluorophores excited at shorter wavelengths. However, its lower brightness compared to Alexa Fluor 488 may necessitate higher excitation power or longer exposure times, which could potentially increase phototoxicity and background fluorescence. The high photostability of this compound is a significant advantage in time-lapse imaging experiments where repeated exposures are required.[1][2]

Super-Resolution Microscopy (STED)

Experimental Protocols

Antibody Conjugation with this compound

This protocol outlines the general steps for conjugating this compound to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

  • This compound

  • Antibody (in amine-free buffer, e.g., PBS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Antibody: Dialyze the antibody against the reaction buffer to remove any amine-containing preservatives. Adjust the antibody concentration to 2-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring, slowly add the reactive dye solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 can be used.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Immunofluorescence Staining Protocol

This protocol provides a general workflow for immunofluorescence staining of cultured cells using an antibody conjugated to this compound.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • AF 430-conjugated secondary antibody

  • Mounting medium

Procedure:

  • Cell Fixation: Rinse cells with PBS and then fix with fixation buffer for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting an intracellular antigen, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the AF 430-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for AF 430.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (AF 430) Incubation primary_ab->secondary_ab mounting Mounting secondary_ab->mounting microscopy Microscopy mounting->microscopy

Caption: A typical workflow for an indirect immunofluorescence experiment.

sted_principle Principle of STED Microscopy S0_exc S0 S1_exc S1 S0_exc->S1_exc Excitation Laser S1_dep S1 S0_dep S0 S1_dep->S0_dep STED Laser (Donut Shape) S1_fluo S1 S0_fluo S0 S1_fluo->S0_fluo Spontaneous Emission

Caption: The fundamental principle of STED microscopy.

References

A Comparative Guide to the Spectroscopic Validation of AF 430 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescent labeling, the selection of an appropriate fluorophore is a critical step that influences experimental outcomes. This guide provides a detailed comparison of AF 430 amine, a yellow fluorescent dye, with several alternatives. The comparison is based on key spectroscopic properties and includes protocols for validation, ensuring that users can make informed decisions for their specific applications, such as flow cytometry, fluorescence microscopy, and other fluorescence-based assays.

Performance Comparison of Fluorescent Dyes

The intrinsic brightness and signal-to-noise ratio of a fluorescent dye are determined by its molar extinction coefficient and fluorescence quantum yield. The following table summarizes these critical parameters for AF 430 and comparable fluorescent dyes that can be used for amine conjugation.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)
AF 430 430[1]542[1]15,955[1]0.23[1]
Alexa Fluor 405 401[2]421[2]35,000High
DyLight 405 400[3]420[3]30,000[3]High[4]
Cascade Blue 401[5]419[5]High AbsorptivityHigh
CF®430 42649840,000Not specified

Note: "High" quantum yield is stated where a specific numerical value was not available in the reviewed literature. For CF®430, the quantum yield can vary depending on the micro-environment when attached to a protein.[6]

Experimental Protocols

Accurate and reproducible spectroscopic validation is essential for confirming the quality and performance of fluorescently labeled conjugates. Below are detailed protocols for protein conjugation with an amine-reactive dye and the subsequent determination of its fluorescence quantum yield.

Protocol 1: Protein Conjugation with Amine-Reactive Fluorescent Dye

This protocol outlines the steps for labeling a protein with an N-hydroxysuccinimide (NHS) ester-activated dye, a common method for conjugating dyes to primary amines on proteins.[7]

Materials:

  • Purified protein of interest (1-5 mg/mL in an amine-free buffer like PBS)

  • NHS-ester activated fluorescent dye (e.g., AF 430 NHS Ester)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7]

  • Desalting column or dialysis equipment for purification[7]

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing substances. If necessary, dialyze the protein against the reaction buffer. Adjust the protein concentration to 2-10 mg/mL.[8]

  • Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]

  • Conjugation Reaction: While gently stirring, slowly add the reactive dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 fold molar excess of dye is common.[10]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for another 30 minutes at room temperature.[7]

  • Purification: Remove unreacted dye by passing the conjugate solution through a desalting column or by dialysis against a suitable storage buffer.[7]

  • Characterization: Determine the degree of labeling (DOL) and protein concentration spectrophotometrically.[7]

Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield is determined by comparing the fluorescence intensity of the unknown sample to a standard with a known quantum yield.[11]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Fluorescence cuvettes (10 mm path length)[11]

  • Standard fluorescent dye with a known quantum yield in the same solvent as the sample.

  • Spectroscopic grade solvents

Procedure:

  • Prepare a series of dilutions for both the test conjugate and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]

  • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the test conjugate and the standard.

  • Calculate the gradient (slope) of the resulting straight lines for both plots.

  • Calculate the quantum yield of the test sample (Φ_X) using the following equation:[11]

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients for the test sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions (if different solvents are used).

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep Prepare Protein Solution (Amine-free buffer) mix Mix Protein and Dye p_prep->mix d_prep Prepare Dye Solution (Anhydrous DMSO/DMF) d_prep->mix incubate Incubate (1 hr, RT, dark) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Spectroscopic Analysis (Absorbance & Emission) purify->analyze

Caption: Workflow for labeling proteins with amine-reactive fluorescent dyes.

QuantumYieldMeasurement prep_solutions Prepare Serial Dilutions (Test & Standard) measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_solutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_solutions->measure_fluor plot Plot Intensity vs. Absorbance measure_abs->plot integrate Integrate Emission Spectra measure_fluor->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Comparative method for determining fluorescence quantum yield.

References

AF 430 Amine: A Comparative Guide to Cross-Reactivity with Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing multi-color fluorescence applications, understanding the potential for cross-reactivity between fluorescent probes is paramount for generating accurate and reproducible data. This guide provides an objective comparison of AF 430 amine's spectral characteristics and its potential for cross-reactivity with other commonly used fluorophores, supported by experimental principles and data interpretation guidelines.

This compound is a fluorescent dye that belongs to the coumarin (B35378) family. It is characterized by an excitation maximum around 430 nm and an emission maximum in the yellow-green region of the spectrum at approximately 542 nm.[1] A key feature of AF 430 is its large Stokes shift of about 112 nm, which is the difference between the excitation and emission maxima. This property is advantageous in multi-color imaging applications as it can help reduce spectral bleed-through, a common source of data inaccuracy.[1]

Understanding Cross-Reactivity in Fluorescence

In multi-color fluorescence experiments, such as flow cytometry and fluorescence microscopy, cross-reactivity, often referred to as spectral bleed-through or spillover, occurs when the emission signal from one fluorophore is detected in the channel designated for another. This phenomenon is a direct consequence of the broad emission spectra of most fluorophores. Even with optimal filter sets, the tail of the emission spectrum of one dye can extend into the detection window of another, leading to false-positive signals and inaccurate quantification.

To correct for this, a process called compensation is employed in flow cytometry, while spectral unmixing or bleed-through correction is used in fluorescence microscopy. Both techniques rely on control experiments using single-stained samples to determine the amount of spectral overlap and mathematically correct the data from multi-stained samples.

Spectral Properties of this compound and Potential for Cross-Reactivity

The spectral characteristics of this compound and other commonly used fluorescent probes are summarized in the table below. The potential for cross-reactivity is primarily determined by the degree of overlap between the emission spectrum of one fluorophore and the excitation and emission spectra of another.

FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
This compound ~430 ~542 ~112 ~0.23 ~15,955
FITC~495~519~24~0.32~75,000
Alexa Fluor 488~495~519~24~0.92~71,000
R-Phycoerythrin (PE)~496, 565~578N/A~0.84~1,960,000
Green Fluorescent Protein (GFP)~488~509~21~0.60~55,000

Note: The exact spectral properties can vary depending on the conjugation partner and the local environment.

Due to its excitation in the violet range and emission in the yellow-green range, this compound has the potential to exhibit spectral overlap with fluorophores excited by blue lasers (e.g., FITC, Alexa Fluor 488, GFP) and those that emit in the yellow-to-orange range (e.g., PE). The large Stokes shift of this compound is a significant advantage in minimizing this overlap, as its emission peak is well separated from its excitation peak.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound with other fluorescent probes, standardized experimental protocols are essential. The following outlines the key steps for both flow cytometry and fluorescence microscopy.

Flow Cytometry: Compensation Protocol
  • Prepare Single-Color Controls: For each fluorophore in the multi-color panel, including this compound, prepare a sample stained with only that single fluorophore. It is crucial to have both a positive and a negative population for each control to accurately determine the spillover.

  • Set Voltages and Gains: Use an unstained sample to set the baseline detector voltages and gains so that the autofluorescence is on scale.

  • Acquire Single-Color Controls: Run each single-color control and record the signal in all detectors.

  • Calculate Compensation Matrix: The flow cytometry software will use the data from the single-color controls to calculate a compensation matrix. This matrix quantifies the percentage of signal from each fluorophore that is detected in every other channel.

  • Apply Compensation: Apply the calculated compensation matrix to the multi-color stained samples to correct for spectral overlap.

Fluorescence Microscopy: Spectral Bleed-Through Correction
  • Acquire Reference Spectra: For each fluorophore in the experiment, including this compound, acquire a reference "lambda stack" or emission spectrum from a sample stained with only that fluorophore. This is done using the spectral imaging capabilities of the confocal microscope.

  • Acquire Image of Multi-Stained Sample: Capture a lambda stack of the sample stained with multiple fluorophores.

  • Perform Linear Unmixing: Use the microscope's software to perform linear unmixing. This algorithm uses the reference spectra to calculate the contribution of each fluorophore to the total signal at each pixel in the multi-stained image, thereby separating the overlapping signals.

Data Presentation: Quantifying Cross-Reactivity

To obtain quantitative data, researchers should perform the compensation or spectral unmixing protocols described above with their specific instrument and fluorophore combinations. The resulting compensation matrix in flow cytometry provides a direct measure of the percentage of spillover. For example, a value of 5% in the AF 430 -> PE cell of the matrix would indicate that 5% of the signal from AF 430 is being detected in the PE channel.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Unstained Control Unstained Control Set Voltages/Gains Set Voltages/Gains Unstained Control->Set Voltages/Gains Single-Color Controls Single-Color Controls Acquire Controls Acquire Controls Single-Color Controls->Acquire Controls Multi-Color Sample Multi-Color Sample Acquire Multi-Color Data Acquire Multi-Color Data Multi-Color Sample->Acquire Multi-Color Data Set Voltages/Gains->Acquire Controls Calculate Compensation/Unmixing Calculate Compensation/Unmixing Acquire Controls->Calculate Compensation/Unmixing Apply Correction Apply Correction Acquire Multi-Color Data->Apply Correction Calculate Compensation/Unmixing->Apply Correction Analyze Corrected Data Analyze Corrected Data Apply Correction->Analyze Corrected Data

Experimental workflow for assessing fluorophore cross-reactivity.

Spectral_Overlap cluster_fluorophore1 This compound cluster_fluorophore2 Alternative Fluorophore (e.g., FITC) Ex1 Excitation Em1 Emission Ex2 Excitation Em1->Ex2 Excitation Overlap (Potential FRET) Em2 Emission Em1->Em2 Emission Overlap (Spectral Bleed-through)

Diagram illustrating spectral overlap between two fluorophores.

Conclusion

This compound, with its large Stokes shift, is a valuable tool for multi-color fluorescence studies, offering the potential for reduced cross-reactivity compared to fluorophores with smaller Stokes shifts. However, careful experimental design and the use of appropriate controls are essential to accurately assess and correct for any spectral overlap. By following the detailed protocols for compensation and spectral unmixing, researchers can confidently incorporate this compound into their multi-color panels and obtain reliable, high-quality data. It is strongly recommended that researchers perform their own cross-reactivity assessments on their specific instrumentation to ensure the highest level of accuracy in their results.

References

AF 430 Amine: A Comparative Performance Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent dye is a critical decision that directly impacts experimental outcomes. AF 430 amine, a member of the coumarin (B35378) dye family, has emerged as a notable option for labeling biomolecules. This guide provides a comprehensive comparison of this compound's performance against other commonly used fluorescent dyes, supported by data from published literature and technical specifications.

Core Photophysical Properties

AF 430 is characterized by its excitation maximum in the violet range and a significant Stokes shift, resulting in a bright, yellow-green emission. This large separation between excitation and emission wavelengths is particularly advantageous for multicolor imaging applications, as it minimizes spectral overlap and crosstalk between different fluorescent channels. The dye is also noted for its high photostability and its fluorescence being stable over a broad pH range of 4 to 10.[1]

PropertyAF 430Fluorescein (FITC)Tetramethylrhodamine (TRITC)Cyanine 3 (Cy3)Alexa Fluor 488
Excitation Max (nm) 430494550550495
Emission Max (nm) 542518573570519
Molar Extinction Coefficient (cm⁻¹M⁻¹) 15,955~75,000~95,000~150,000~71,000
Quantum Yield 0.23~0.92~0.27~0.150.92
Stokes Shift (nm) 11224232024
Photostability HighLowModerateModerateHigh
pH Sensitivity Low (stable pH 4-10)High (pKa ~6.4)LowLowLow (stable pH 4-10)

Note: Values are approximate and can vary depending on the conjugation partner and solvent environment. Data compiled from various sources.

Performance in Application

Brightness and Photostability

A fluorophore's practical brightness in an experiment is a function of both its molar extinction coefficient and its quantum yield. While dyes like FITC and Alexa Fluor 488 have significantly higher quantum yields, AF 430's notable photostability makes it a robust choice for experiments requiring long or repeated light exposure, such as time-lapse microscopy and stimulated emission depletion (STED) microscopy. The trifluoromethyl group in its structure contributes to reduced photobleaching.[1]

While direct, peer-reviewed comparative studies on the photobleaching quantum yield of this compound against a wide range of other dyes are limited, the general consensus from technical literature positions coumarin derivatives as having lower photostability than rhodamine derivatives but with improvements in newer formulations like the Alexa Fluor series.

Labeling Chemistry and Efficiency

This compound possesses a primary amine group, which allows for its conjugation to molecules containing electrophilic groups such as carboxylic acids (after activation) or aldehydes. This provides an alternative labeling strategy to the more common amine-reactive succinimidyl esters that label primary amines on proteins.

The following diagram illustrates a general workflow for conjugating an amine-containing dye like this compound to a carboxylic acid-containing biomolecule.

G cluster_activation Carboxylic Acid Activation cluster_conjugation Conjugation Reaction cluster_purification Purification Biomolecule Biomolecule with -COOH group EDC_NHS EDC and NHS Biomolecule->EDC_NHS Activated_Biomolecule NHS-activated Biomolecule EDC_NHS->Activated_Biomolecule Conjugate AF 430-Biomolecule Conjugate Activated_Biomolecule->Conjugate AF430 This compound AF430->Conjugate Purification Purification (e.g., Dialysis, SEC) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Fig. 1: General workflow for conjugating this compound to a carboxylic acid.

Experimental Protocols

General Protocol for Amine-Reactive Labeling of Proteins

This protocol is a general guideline for labeling proteins with amine-reactive dyes like AF 430 succinimidyl ester (an alternative to this compound for labeling primary amines).

  • Protein Preparation: Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and at a pH of 7.2-8.5. Phosphate-buffered saline (PBS) or sodium bicarbonate buffer are common choices.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: While gently stirring, add a calculated amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a purification method appropriate for the protein's size, such as dialysis, size-exclusion chromatography (e.g., a Sephadex G-25 column), or spin columns.

Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max for AF 430 is ~430 nm).

  • Calculation: The DOL can be calculated using the following formula:

    DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]

    Where:

    • A_max is the absorbance at the dye's maximum absorption wavelength.

    • A₂₈₀ is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max for the free dye).

The following diagram illustrates the logical relationship for determining the degree of labeling.

G cluster_inputs Inputs cluster_calculation Calculation Amax A_max (Absorbance at λ_max) Corrected_A280 Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀) Amax->Corrected_A280 Dye_Conc Dye Concentration Amax->Dye_Conc A280 A₂₈₀ (Absorbance at 280 nm) A280->Corrected_A280 Epsilon_protein ε_protein (Molar extinction coefficient of protein) Protein_Conc Protein Concentration Epsilon_protein->Protein_Conc Epsilon_dye ε_dye (Molar extinction coefficient of dye) Epsilon_dye->Dye_Conc CF280 CF₂₈₀ (Correction Factor) CF280->Corrected_A280 Corrected_A280->Protein_Conc DOL Degree of Labeling (DOL) = Dye Conc. / Protein Conc. Protein_Conc->DOL Dye_Conc->DOL

Fig. 2: Logical workflow for calculating the Degree of Labeling (DOL).

Conclusion

This compound is a valuable tool in the fluorescent labeling toolkit, particularly for applications demanding high photostability and a large Stokes shift to enable multicolor imaging. While its quantum yield is lower than some of the brightest green-emitting dyes, its resilience to photobleaching can provide a more stable and reliable signal in demanding microscopy applications. The choice of fluorescent dye will always depend on the specific experimental requirements, including the instrumentation available, the need for multiplexing, and the desired signal stability over time. For researchers prioritizing photostability and spectral separation in the violet-excited, green-emitting range, this compound presents a compelling option.

References

A Researcher's Guide to Amine-Reactive Dyes: A Cost-Benefit Analysis of AF 430 Amine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of biology, biochemistry, and drug development, the covalent labeling of proteins, antibodies, and other biomolecules with fluorescent dyes is an indispensable technique. The choice of dye can significantly impact the quality of experimental data. This guide provides a comprehensive cost-benefit analysis of AF 430 amine and compares it with other popular amine-reactive fluorescent dyes. The analysis focuses on key performance indicators such as spectral properties, quantum yield, extinction coefficient, photostability, and cost, providing researchers with the necessary information to make an informed decision for their specific application.

Performance Comparison of Amine-Reactive Fluorescent Dyes

The following table summarizes the key quantitative performance metrics for this compound and a selection of spectrally similar or commonly used alternative amine-reactive dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)Price (USD/mg)
This compound (Alexa Fluor 430) 434539-54515,000[1][2]0.233,450~
600600-600−
900[1][3][4]
Fluorescein isothiocyanate (FITC) 495518-52573,000 - 78,000[5][6]0.5 - 0.92[5][7]36,500 - 71,760~$0.47 - $0.96[8][9][10]
Cy3 Amine 555570150,000[11][12]0.31[12]46,500~$125 - $260[11][12][13]
DyLight 488 NHS Ester 49351870,000[14]High (not specified)-~$303.55[15]
CF488A Amine 49051570,000[16]High (not specified)-~$287 - $302[17]
iFluor 488 Amine 49151675,000[18]0.9[19]67,500~$232[18][19][20]

Note: Prices are approximate and can vary based on vendor, purity, and quantity. Brightness is a relative measure calculated from the product of the molar extinction coefficient and the quantum yield. A higher value indicates a brighter fluorophore.

In-Depth Analysis

This compound (Alexa Fluor 430)

AF 430 is a green-fluorescent dye that is water-soluble and exhibits stable fluorescence over a broad pH range (pH 4-10).[21] Its primary advantage lies in its unique spectral properties, with an excitation maximum at around 430 nm, making it suitable for excitation with the 407 nm krypton laser or a 408 nm violet laser diode.[21] This can be beneficial in multicolor experiments to minimize spectral overlap. However, its molar extinction coefficient and quantum yield are lower compared to other dyes in the green emission range, resulting in lower intrinsic brightness. The cost of this compound is also significantly higher than many of its alternatives.

Fluorescein isothiocyanate (FITC)

FITC is one of the most widely used and cost-effective amine-reactive dyes.[5] It boasts a high quantum yield and a respectable extinction coefficient, leading to good brightness. However, FITC has several drawbacks. Its fluorescence is pH-sensitive and tends to photobleach rapidly, which can be a significant limitation for applications requiring long exposure times, such as confocal microscopy.[5][22]

Cyanine Dyes (e.g., Cy3)

Cy3 is a bright and photostable dye with a high extinction coefficient.[11][12] It is less sensitive to pH than FITC and is a popular choice for a wide range of applications, including immunofluorescence, FRET, and nucleic acid labeling. While generally more expensive than FITC, its superior performance often justifies the cost.

Modern Alternatives (DyLight 488, CF488A, iFluor 488)

These dyes have been developed to overcome the limitations of traditional fluorophores like FITC. They generally offer high brightness, excellent photostability, and pH insensitivity.

  • DyLight 488 is marketed as a high-performance dye with superior brightness and photostability compared to FITC.[23]

  • CF488A is noted for its exceptional brightness and photostability.[17] An advantage of CF dyes is that they are designed to be minimally charged, which can reduce non-specific binding of antibody conjugates.[16][24]

  • iFluor 488 is presented as a superior alternative to FITC, being significantly brighter and more photostable.[18][19] Its fluorescence is also pH-insensitive.[18][19]

Experimental Protocols

General Protocol for Protein Labeling with Amine-Reactive Dyes

This protocol provides a general guideline for conjugating amine-reactive dyes (such as NHS esters) to proteins. Optimization may be required for specific proteins and dyes.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., gel filtration)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine) that would compete with the labeling reaction.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring the protein solution, slowly add the reactive dye solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Visualizing Experimental Workflows

Protein Labeling Workflow

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein Protein in Amine-Free Buffer mix Mix Protein and Dye protein->mix dye Amine-Reactive Dye dissolve_dye Dissolve Dye in DMSO/DMF dye->dissolve_dye dissolve_dye->mix incubate Incubate (1 hr, RT, dark) mix->incubate purify Purify (Gel Filtration) incubate->purify analyze Determine Degree of Labeling purify->analyze

Caption: Workflow for labeling proteins with amine-reactive dyes.

A Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway

G Simplified GPCR Signaling Pathway ligand Ligand (e.g., Labeled Drug) gpcr GPCR ligand->gpcr Binding g_protein G-Protein gpcr->g_protein Activation effector Effector Enzyme g_protein->effector Activation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: A simplified diagram of a G-protein coupled receptor signaling pathway.

Conclusion

The selection of an amine-reactive fluorescent dye is a critical step in experimental design. While This compound offers unique spectral properties that can be advantageous for specific multicolor imaging applications, its lower brightness and higher cost may not be ideal for all situations. For routine applications where cost is a major consideration, FITC remains a viable, albeit less robust, option. For experiments demanding high photostability and brightness, modern alternatives such as Cy3 , DyLight 488 , CF488A , and iFluor 488 present compelling options. Researchers should carefully consider the specific requirements of their experiments, including the instrumentation available, the need for photostability, and budgetary constraints, to select the most appropriate dye for their research.

References

Benchmarking AF 430 Amine for High-Throughput Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal fluorescent probes for high-throughput screening (HTS), this guide provides a comprehensive benchmark of AF 430 amine. The performance of this compound is objectively compared with three key alternatives: Alexa Fluor 430, DyLight 405, and Fluorescein Isothiocyanate (FITC). This guide includes a detailed analysis of their spectral and photophysical properties, experimental protocols for protein labeling, and a model for a high-throughput screening assay.

Introduction to AF 430 and its Alternatives

AF 430 is a yellow fluorescent dye known for its high photostability and water solubility.[1][] Its amine-reactive form allows for covalent labeling of biomolecules, making it a candidate for various fluorescence-based assays.[3] This guide evaluates its suitability for HTS by comparing it against established fluorescent dyes with similar spectral characteristics. Alexa Fluor 430 is a spectrally similar dye from the widely used Alexa Fluor family, known for its brightness and photostability.[4] DyLight 405 offers a blue-shifted alternative with high extinction coefficient.[5] FITC is a classic, cost-effective green fluorescent dye, providing a baseline for performance comparison.

Quantitative Performance Data

The selection of a fluorescent dye for HTS hinges on key quantitative parameters that dictate signal strength, sensitivity, and stability. The following table summarizes the critical photophysical properties of this compound and its alternatives.

FeatureThis compoundAlexa Fluor 430DyLight 405FITC (Isomer I)
Excitation Max (nm) 430[6]434[4]400[7]495
Emission Max (nm) 542[6]539[4]420[7]525
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 15,955[6]~15,000 - 16,000[4][8]30,000[5]75,000
Quantum Yield (Φ) 0.23[6]0.54Not available0.92
Reactive Group AmineAmine (NHS Ester)Amine (NHS Ester)Isothiocyanate
Reactivity Target Carboxyl groupsPrimary aminesPrimary aminesPrimary amines

Experimental Protocols

General Protein Labeling with Amine-Reactive Dyes

This protocol provides a general framework for labeling proteins with amine-reactive dyes such as Alexa Fluor 430 NHS ester and DyLight 405 NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 430 NHS Ester, DyLight 405 NHS Ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the reactive dye solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 fold molar excess of dye is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

High-Throughput Screening Assay: Fluorescence Polarization Immunoassay (FPIA)

This protocol outlines a competitive FPIA for screening inhibitors of a protein-ligand interaction.

Materials:

  • Fluorescently labeled ligand (tracer)

  • Target protein (receptor)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescently labeled ligand and the target protein in the assay buffer at optimized concentrations (typically in the low nanomolar range).

  • Compound Dispensing: Dispense a small volume (e.g., 50 nL) of test compounds and controls (DMSO for negative control, known inhibitor for positive control) into the microplate wells.

  • Tracer Addition: Add the fluorescently labeled ligand solution to all wells.

  • Protein Addition: Add the target protein solution to all wells except for the "no protein" control wells.

  • Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: Calculate the percentage of inhibition for each test compound relative to the controls.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification & Analysis Protein Protein Solution (Amine-free buffer) Mix Mix Protein and Dye Protein->Mix Dye Amine-Reactive Dye (e.g., AF 430 NHS Ester) DissolveDye Dissolve Dye in DMSO Dye->DissolveDye DissolveDye->Mix Incubate Incubate (1 hr, RT, dark) Mix->Incubate Purify Purify (Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze (Degree of Labeling) Purify->Analyze

Caption: Workflow for fluorescently labeling proteins with amine-reactive dyes.

HTS_Workflow cluster_setup Assay Setup cluster_run Assay Execution cluster_analysis Data Analysis Compounds Dispense Compounds & Controls Tracer Add Fluorescent Tracer Compounds->Tracer Protein Add Target Protein Tracer->Protein Incubate Incubate (e.g., 30 min, RT) Protein->Incubate Read Read Fluorescence Polarization Incubate->Read Calculate Calculate % Inhibition Read->Calculate Identify Identify Hits Calculate->Identify

Caption: High-throughput screening workflow using a fluorescence polarization immunoassay.

Signaling_Pathway_Concept Receptor Receptor Complex Receptor-Ligand Complex Receptor->Complex Ligand Fluorescent Ligand (Tracer) Ligand->Complex Binds Inhibitor Inhibitor (Test Compound) Inhibitor->Receptor Blocks Binding

Caption: Conceptual diagram of a competitive binding assay for HTS.

References

Safety Operating Guide

Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-intensive work, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for AF 430 amine, a yellow fluorescent dye. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's specific Safety Data Sheet (SDS) and internal safety guidelines. Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat, when handling this compound waste. All handling of this substance should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data on Chemical Waste

The following table summarizes key quantitative data and hazard considerations for the disposal of fluorescent dyes and amine compounds, the chemical classes to which this compound belongs.

ParameterGuideline/DataSource
pH Range for Neutralization 5.0 - 9.0 before sewer disposal (if permissible)[1]
Maximum Satellite Accumulation 55 gallons of hazardous waste or 1 quart of acutely toxic waste[2]
Water Dilution for Sewer Disposal At least 20 parts water to 1 part chemical waste (only if deemed non-hazardous by EHS)[1]
Empty Container Rinsing First rinse must be collected as hazardous waste[3]

Detailed Disposal Protocol

The recommended method for the disposal of this compound is through collection and transfer to a licensed professional waste disposal service, which will typically employ incineration for final destruction.[4] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [4]

1. Waste Identification and Segregation:

  • Classify all waste containing this compound as hazardous chemical waste.
  • Segregate this compound waste from other waste streams, particularly from non-halogenated organic solvents to avoid complicating the disposal process.[4]
  • Keep solid waste (e.g., contaminated gloves, weigh boats) separate from liquid waste (e.g., solutions containing the dye).

2. Waste Collection and Containerization:

  • Use a dedicated and clearly labeled waste container for all this compound waste.
  • The container must be made of a chemically compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[4][5]
  • Ensure the container is in good condition and free from cracks or damage.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."
  • Identify the contents as "this compound Waste" and list all components of the waste, including solvents and their approximate concentrations.

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[2][4]
  • The SAA must have secondary containment to capture any potential leaks.[4]
  • Keep the waste container closed at all times except when adding waste.[3][4]

5. Disposal:

  • Once the container is full or has been in storage for the maximum allowable time per your institution's policy (typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5]
  • Do not attempt to treat or neutralize the this compound waste unless it is part of a documented and approved experimental procedure.

Visualizing the Disposal Workflow

To further clarify the proper handling and disposal procedures, the following diagrams illustrate the decision-making process and the overall waste management workflow for this compound.

This compound Disposal Decision-Making start This compound Waste Generated is_hazardous Is the waste considered hazardous? start->is_hazardous collect_hazardous Collect in a labeled, compatible hazardous waste container. is_hazardous->collect_hazardous Yes improper_disposal Improper Disposal: Do NOT dispose in regular trash or down the drain. is_hazardous->improper_disposal No (Assume Yes) contact_ehs Contact EHS for pickup and disposal. collect_hazardous->contact_ehs

Caption: Decision-making workflow for the initial handling of this compound waste.

This compound Waste Management Workflow cluster_lab Laboratory Procedures cluster_disposal Disposal Procedures generation 1. Waste Generation segregation 2. Segregation (Solid vs. Liquid) generation->segregation containerization 3. Containerization (Labeled, Sealed Container) segregation->containerization storage 4. Storage in SAA (Secondary Containment) containerization->storage pickup_request 5. Request EHS Pickup storage->pickup_request transport 6. Licensed Transporter Collection pickup_request->transport final_disposal 7. Final Disposal (e.g., Incineration) transport->final_disposal

Caption: Step-by-step workflow for the management of this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。